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dantrolene

Cat. No.: B7796890
M. Wt: 314.25 g/mol
InChI Key: OZOMQRBLCMDCEG-UHFFFAOYSA-N
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Description

Dantrolene (CAS 7261-97-4) is a hydantoin-derivative skeletal muscle relaxant that functions as a direct-acting, postsynaptic ryanodine receptor (RyR) antagonist . Its primary research application and mechanism of action involve the direct inhibition of calcium (Ca²⁺) release channels (RyR1 and RyR3) on the sarcoplasmic reticulum, thereby interfering with excitation-contraction coupling in skeletal muscle without affecting neuronal conduction, the neuromuscular junction, or cardiac muscle . This specific action makes it a critical compound for studying intracellular calcium homeostasis, calcium-mediated signaling pathways, and the pathophysiology of conditions linked to aberrant calcium release, such as malignant hyperthermia . In research settings, this compound has been utilized to investigate a wide range of physiological and pathophysiological processes. Its value extends to studies of skeletal muscle physiology and spasticity . Furthermore, its ability to stabilize intracellular calcium levels has prompted research into its potential as a neuroprotective agent in models of neural injury, including cerebral ischemia, status epilepticus, and spinal cord injury . Emerging research also explores its effects in models of vasospasm and its potential role in modulating amyloid processing, highlighting its broad utility in basic science . This product is supplied for chemical and life science research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N4O5 B7796890 dantrolene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione
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InChI

InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)
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InChI Key

OZOMQRBLCMDCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
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Molecular Formula

C14H10N4O5
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DSSTOX Substance ID

DTXSID7022881
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Molecular Weight

314.25 g/mol
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Physical Description

Crystals (in aqueous DMF). (NTP, 1992), Solid
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Solubility

SLIGHTLY SOL IN WATER; MORE SOL IN ALKALINE SOLN; ORANGE POWDER /DANTROLENE SODIUM SALT HEMIHEPTAHYDRATE/, 8.05e-02 g/L
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Color/Form

CRYSTALS FROM AQ DIMETHYLFORMAMIDE

CAS No.

7261-97-4
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Melting Point

534 to 536 °F (NTP, 1992), 279 °C, 279 - 280 °C
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Foundational & Exploratory

Dantrolene's Interaction with Ryanodine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dantrolene (B1669809) is a critical therapeutic agent for malignant hyperthermia (MH), a life-threatening condition triggered by uncontrolled calcium (Ca²⁺) release from the sarcoplasmic reticulum (SR) in skeletal muscle.[1][2][3] Its primary mechanism of action involves the direct inhibition of the ryanodine (B192298) receptor 1 (RyR1), the main Ca²⁺ release channel in the SR.[1][2][4] This guide provides an in-depth analysis of this compound's molecular interactions with ryanodine receptors, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying pathways to support advanced research and drug development.

Core Mechanism of Action

This compound exerts its muscle-relaxant effect by directly binding to the RyR1 channel.[1][2] This interaction reduces the channel's open probability, thereby suppressing the excessive release of Ca²⁺ from the SR into the myoplasm.[1][5][6][7] This inhibitory action is highly selective for the RyR1 and RyR3 isoforms, with minimal effect on the cardiac RyR2 isoform under normal physiological conditions.[5][8][9] Recent cryo-electron microscopy studies have revealed that this compound binds to the cytoplasmic assembly of the RyR1 channel, specifically interacting with residues within the P1 domain (W882, W996, and R1000).[5][6][7] This allosteric binding site is distant from the ion gate, and its occupation by this compound restricts the movement of the central activation module, effectively stabilizing the channel in a closed or less active state.[5][6][7]

The inhibitory effect of this compound is often dependent on cellular conditions. The presence of calmodulin (CaM) and adenine (B156593) nucleotides is crucial for its action on RyR1.[8][9] Interestingly, while RyR2 is generally considered insensitive, studies have shown that it can be inhibited by this compound in the presence of CaM, suggesting a more complex regulatory mechanism than previously understood.[10][11]

Quantitative Analysis of this compound-RyR Interaction

The interaction between this compound and ryanodine receptors has been quantified through various in vitro assays. The following tables summarize key binding affinity and inhibitory concentration data from the literature.

ParameterReceptor/PreparationValueSpeciesKey ConditionsReference
Ki (Inhibitory Constant) RyR1 / Isolated SR Vesicles~150 nMPigMedia simulating resting myoplasm[3][4]
IC₅₀ (Half-maximal Inhibitory Concentration) RyR2 / Single Channel Recordings0.16 ± 0.03 µMSheepRequires 100 nM Calmodulin[4][10][11]
IC₅₀ RyR2 / Mouse Cardiomyocytes (Ca²⁺ Wave Frequency)0.42 ± 0.18 µMMouseRequires 100 nM Calmodulin[4][11]
IC₅₀ RyR2 / Mouse Cardiomyocytes (Ca²⁺ Wave Amplitude)0.19 ± 0.04 µMMouseRequires 100 nM Calmodulin[11]
IC₅₀ RyR1 (R2163C MH Mutant) / HEK293 Cells0.26 µMER Ca²⁺ Leakage Assay[12]
IC₅₀ (Azumolene, a this compound analog) RyR1 (R2163C MH Mutant) / HEK293 Cells0.41 µMER Ca²⁺ Leakage Assay[12]
IC₅₀ WT RyR1 / [³H]ryanodine binding~1 µM30 µM Ca²⁺[7]
IC₅₀ W996A RyR1 Mutant / [³H]ryanodine binding>10 µM30 µM Ca²⁺[7]
IC₅₀ R1000A RyR1 Mutant / [³H]ryanodine binding>10 µM30 µM Ca²⁺[7]

Table 1: Quantitative data on this compound's inhibitory effects on ryanodine receptors.

EffectReceptor/PreparationObservationThis compound Conc.Reference
[³H]ryanodine Binding MH-mutant RyR1 (Arg⁶¹⁵ -> Cys)Reversed a 3-fold decrease in Kd10 µM[8][9]
⁴⁵Ca²⁺ Release Half-Time Normal & MH Pig SR VesiclesIncreased ~3.5-fold[3]
[³H]this compound Binding Cardiac SR (RyR2)Enhanced ~2-foldIn the presence of ≥10 mM EGTA

Table 2: Additional quantitative effects of this compound on RyR function.

Key Experimental Protocols

[³H]Ryanodine Binding Assay

This assay is a cornerstone for studying RyR channel activity, as [³H]ryanodine preferentially binds to the open state of the channel. This compound's ability to inhibit this binding reflects its capacity to close or stabilize the closed state of the RyR1 channel.[13]

  • Preparation: Sarcoplasmic reticulum (SR) vesicles are isolated from skeletal muscle (e.g., rabbit or pig) or microsomes are prepared from HEK293 cells expressing the RyR1 of interest.[7][13]

  • Binding Buffer: A typical buffer contains 20 mM HEPES or MOPSO (pH 7.0-7.4), 150-170 mM KCl or NaCl, protease inhibitors, and a defined free Ca²⁺ concentration buffered with EGTA.[7][13] 1 mM AMP-PCP (a non-hydrolyzable ATP analog) is often included.[7]

  • Procedure:

    • Incubate the SR/microsomal preparation with ~5 nM [³H]ryanodine in the binding buffer.

    • Add various concentrations of this compound (or vehicle control). To determine non-specific binding, a parallel set of tubes with a high concentration of unlabeled ryanodine is included.

    • Incubate the mixture for 1-2 hours at 37°C to reach equilibrium.[7][13]

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).[14][13]

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[13]

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value is determined by plotting specific binding against the this compound concentration and fitting the data to a dose-response curve.[13]

Intracellular Calcium Imaging

This technique allows for real-time monitoring of Ca²⁺ dynamics in live cells, providing direct functional evidence of this compound's inhibitory effect on SR Ca²⁺ release.

  • Cell Preparation: Culture cells (e.g., primary myotubes or HEK293 cells expressing RyRs) on glass coverslips.[15][16]

  • Dye Loading:

    • Load cells with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM (ratiometric) or Fluo-4 AM (single-wavelength).[15][16][17][18] A typical loading solution contains 1-5 µM of the dye in a physiological buffer (e.g., HBSS or Ringer's solution).[16][17]

    • Incubate for 30-60 minutes at 37°C or room temperature, protected from light.[15][17]

    • Wash the cells to remove extracellular dye and allow for an additional 30 minutes for complete de-esterification of the dye inside the cells.[15]

  • Procedure:

    • Mount the coverslip onto an imaging chamber on a fluorescence microscope.

    • Acquire a stable baseline fluorescence recording while perfusing with physiological buffer.

    • Perfuse the cells with a buffer containing the desired concentration of this compound (e.g., 10-50 µM). A pre-incubation of 10-30 minutes is common.[15][17]

    • While recording, stimulate the cells with an agonist (e.g., caffeine (B1668208) to directly activate RyRs, or high K⁺ to depolarize the membrane) to induce Ca²⁺ release.[15]

  • Data Analysis: The change in fluorescence intensity (or ratio for Fura-2) is used to quantify the intracellular Ca²⁺ concentration. The effect of this compound is determined by comparing the amplitude and frequency of Ca²⁺ transients before and after drug application.

Single-Channel Recordings (Planar Lipid Bilayer)

This electrophysiological technique provides the highest resolution for studying the activity of a single RyR channel, allowing for direct observation of this compound's effect on channel open probability (Po) and gating kinetics.

  • Preparation: SR vesicles containing RyRs are isolated. A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans).

  • Channel Incorporation: SR vesicles are added to the cis (cytoplasmic) chamber. The fusion of a vesicle with the bilayer incorporates an RyR channel.

  • Recording Solutions: The cis chamber solution mimics the cytoplasm and contains buffers (e.g., HEPES), ions (e.g., Cs⁺ or K⁺), a defined Ca²⁺ concentration, and modulators like ATP and Calmodulin.[10][19][20] The trans (luminal) chamber solution mimics the SR lumen.

  • Procedure:

    • Record baseline channel activity at a set holding potential (e.g., +40 mV).[10]

    • Add this compound to the cis chamber to the desired final concentration.

    • Record channel activity in the presence of this compound.

    • Perform a washout to confirm the reversibility of the effect.

  • Data Analysis: The primary measured parameter is the open probability (Po). Dwell-time histograms for open and closed states are also analyzed. This compound's effect is quantified as the percentage reduction in Po.[10][20] A key finding is that the inhibitory effect of this compound in this cell-free system is dependent on the presence of Calmodulin.[10][11]

Signaling Pathways and Experimental Workflows

Dantrolene_Mechanism cluster_ECC Excitation-Contraction Coupling cluster_this compound This compound Intervention AP Action Potential (Depolarization) DHPR DHPR (Voltage Sensor) in T-tubule AP->DHPR Activates RyR1 RyR1 (Ca²⁺ Channel) in SR Membrane DHPR->RyR1 Mechanical Coupling Ca_Release Ca²⁺ Release RyR1->Ca_Release Opens Inhibition Inhibition of Ca²⁺ Release SR Sarcoplasmic Reticulum (SR) (Ca²⁺ Store) Contraction Muscle Contraction Ca_Release->Contraction Initiates Ca_Release->Inhibition This compound This compound BindingSite Allosteric Binding Site (P1 Domain on RyR1) This compound->BindingSite Binds to BindingSite->RyR1 Stabilizes Closed State

Caption: this compound's mechanism in muscle cells.

Ryanodine_Binding_Workflow start Start prep Prepare SR Vesicles or Microsomes start->prep incubate Incubate with [³H]Ryanodine + this compound (or vehicle) prep->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter wash Wash Filters (Remove Unbound) filter->wash count Liquid Scintillation Counting wash->count analyze Calculate Specific Binding & Determine IC₅₀ count->analyze end End analyze->end RyR_Isoform_Selectivity cluster_Sensitive Sensitive Isoforms cluster_Insensitive Largely Insensitive Isoform (Physiologically) This compound This compound RyR1 RyR1 (Skeletal Muscle) This compound->RyR1 Directly Binds & Inhibits RyR3 RyR3 (Brain, Diaphragm) This compound->RyR3 Directly Binds & Inhibits RyR2 RyR2 (Cardiac Muscle) This compound->RyR2 No significant binding (unless under specific conditions, e.g., +Calmodulin) Inhibition1 Inhibition of Ca²⁺ Release RyR1->Inhibition1 RyR3->Inhibition1 NoInhibition No Significant Inhibition RyR2->NoInhibition

References

Unraveling the Molecular intricacies of Dantrolene's Action in Skeletal Muscle

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dantrolene (B1669809) is a peripherally acting muscle relaxant that has been a cornerstone in the management of clinical conditions characterized by excessive muscle contraction, most notably malignant hyperthermia (MH).[1][2][3] Its therapeutic efficacy lies in its ability to uncouple the process of excitation-contraction (E-C) coupling within skeletal muscle fibers.[4][5] This is achieved by directly targeting the machinery responsible for intracellular calcium release, a critical step in muscle contraction.[1][4] This in-depth technical guide provides a comprehensive overview of the molecular targets of this compound in skeletal muscle, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Primary Molecular Target: The Ryanodine (B192298) Receptor 1 (RyR1)

The principal molecular target of this compound in skeletal muscle is the ryanodine receptor type 1 (RyR1), the major calcium release channel located in the membrane of the sarcoplasmic reticulum (SR).[1][2][6] By binding to RyR1, this compound effectively inhibits the release of calcium ions from the SR into the cytoplasm, thereby attenuating muscle contraction.[1][7] This inhibitory action is highly specific to the skeletal muscle isoform (RyR1), with minimal effects on the cardiac isoform (RyR2) under normal physiological conditions.[7][8][9]

The this compound Binding Site on RyR1

Multiple studies using photoaffinity labeling with [3H]azidothis compound have identified a specific this compound-binding site within the N-terminal region of the RyR1 protein.[10][11] This binding domain has been narrowed down to a sequence encompassing amino acid residues 590-609.[10][12] Interestingly, while a homologous sequence exists in RyR2, it appears to be less accessible to this compound in the native channel, contributing to the drug's isoform selectivity.[9][12] More recent cryo-electron microscopy studies have further refined the binding site, revealing that this compound interacts with residues W882, W996, and R1000 in the P1 domain of the RyR1 cytoplasmic assembly.[13][14] This binding is thought to induce a conformational change that is allosterically coupled to the closure of the channel pore.[15]

Quantitative Analysis of this compound-RyR1 Interaction

The interaction between this compound and RyR1 has been quantified through various experimental approaches, primarily radioligand binding assays. These studies provide valuable data on the affinity and inhibitory potency of this compound.

ParameterValueRyR1 IsoformExperimental ConditionReference
Ki for [3H]ryanodine binding inhibition ~150 nMNormal and Malignant Hyperthermia Susceptible (MHS) pig skeletal muscleMedia simulating resting myoplasm[7]
IC50 for [3H]ryanodine binding ~1.0 µMWild-TypeSkeletal muscle sarcoplasmic reticulum vesicles[16]
IC50 for [3H]ryanodine binding >10 µMY522S MutantHEK293 cell microsomes expressing the mutant RyR1[16]
Dissociation Constant (Kd) Nanomolar rangeRyR1Not specified[17]

Key Findings from Quantitative Data:

  • This compound exhibits a high-affinity interaction with RyR1, with inhibitory constants in the nanomolar to low micromolar range.[7][16][17]

  • The potency of this compound can be affected by mutations in the RyR1 channel, as evidenced by the higher IC50 value for the Y522S mutant associated with malignant hyperthermia.[16]

Secondary and Off-Target Effects

The available evidence strongly suggests that this compound's mechanism of action is highly specific to the RyR1 channel in skeletal muscle.[1] Studies have shown that this compound has minimal to no effect on:

  • Cardiac Muscle: The cardiac ryanodine receptor (RyR2) is largely insensitive to this compound at therapeutic concentrations.[7][8][9] This isoform selectivity is crucial for the drug's safety profile, as it avoids significant cardiodepressant effects.[1]

  • SERCA Pump: this compound does not appear to directly affect the activity of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which is responsible for re-uptake of calcium into the SR.[18]

  • Myofibrillar ATPase: The ATPase activity of the contractile proteins themselves is not directly altered by this compound.[18]

While some early studies suggested the possibility of a second, lower-affinity binding site, the primary therapeutic effect is overwhelmingly attributed to its interaction with RyR1.[19]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Dantrolene_Signaling_Pathway cluster_membrane Sarcolemma & T-tubule cluster_sr Sarcoplasmic Reticulum (SR) cluster_cytoplasm Cytoplasm AP Action Potential DHPR Dihydropyridine Receptor (DHPR) AP->DHPR Depolarization RyR1 Ryanodine Receptor 1 (RyR1) DHPR->RyR1 Conformational Change Ca_Cytoplasm Cytoplasmic Ca²⁺ RyR1->Ca_Cytoplasm Ca²⁺ Release Ca_SR Ca²⁺ Stores Ca_SR->RyR1 Troponin Troponin Ca_Cytoplasm->Troponin Binding Contraction Muscle Contraction Troponin->Contraction Initiation This compound This compound This compound->RyR1 Inhibition

Caption: Signaling pathway of this compound action in skeletal muscle.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_functional Functional Assay cluster_analysis Data Analysis Tissue Skeletal Muscle Tissue Isolation Isolation of SR Vesicles or Muscle Fibers Tissue->Isolation Incubation Incubation with [³H]Ryanodine & this compound Isolation->Incubation Ca_Imaging Calcium Imaging (e.g., Fura-2, Indo-1) Isolation->Ca_Imaging Contraction_Measurement Muscle Fiber Contraction Measurement Isolation->Contraction_Measurement Filtration Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50 IC₅₀/Ki Determination Scintillation->IC50 Dose_Response Dose-Response Curves Ca_Imaging->Dose_Response Contraction_Measurement->Dose_Response

Caption: Experimental workflow for characterizing this compound's effects.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the data on this compound's molecular targets. Below are detailed protocols for key experiments cited in the literature.

[³H]Ryanodine Binding Assay

This assay is a cornerstone for studying the interaction of ligands with the RyR1 channel, as [³H]ryanodine preferentially binds to the open state of the channel. Inhibition of [³H]ryanodine binding by a compound like this compound indicates a reduction in channel activity.

a. Materials:

  • Sarcoplasmic reticulum (SR) vesicles isolated from rabbit or pig skeletal muscle.

  • [³H]ryanodine (specific activity ~50-100 Ci/mmol).

  • Binding buffer: 20 mM HEPES, pH 7.4, 150 mM KCl, 10 µM free Ca²⁺ (buffered with EGTA), and a protease inhibitor cocktail.

  • This compound sodium dissolved in a suitable solvent (e.g., DMSO).

  • Unlabeled ryanodine for determining non-specific binding.

  • Glass fiber filters.

  • Scintillation cocktail.

b. Protocol:

  • SR vesicles are incubated with varying concentrations of this compound and a fixed concentration of [³H]ryanodine in the binding buffer.

  • A parallel set of incubations is performed in the presence of a high concentration of unlabeled ryanodine to determine non-specific binding.

  • The incubation is carried out at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is then analyzed to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific [³H]ryanodine binding.[16]

Photoaffinity Labeling with [³H]Azidothis compound

This technique is used to covalently label the this compound binding site on the RyR1 protein, allowing for its identification.

a. Materials:

  • [³H]azidothis compound (a photoactivatable analog of this compound).

  • Isolated SR vesicles or purified RyR1 protein.

  • UV light source (e.g., 365 nm).

  • SDS-PAGE reagents.

  • Autoradiography or phosphorimaging equipment.

b. Protocol:

  • SR vesicles or purified RyR1 are incubated with [³H]azidothis compound in the dark.

  • To demonstrate specificity, a parallel incubation is performed in the presence of an excess of unlabeled this compound or azumolene.

  • The samples are then exposed to UV light to activate the azido (B1232118) group, leading to covalent cross-linking of the analog to its binding site.

  • The labeled proteins are separated by SDS-PAGE.

  • The gel is then subjected to autoradiography or phosphorimaging to visualize the radiolabeled protein bands.

  • The specifically labeled protein can be identified by the absence of the radioactive band in the sample containing excess unlabeled this compound.[10][12]

Intracellular Calcium Measurement in Single Muscle Fibers

This method allows for the direct visualization and quantification of the effect of this compound on intracellular calcium dynamics in response to stimulation.

a. Materials:

  • Isolated single skeletal muscle fibers.

  • Fluorescent calcium indicators such as Fura-2, Indo-1, or Furaptra.[20][21][22]

  • A fluorescence microscopy setup equipped for ratiometric imaging or fluorescence intensity measurements.

  • Field stimulation electrodes to elicit muscle fiber depolarization.

  • Physiological saline solution (e.g., Ringer's solution).

  • This compound solution.

b. Protocol:

  • Single muscle fibers are isolated and loaded with a calcium-sensitive fluorescent dye.

  • The fiber is placed in a chamber on the stage of a fluorescence microscope and superfused with physiological saline.

  • The fiber is stimulated electrically to evoke action potentials and subsequent calcium release.

  • The resulting changes in intracellular calcium concentration are recorded by measuring the fluorescence of the indicator dye.

  • This compound is then added to the superfusion solution, and the stimulation protocol is repeated.

  • The amplitude and kinetics of the calcium transients before and after this compound application are compared to determine the inhibitory effect of the drug on depolarization-induced calcium release.[23][24]

Conclusion

The molecular target of this compound in skeletal muscle is unequivocally the ryanodine receptor 1 (RyR1). Its therapeutic action stems from a high-affinity interaction with a specific binding site on the RyR1 protein, leading to the inhibition of calcium release from the sarcoplasmic reticulum and subsequent muscle relaxation. The isoform selectivity of this compound for RyR1 over RyR2 is a key feature that contributes to its favorable safety profile. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the development of novel modulators of RyR1 function for the treatment of a range of skeletal muscle disorders.

References

Dantrolene's Attenuation of Intracellular Calcium Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dantrolene (B1669809), a hydantoin (B18101) derivative, is a peripherally acting muscle relaxant with significant therapeutic applications, most notably in the management of malignant hyperthermia.[1][2] Its efficacy is rooted in its ability to modulate intracellular calcium (Ca²⁺) homeostasis. This technical guide provides a comprehensive overview of the core mechanism of this compound's action, focusing on its inhibitory effect on intracellular calcium release. It synthesizes quantitative data from various studies, details key experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Ryanodine (B192298) Receptors

This compound's primary mechanism of action is the inhibition of Ca²⁺ release from the sarcoplasmic reticulum (SR) in skeletal muscle.[3][4] This is achieved through its direct interaction with the ryanodine receptor (RyR), a large ion channel responsible for the release of stored Ca²⁺ from the SR, which is a critical step in excitation-contraction coupling.[4][5]

This compound exhibits isoform selectivity, primarily targeting the RyR1 and RyR3 isoforms, while having minimal effect on the cardiac RyR2 isoform under normal physiological conditions.[6][7][8] This selectivity accounts for its muscle-specific action without significant cardiac side effects.[5] The binding site for this compound on RyR1 has been identified within the N-terminal region of the protein.[9][10] By binding to RyR1, this compound is thought to stabilize the closed state of the channel, thereby reducing the probability of channel opening and subsequent Ca²⁺ release.[9] This action effectively uncouples the electrical signal (action potential) from the mechanical response (muscle contraction).[1]

Signaling Pathway of this compound's Action

Dantrolene_Signaling_Pathway cluster_membrane Sarcolemma & T-tubule cluster_sr Sarcoplasmic Reticulum (SR) cluster_cytosol Sarcoplasm Action Potential Action Potential DHPR Dihydropyridine Receptor (DHPR) Action Potential->DHPR Depolarization RyR1 Ryanodine Receptor 1 (RyR1) DHPR->RyR1 Conformational Change Ca_cyto Ca²⁺ RyR1->Ca_cyto Ca²⁺ Release Ca_SR Ca²⁺ Contraction Muscle Contraction Ca_cyto->Contraction This compound This compound This compound->RyR1 Inhibition

Caption: this compound's inhibitory action on the RyR1 channel, preventing Ca²⁺ release and muscle contraction.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the effects of this compound on ryanodine receptor activity and intracellular calcium dynamics.

ParameterValueSpecies/SystemReference
Ki for [³H]ryanodine binding ~150 nMPig skeletal muscle SR vesicles[11]
IC₅₀ for Ca²⁺ release Not explicitly stated, but significant inhibition at 10-50 µMIn vitro cell studies[12]
Inhibition of Ca²⁺-induced Ca²⁺ release Dose-dependent inhibitionGuinea pig skinned skeletal muscle[13]
Effect on Ca²⁺ release half-time ~3.5-fold increasePig skeletal muscle SR vesicles[11]
Suppression of [Ca²⁺]i elevation 53 ± 8% at 25 µMRodent fast-twitch muscle fibers[14][15]

Table 1: Effect of this compound on Ryanodine Receptor Activity and Calcium Release.

ParameterThis compound ConcentrationCell Type/SystemObserved EffectReference
Thapsigargin-induced [Ca²⁺]i increase Dose-dependentGT1-7 hypothalamic cellsSignificant inhibition of the 230% increase in cytosolic Ca²⁺ levels[16]
Low Mg²⁺-induced [Ca²⁺]i elevation Not specifiedHippocampal neuronal culturesMaintained [Ca²⁺]i at baseline levels 48 hours post-insult[17]
Depolarization-induced [Ca²⁺]i elevation 25 µMRodent fast-twitch muscle fibers53 ± 8% attenuation of the Ca²⁺ transient[14][15]

Table 2: Effect of this compound on Intracellular Calcium Concentration ([Ca²⁺]i) in Cellular Models.

Key Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol outlines the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to this compound treatment.

Fura2_Workflow start Start cell_prep Cell Seeding and Growth start->cell_prep fura2_loading Fura-2 AM Loading cell_prep->fura2_loading wash1 Wash to Remove Extracellular Dye fura2_loading->wash1 deester De-esterification wash1->deester wash2 Wash deester->wash2 baseline Baseline Fluorescence Measurement (340/380 nm) wash2->baseline dantrolene_add Addition of this compound baseline->dantrolene_add stimulus_add Addition of Stimulus (e.g., agonist, depolarizing agent) dantrolene_add->stimulus_add kinetic_read Kinetic Fluorescence Measurement stimulus_add->kinetic_read analysis Data Analysis: Ratio Calculation & [Ca²⁺]i Determination kinetic_read->analysis end End analysis->end

Caption: A typical experimental workflow for measuring intracellular calcium using Fura-2 AM.

  • Cell Preparation:

    • Seed cells (e.g., primary neurons, muscle cells, or cell lines) onto glass coverslips or in multi-well plates suitable for fluorescence microscopy or plate reader analysis.[18]

    • Allow cells to adhere and grow to the desired confluency.[19]

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The final concentration of Fura-2 AM is typically between 1-5 µM.[20]

    • To aid in solubilization, an equal volume of 20% Pluronic® F-127 can be mixed with the Fura-2 AM stock before adding it to the buffer.[12]

    • Remove the culture medium and wash the cells once with the physiological buffer.[12]

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[12]

  • De-esterification:

    • After loading, wash the cells twice with the physiological buffer to remove extracellular Fura-2 AM.[12]

    • Incubate the cells in fresh physiological buffer for an additional 30 minutes at room temperature or 37°C in the dark to allow for complete de-esterification of the dye by intracellular esterases.[12]

  • Baseline and Experimental Measurements:

    • Mount the coverslip onto an imaging chamber on a fluorescence microscope or place the multi-well plate in a fluorescence plate reader.[12][21]

    • Acquire baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and measuring the emission at approximately 510 nm.[12]

    • Introduce this compound at the desired concentration and incubate for a specified period (e.g., 15-30 minutes).[12]

    • Introduce a stimulus (e.g., an agonist like caffeine (B1668208) or a depolarizing agent like KCl) to induce intracellular Ca²⁺ release.

    • Record the fluorescence changes over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380).

    • The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.[19]

[³H]Ryanodine Binding Assay

This protocol is used to assess the direct interaction of this compound with the ryanodine receptor by measuring the displacement of a radiolabeled ligand, [³H]ryanodine.

  • Preparation of Sarcoplasmic Reticulum (SR) Vesicles:

    • Isolate SR vesicles from skeletal muscle tissue through differential centrifugation.

  • Binding Reaction:

    • In a reaction tube, combine the isolated SR vesicles, a buffer solution containing physiological concentrations of ions, and varying concentrations of this compound.

    • Add a constant, low concentration of [³H]ryanodine.

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate the SR vesicles (with bound [³H]ryanodine) from the unbound [³H]ryanodine in the solution.

    • Wash the filter quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filter in a scintillation vial with scintillation fluid.

    • Measure the radioactivity on the filter using a scintillation counter. This represents the amount of bound [³H]ryanodine.

  • Data Analysis:

    • Plot the amount of bound [³H]ryanodine as a function of the this compound concentration.

    • Determine the concentration of this compound that inhibits 50% of the specific [³H]ryanodine binding (IC₅₀).

    • The inhibition constant (Ki) can then be calculated from the IC₅₀ value.[11]

Conclusion

This compound's well-characterized inhibitory effect on intracellular calcium release, mediated by its direct interaction with RyR1 and RyR3, underscores its importance as both a therapeutic agent and a research tool. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the nuanced mechanisms of this compound's action and to explore its potential in other therapeutic areas where calcium dysregulation is a key pathological feature.

References

The Discovery and Development of Dantrolene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the pivotal moments, scientific investigations, and clinical milestones that led to the development of dantrolene (B1669809), a life-saving medication for malignant hyperthermia.

Executive Summary

This compound, a unique hydantoin (B18101) derivative, stands as a landmark achievement in anesthetic pharmacology. Its journey from a novel muscle relaxant to the sole specific treatment for the life-threatening condition of malignant hyperthermia is a testament to serendipitous discovery, rigorous scientific inquiry, and collaborative clinical investigation. This technical guide delves into the core aspects of this compound's history, from its initial synthesis to the elucidation of its mechanism of action and its establishment as an essential therapeutic agent. We will explore the key experiments that defined its pharmacological profile, present quantitative data on its efficacy and pharmacokinetics, and visualize the intricate signaling pathways it modulates.

Discovery and Early History

This compound was first synthesized in 1967 by Snyder and his team at Norwich Pharmacal Company.[1] Initially investigated as a potential new class of muscle relaxant, early studies in various animal species demonstrated its ability to induce dose-dependent reductions in skeletal muscle tone.[2] These initial findings highlighted its long-lasting effects and a favorable safety profile, notably lacking significant respiratory impairment.[2]

A pivotal figure in the early development of this compound was Dr. Keith Ellis.[2] Through a series of meticulous experiments employing classic physiological models, Ellis and his colleagues sought to unravel the unique mechanism by which this compound exerted its muscle-relaxant effects.[2] Their research ultimately pinpointed the site of action to be within the muscle cell itself, specifically involving the intracellular calcium release mechanism.[2]

The most significant chapter in this compound's history began with the recognition of its potential to treat malignant hyperthermia (MH), a rare and often fatal pharmacogenetic disorder triggered by certain anesthetic agents.[1] This critical connection was made by South African anesthesiologist Dr. Gaisford Harrison.[1] Having read about the muscle rigidity observed in porcine stress syndrome, he hypothesized that this compound might be effective.[2] After contacting Dr. Ellis and obtaining a supply of the drug, Harrison conducted groundbreaking experiments on MH-susceptible pigs.[1][2] His findings, published in 1975, demonstrated the remarkable efficacy of this compound in reversing and preventing the fulminant hypermetabolic crisis of MH.[1] This discovery transformed the prognosis for MH patients, dramatically reducing mortality rates.[3]

Mechanism of Action: Inhibition of Ryanodine (B192298) Receptor Calcium Release

This compound's therapeutic effect lies in its ability to directly interfere with the excitation-contraction coupling process in skeletal muscle.[4] The primary molecular target of this compound is the ryanodine receptor type 1 (RyR1), a large ion channel located on the membrane of the sarcoplasmic reticulum (SR).[5][6] The RyR1 channel is responsible for the release of calcium ions (Ca2+) from the SR into the cytoplasm, a critical step for muscle contraction.[7]

In malignant hyperthermia, genetic mutations in the RYR1 gene lead to a hypersensitive receptor that, when exposed to triggering agents like volatile anesthetics or succinylcholine, opens excessively, causing a massive and uncontrolled release of calcium.[7] This surge in intracellular calcium triggers a hypermetabolic state characterized by muscle rigidity, rapid temperature increase, and acidosis.[8]

This compound binds to a specific site on the RyR1 channel, effectively antagonizing its opening and reducing the release of calcium from the SR.[5][9] This action restores the normal intracellular calcium balance, thereby alleviating the muscle rigidity and hypermetabolism characteristic of an MH crisis.[1]

Signaling Pathway of Malignant Hyperthermia and this compound's Intervention```dot

MalignantHyperthermia cluster_Pre Normal Excitation-Contraction Coupling cluster_MH Malignant Hyperthermia cluster_Post This compound Intervention AP Action Potential (Nerve Impulse) DHPR Dihydropyridine Receptor (Voltage Sensor) RyR1_closed Ryanodine Receptor 1 (Closed) SR Sarcoplasmic Reticulum (High Ca²⁺) Ca_normal Controlled Ca²⁺ Release Contraction_normal Muscle Contraction Trigger Triggering Agents (e.g., Halothane) RyR1_mutated Mutated RyR1 (Hypersensitive) Ca_uncontrolled Uncontrolled Ca²⁺ Release Hypermetabolism Hypermetabolism (Rigidity, Heat, Acidosis) This compound This compound RyR1_inhibited This compound-Bound RyR1 (Inhibited) Ca_reduced Reduced Ca²⁺ Release Resolution Resolution of MH Crisis

Caption: A simplified workflow of Gaisford Harrison's experiments on this compound for MH in swine.

Clinical Efficacy and Pharmacokinetics

The dramatic success of this compound in animal models was followed by clinical investigations in humans. A landmark multicenter study published in 1982 solidified its role as the standard of care for malignant hyperthermia. [10]

Clinical Efficacy Data
Study/ReportConditionTreatment GroupControl/Historical GroupOutcomeReference
Multicenter Study (1982)Unequivocal Malignant HyperthermiaThis compound (mean dose 2.5 mg/kg)Historical data without this compound100% survival (11/11 patients)75% mortality in a small group with delayed treatment [10]
Japanese Retrospective Study (1995-2020)Malignant HyperthermiaThis compoundNo this compoundMortality rate of 9.6%30.8% mortality rate [11]
Chinese Retrospective Study (2015-2020)Suspected Malignant HyperthermiaThis compoundNo this compoundSurvival rate of 78.6%36.4% survival rate [4]
Pharmacokinetic Parameters

The pharmacokinetics of this compound have been studied in both adult and pediatric populations. It is characterized by incomplete and slow oral absorption, with metabolism primarily occurring in the liver. [9]

Parameter Value (Adults) Value (Children, 2-7 years) Reference
Route of Administration Oral / Intravenous Intravenous [9][12]
Mean Biological Half-life (t½) 8.7 hours (after 100 mg oral dose) 10.0 ± 2.6 hours (after 2.4 mg/kg IV) [9]
Volume of Distribution (Vd) V1: 3.24 ± 0.61 L; V2: 22.9 ± 1.53 L 0.51 L/kg [12][13]
Plasma Clearance (CL) 0.03 ± 0.003 L/min 0.33 mL/(min*kg) (renal clearance) [12][13]

| Major Metabolites | 5-hydroxythis compound (B195765), acetamido analog | 5-hydroxythis compound | [9]|

Note: Pharmacokinetic parameters can vary based on the patient's age, weight, and clinical condition.

Structure-Activity Relationship

The molecular structure of this compound is crucial for its activity. Studies on this compound analogues have provided insights into the structural requirements for its muscle-relaxant effects.

  • 5-Hydroxythis compound: This major metabolite of this compound has been shown to be less potent in inhibiting muscle contractions compared to the parent compound. [14]* Quaternary Ammonium (B1175870) Salts: The development of quaternary ammonium salts of this compound aimed to improve its aqueous solubility for easier intravenous administration. Some of these analogues demonstrated comparable or even greater potency than the sodium salt when administered intravenously. [15]* Analogues with Phenyl Ring Substitutions: The synthesis and evaluation of this compound analogues with various substituents on the phenyl ring have shown that it is possible to separate the effects on twitch contraction and calcium-induced calcium release. For example, a methoxy-substituted analogue potently inhibited twitch contraction without affecting calcium-induced calcium release. [16]

Conclusion

The development of this compound represents a significant advancement in pharmacology and anesthesiology. From its origins as a muscle relaxant, its pivotal role in treating malignant hyperthermia has saved countless lives. The elucidation of its mechanism of action, centered on the inhibition of the ryanodine receptor and the subsequent reduction of intracellular calcium, has not only provided a life-saving therapy but has also deepened our understanding of excitation-contraction coupling and the pathophysiology of malignant hyperthermia. Ongoing research continues to explore the full therapeutic potential of this compound and its analogues in other conditions involving dysregulated calcium signaling. This in-depth technical guide serves as a testament to the rigorous scientific journey of this remarkable drug.

References

Unraveling the Journey of Dantrolene: A Deep Dive into its Preclinical Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth exploration of the pharmacokinetics and bioavailability of dantrolene (B1669809), a critical muscle relaxant, across various preclinical models. The following sections detail its absorption, distribution, metabolism, and excretion profiles in rats, dogs, mice, and pigs, offering a valuable resource for scientists and researchers in the field of drug development and pharmacology.

Executive Summary

This compound is a peripherally acting muscle relaxant that exerts its effect by inhibiting calcium release from the sarcoplasmic reticulum, primarily through its interaction with the ryanodine (B192298) receptor (RyR). Its primary clinical application is in the management of malignant hyperthermia, a life-threatening hypermetabolic state triggered by certain anesthetics. Understanding its pharmacokinetic profile in preclinical models is paramount for predicting its behavior in humans and for the development of new formulations and therapeutic applications. This guide summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant pathways to provide a comprehensive overview for the scientific community.

I. Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound across different preclinical species and routes of administration.

Table 1: Pharmacokinetics of this compound in Rats
Route of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (min)AUC (µg·h/mL)Half-life (t½) (min)Bioavailability (%)Reference(s)
Intravenous (IV)25.8--31 (elimination)100[1]
Oral253.614---[1]

Note: AUC and complete bioavailability data for the oral dose in this study were not specified.

Table 2: Pharmacokinetics of this compound in Dogs
Route of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (t½) (h)Bioavailability (%)Reference(s)
Oral50.43-3.871.26-[2][3]
Oral100.65-5.941.21-[2][3]
Intravenous (IV)2.6 - 2.8---1.2100[3]

Note: Tmax for oral administration was not explicitly stated in the provided search results. Absolute bioavailability for oral administration was not determined in the cited study due to the absence of a direct comparative IV study within the same protocol.

Table 3: Pharmacokinetics of this compound in Mice (Intranasal vs. Oral Administration)
Route of AdministrationDose (mg/kg)Cmax (Plasma)Tmax (Plasma) (min)Brain ConcentrationDuration in Brain (min)Reference(s)
Oral5Lower than IN50Lower than INUp to 120[4]
Intranasal5Higher than Oral20Higher than OralSustained for 180[4]

Note: Specific Cmax values and AUC data for plasma were not provided in a comparable format in the search results. This table highlights the relative differences observed between the two routes of administration.

Table 4: Pharmacokinetics of this compound in Pigs

Information on the detailed pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound in pigs is limited in the available literature. Studies in swine have primarily focused on the effective dose for the prevention and treatment of malignant hyperthermia.

Route of AdministrationDose (mg/kg)ObservationReference(s)
Intravenous (IV)3.5ED95 for muscle relaxation; effective in preventing and treating malignant hyperthermia.[5]
Intravenous (IV)5 or morePrevented malignant hyperthermia.[6]
Intravenous (IV)7.5Reversed fulminant malignant hyperthermia.[6]
Oral-Prophylactic use demonstrated complete protection from malignant hyperthermia.[7]

II. Detailed Experimental Protocols

This section outlines the methodologies employed in key preclinical pharmacokinetic studies of this compound.

A. Rat Pharmacokinetic Studies

1. Intravenous Administration:

  • Animal Model: Male Wistar rats.

  • Dose and Administration: 2 mg/kg of this compound sodium was administered intravenously.

  • Blood Sampling: Blood samples were collected at various time points to determine the plasma concentration of this compound. The specific time points were not detailed in the provided search results.

  • Analytical Method: The concentration of this compound in plasma was determined using a validated analytical method, likely high-performance liquid chromatography (HPLC), as this is a common method for this compound quantification.[1]

2. Oral Administration:

  • Animal Model: Male Wistar rats.

  • Dose and Administration: 25 mg/kg of this compound sodium was administered orally.

  • Blood Sampling: Plasma concentrations were measured at the time of maximum twitch depression and during the recovery phase.

  • Analytical Method: this compound levels in plasma were quantified using an appropriate analytical technique.[1]

B. Dog Pharmacokinetic Study (Oral Administration)
  • Animal Model: Six healthy adult intact female Walker hound dogs with a mean weight of 22.5 kg.

  • Study Design: A randomized, balanced two-way crossover design was used.

  • Dose and Administration: Dogs received a single oral dose of either 5 mg/kg or 10 mg/kg of this compound. The capsules were administered directly into the posterior oral cavity. A 2-week washout period was observed between treatments.

  • Blood Sampling: Blood samples (10 mL) were collected from the jugular vein at time 0 (predose) and at 15, 30, 45 minutes, and 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 18, 24, 36, 48, 72, and 96 hours post-administration. Blood was collected into EDTA tubes, placed on ice, and centrifuged to separate plasma.

  • Analytical Method: Plasma concentrations of this compound and its metabolite, 5-hydroxythis compound, were determined using a validated high-performance liquid chromatography-mass spectrometry (LC-MS) assay.[2][3]

C. Mouse Pharmacokinetic Study (Intranasal and Oral Administration)
  • Animal Model: Male and female C57BL/6 mice, 2–4 months old.

  • Dose and Administration:

    • Oral: 5 mg/kg of this compound was administered via oral gavage.

    • Intranasal: 5 mg/kg of this compound was administered to lightly anesthetized mice using a micropipette, with small volumes delivered into alternating nostrils.

  • Sample Collection: Blood and brain tissue were collected at 10, 20, 30, 50, 70, 120, 150, and 180 minutes after administration.

  • Analytical Method: this compound concentrations in plasma and brain homogenates were measured using high-performance liquid chromatography (HPLC).[4]

D. Pig Malignant Hyperthermia Studies
  • Animal Model: Malignant hyperthermia-susceptible (MHS) swine.

  • Study Design: Studies focused on determining the effective dose of this compound to prevent or treat malignant hyperthermia induced by triggering agents like halothane (B1672932) and succinylcholine.

  • Dose and Administration (Intravenous): Doses ranging from 0.1 mg/kg to 7.5 mg/kg were administered intravenously to either prevent the onset of or treat an ongoing malignant hyperthermia crisis.[5][6]

  • Dose and Administration (Oral): this compound was administered orally as a prophylactic measure before exposure to triggering agents.[7]

  • Endpoints: Monitoring of physiological parameters such as body temperature, heart rate, muscle rigidity, and blood gases to assess the efficacy of this compound.

III. Visualization of Pathways and Workflows

A. This compound's Mechanism of Action in Malignant Hyperthermia

This compound's primary therapeutic effect in malignant hyperthermia is achieved by inhibiting the release of calcium from the sarcoplasmic reticulum of skeletal muscle cells. This is accomplished through its interaction with the ryanodine receptor 1 (RyR1). In malignant hyperthermia-susceptible individuals, mutations in the RYR1 gene lead to a hypersensitive receptor that releases an excessive amount of calcium in response to triggering anesthetics. This compound binds to the RyR1 channel and stabilizes it in a closed state, thereby reducing the uncontrolled calcium leakage.[8][9][10]

Dantrolene_Mechanism_of_Action cluster_muscle_cell Skeletal Muscle Cell cluster_ryr Ryanodine Receptor 1 (RyR1) Trigger Triggering Anesthetics (e.g., Halothane) RyR1 Mutated RyR1 Channel Trigger->RyR1 Activates SR Sarcoplasmic Reticulum (SR) Ca_Cyto_High Excessive Cytosolic Ca2+ RyR1->Ca_Cyto_High Uncontrolled Ca2+ Release Ca_SR High Ca2+ Contraction Sustained Muscle Contraction & Hypermetabolism Ca_Cyto_High->Contraction This compound This compound This compound->RyR1 Inhibits/Stabilizes

This compound's inhibitory action on the RyR1 channel in malignant hyperthermia.
B. General Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of a drug like this compound.

Preclinical_PK_Workflow cluster_planning Study Planning & Preparation cluster_execution In-Life Phase cluster_analysis Bioanalysis & Data Interpretation A Protocol Design (Species, Dose, Route) B Animal Acclimatization A->B C This compound Formulation Preparation B->C D Dose Administration (Oral or IV) C->D E Serial Blood Sampling (Defined Time Points) D->E F Plasma/Serum Processing & Storage E->F G Sample Analysis (e.g., LC-MS/MS) F->G H Pharmacokinetic Modeling G->H I Data Reporting (Cmax, Tmax, AUC, t½) H->I

A generalized workflow for a preclinical pharmacokinetic study.
C. Metabolic Pathway of this compound

This compound undergoes metabolism primarily in the liver. The main metabolic pathways involve reduction of the nitro group and hydroxylation. The major metabolite is 5-hydroxythis compound, which is pharmacologically active. Another key pathway involves the reduction of the nitro group to an amino group, followed by acetylation.

Dantrolene_Metabolism This compound This compound Metabolite1 5-Hydroxythis compound (Active) This compound->Metabolite1 Hydroxylation Metabolite2 Aminothis compound This compound->Metabolite2 Reduction Excretion Excretion (Urine and Bile) Metabolite1->Excretion Metabolite3 Acetylated Metabolite Metabolite2->Metabolite3 Acetylation Metabolite3->Excretion

Simplified metabolic pathway of this compound.

IV. Conclusion

This technical guide provides a consolidated overview of the preclinical pharmacokinetics and bioavailability of this compound. The data presented herein, derived from studies in rats, dogs, mice, and pigs, offer valuable insights for researchers engaged in the development and evaluation of this important therapeutic agent. While comprehensive pharmacokinetic data are available for rats and dogs, further studies are warranted to fully characterize the profile of this compound in mice and pigs, particularly to establish absolute bioavailability and complete pharmacokinetic parameters following various routes of administration. The detailed experimental protocols and visual representations of key pathways serve as a practical resource for designing future preclinical investigations and for better understanding the disposition of this compound in biological systems.

References

Dantrolene's Role in Excitation-Contraction Coupling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dantrolene (B1669809) is a peripherally acting muscle relaxant that plays a critical role in the management of malignant hyperthermia and spasticity.[1][2] Its unique mechanism of action lies in its ability to directly interfere with excitation-contraction (E-C) coupling, the process that links an electrical stimulus at the muscle cell membrane to the release of calcium and subsequent contraction.[1][3] This technical guide provides an in-depth exploration of this compound's core function, focusing on its molecular interaction with the ryanodine (B192298) receptor (RyR) and its impact on intracellular calcium signaling. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction to Excitation-Contraction Coupling and this compound

Excitation-contraction coupling in skeletal muscle is a fundamental physiological process initiated by an action potential from a motor neuron.[4] This electrical signal propagates along the muscle cell membrane and into transverse tubules (T-tubules), where it activates voltage-sensitive dihydropyridine (B1217469) receptors (DHPRs).[3] The conformational change in DHPRs is mechanically transmitted to ryanodine receptor 1 (RyR1), a large ion channel embedded in the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store.[5][6] This interaction triggers the opening of RyR1, leading to a rapid and substantial release of calcium ions (Ca2+) from the SR into the myoplasm.[7][8] The subsequent increase in cytosolic Ca2+ concentration allows for the binding of calcium to troponin C, initiating a conformational change in the troponin-tropomyosin complex.[7][9] This, in turn, exposes myosin-binding sites on actin filaments, enabling cross-bridge cycling and muscle contraction.[7]

This compound exerts its muscle relaxant effects by directly modulating this intricate process.[2][10] It specifically targets and inhibits the RyR1 channel, thereby reducing the amount of calcium released from the sarcoplasmic reticulum during E-C coupling.[10][11] This action effectively uncouples the electrical excitation from the mechanical contraction, leading to muscle relaxation.[1]

Molecular Mechanism of Action: this compound and the Ryanodine Receptor

This compound's primary molecular target is the RyR1 isoform, which is predominantly expressed in skeletal muscle.[5] This selectivity explains its minimal effects on cardiac and smooth muscle, which primarily express the RyR2 isoform.[1] While some studies suggest this compound can affect RyR2 under certain conditions, its affinity for RyR1 is significantly higher.[11][12]

The binding site for this compound on RyR1 has been identified within the N-terminal region of the protein, specifically encompassing amino acids 590-609.[12][13] Recent cryo-electron microscopy studies have further pinpointed the interaction to a site involving residues W882, W996, and R1000 in the P1 domain.[14] By binding to this region, this compound is thought to stabilize the closed state of the RyR1 channel, making it less likely to open in response to activation signals from the DHPR.[12][14] This allosteric modulation reduces the probability of channel opening and consequently diminishes the efflux of Ca2+ from the SR.[14] Interestingly, the inhibitory action of this compound on RyR1 and RyR2 has been shown to be dependent on the presence of calmodulin (CaM), a ubiquitous calcium-binding protein that is a known regulator of RyR channels.[15]

Quantitative Data on this compound's Efficacy

The inhibitory potency of this compound has been quantified through various in vitro and in situ experiments. The following tables summarize key quantitative data, providing a comparative overview of its efficacy under different experimental conditions.

Table 1: Inhibitory Constant (Ki) of this compound for RyR1

PreparationAssayKi (nM)Species
Isolated SR Vesicles[³H]ryanodine Binding~150Pig

Source:[11]

Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound

Receptor TypePreparationAssayIC50 (µM)Key ConditionsSpecies
RyR1Single Channel RecordingsElectrophysiology-Requires CalmodulinRabbit
RyR2Single Channel RecordingsElectrophysiology0.16 ± 0.03Requires CalmodulinSheep
RyR2Mouse CardiomyocytesCa²⁺ Wave Frequency0.42 ± 0.18Requires CalmodulinMouse

Source:[15]

Table 3: Effects of this compound on Muscle Contraction

Muscle PreparationParameter MeasuredThis compound Concentration (µM)EffectSpecies
Hamster Diaphragm StripsActive Force10034% ± 7% of baselineHamster
Rat DiaphragmTwitch TensionDose-dependentReduction in contractilityRat
Rat Heart (isolated)ContractilityDose-dependentReduction up to 75% of controlRat

Sources:[16][17]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Excitation-Contraction Coupling and this compound's Intervention

The following diagram illustrates the key steps in excitation-contraction coupling and highlights the point of intervention for this compound.

ExcitationContractionCoupling cluster_Membrane Sarcolemma & T-tubule cluster_SR Sarcoplasmic Reticulum cluster_Myoplasm Myoplasm AP Action Potential DHPR DHPR (Voltage Sensor) AP->DHPR Depolarization RyR1 RyR1 Ca²⁺ Channel DHPR->RyR1 Mechanical Coupling Ca_cyto ↑ Cytosolic Ca²⁺ RyR1->Ca_cyto Ca²⁺ Release Ca_SR Ca²⁺ Store Troponin Troponin C Ca_cyto->Troponin Binding Contraction Muscle Contraction Troponin->Contraction Initiation This compound This compound This compound->RyR1 Inhibition

Caption: this compound inhibits Ca²⁺ release by binding to the RyR1 channel.

Experimental Workflow for Assessing this compound's Effect on Muscle Contractility

This diagram outlines a typical experimental workflow to quantify the impact of this compound on skeletal muscle fiber contractility.

ExperimentalWorkflow cluster_Preparation Muscle Fiber Preparation cluster_Treatment Treatment cluster_Stimulation Stimulation & Imaging cluster_Analysis Data Analysis Isolate Isolate single muscle fiber Embed Embed in hydrogel matrix Isolate->Embed Treat Apply this compound (experimental group) or Vehicle (control) Embed->Treat Stimulate Electrical Field Stimulation Treat->Stimulate Image High-speed Microscopy Stimulate->Image Measure Measure sarcomere shortening and velocity Image->Measure Compare Compare this compound vs. Control Measure->Compare

Caption: Workflow for measuring this compound's effect on muscle contractility.

Key Experimental Protocols

Single-Channel Electrophysiology (Planar Lipid Bilayer)

This technique allows for the direct measurement of the activity of a single RyR1 channel.

Methodology:

  • Vesicle Preparation: Isolate sarcoplasmic reticulum (SR) vesicles from skeletal muscle homogenates through differential centrifugation.

  • Bilayer Formation: Form a planar lipid bilayer (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylcholine) across a small aperture separating two chambers (cis and trans).

  • Channel Incorporation: Fuse the SR vesicles containing RyR1 channels into the lipid bilayer. The cis chamber represents the myoplasmic side, and the trans chamber represents the SR luminal side.

  • Recording: Apply a voltage clamp across the bilayer and record the ionic current flowing through the single RyR1 channel using sensitive amplifiers. The recording solutions in the cis and trans chambers are designed to mimic physiological ionic conditions.

  • This compound Application: After obtaining a stable baseline recording of channel activity, introduce this compound to the cis chamber at various concentrations. The effect of this compound on channel open probability, open duration, and closed duration is then quantified.[18]

  • Calmodulin Requirement: To observe the inhibitory effect of this compound, it is crucial to include calmodulin in the cis solution, as its presence is essential for this compound's action on the RyR1 channel.[15]

[³H]Ryanodine Binding Assay

This radioligand binding assay is used to assess the binding affinity of this compound to the RyR1 channel indirectly.

Methodology:

  • Membrane Preparation: Prepare SR microsomes from skeletal muscle tissue.

  • Incubation: Incubate the SR membranes with a fixed concentration of [³H]ryanodine (a high-affinity ligand for the open state of the RyR1 channel) in the presence of varying concentrations of this compound.

  • Separation: Separate the membrane-bound [³H]ryanodine from the unbound ligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: The inhibition of [³H]ryanodine binding by this compound is used to calculate the inhibitory constant (Ki) of this compound for the RyR1 channel.[11]

In Vitro Muscle Contractility Assay

This assay measures the direct effect of this compound on the contractile force of isolated muscle preparations.

Methodology:

  • Muscle Preparation: Dissect small muscle strips or single muscle fibers from a suitable animal model (e.g., rat diaphragm or flexor digitorum brevis).[16][19]

  • Mounting: Mount the muscle preparation in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).[16] One end of the muscle is fixed, and the other is attached to a force transducer.

  • Stimulation: Stimulate the muscle electrically with electrodes to elicit contractions (e.g., single twitches or tetanic contractions).

  • This compound Application: After establishing a stable baseline of contractile force, add this compound to the organ bath in a cumulative or non-cumulative manner.

  • Data Recording and Analysis: Record the force of contraction before and after the addition of this compound. Analyze the data to determine the dose-dependent effect of this compound on muscle tension.[16][19]

Intracellular Calcium Imaging

This technique allows for the visualization and quantification of changes in intracellular calcium concentration in response to stimuli.

Methodology:

  • Cell Preparation and Loading: Isolate single muscle fibers and load them with a fluorescent Ca2+ indicator dye (e.g., Fura-2, Fluo-4).

  • Imaging Setup: Place the loaded muscle fibers on the stage of a fluorescence microscope equipped with a high-speed camera.

  • Stimulation and Perfusion: Perfuse the cells with a physiological solution and stimulate them electrically to induce calcium transients. A perfusion system allows for the rapid application and washout of this compound.

  • Image Acquisition: Record the fluorescence intensity of the Ca2+ indicator before, during, and after the application of this compound.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular Ca2+ concentration. Analyze the amplitude, duration, and frequency of the calcium transients to determine the effect of this compound on calcium release from the SR.[20]

Conclusion

This compound's role in excitation-contraction coupling is a well-defined example of targeted pharmacological intervention. By directly binding to and inhibiting the RyR1 channel, this compound effectively reduces the release of calcium from the sarcoplasmic reticulum, thereby uncoupling muscle excitation from contraction. This mechanism of action is the basis for its therapeutic efficacy in conditions characterized by excessive myoplasmic calcium levels, such as malignant hyperthermia. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the nuances of this compound's function and to explore the potential for novel therapeutics targeting the intricate machinery of excitation-contraction coupling.

References

Dantrolene as a Potential Therapeutic Agent for Alzheimer's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and cognitive decline. A growing body of evidence points to the dysregulation of intracellular calcium (Ca²⁺) homeostasis as a critical upstream event in AD pathogenesis. Dantrolene (B1669809), a ryanodine (B192298) receptor (RyR) antagonist approved by the FDA for the treatment of malignant hyperthermia and muscle spasticity, has emerged as a promising candidate for repositioning as an AD therapeutic.[1][2][3] This document provides an in-depth technical overview of the preclinical evidence supporting this compound's potential in AD, focusing on its mechanism of action, key experimental findings, and relevant methodologies.

Core Mechanism of Action: Restoring Calcium Homeostasis

The primary mechanism by which this compound is thought to exert its neuroprotective effects in the context of AD is through the inhibition of RyRs, which are intracellular Ca²⁺ release channels located on the endoplasmic reticulum (ER).[1][4] In AD, there is evidence of RyR overactivation, leading to excessive Ca²⁺ release from the ER.[1][3][5][6] This disruption of Ca²⁺ homeostasis is believed to trigger a cascade of downstream pathological events, including:

  • Increased production and aggregation of Aβ.[1][5]

  • Hyperphosphorylation of tau protein.[1]

  • Synaptic dysfunction and loss.[1][5]

  • Mitochondrial dysfunction and oxidative stress.[7]

  • Neuronal apoptosis.[4]

This compound, by acting as an antagonist at RyR1 and RyR3, helps to normalize intracellular Ca²⁺ levels, thereby mitigating these downstream neurotoxic effects.[1][4]

Signaling Pathway of this compound in Alzheimer's Disease

cluster_0 Alzheimer's Disease Pathology cluster_1 Therapeutic Intervention AD_Factors Familial AD Mutations (PSEN1, PSEN2, APP) ApoE4 Genotype RyR_Overactivation Ryanodine Receptor (RyR) Overactivation AD_Factors->RyR_Overactivation Ca_Dysregulation ER Ca2+ Dysregulation (Excessive Ca2+ Release) RyR_Overactivation->Ca_Dysregulation Abeta ↑ Amyloid-β (Aβ) Production & Aggregation Ca_Dysregulation->Abeta Tau ↑ Tau Hyperphosphorylation Ca_Dysregulation->Tau Synaptic_Dysfunction Synaptic Dysfunction & Loss Ca_Dysregulation->Synaptic_Dysfunction Abeta->Synaptic_Dysfunction Tau->Synaptic_Dysfunction Neurodegeneration Neurodegeneration Synaptic_Dysfunction->Neurodegeneration This compound This compound RyR_Inhibition RyR Inhibition This compound->RyR_Inhibition Antagonizes RyR_Inhibition->RyR_Overactivation Inhibits Ca_Normalization Normalization of ER Ca2+ Homeostasis RyR_Inhibition->Ca_Normalization Neuroprotection Neuroprotective Effects (↓ Aβ, ↓ Tau Pathology, ↑ Synaptic Function) Ca_Normalization->Neuroprotection

Caption: Proposed mechanism of this compound in ameliorating Alzheimer's disease pathology.

Preclinical Evidence: Quantitative Data Summary

Numerous preclinical studies using various in vitro and in vivo models of AD have demonstrated the therapeutic potential of this compound. The following tables summarize key quantitative findings from this research.

Table 1: In Vivo Studies in Alzheimer's Disease Animal Models
Animal ModelTreatment RegimenKey FindingsReference
3xTg-AD Mice5 mg/kg this compound (oral gavage), twice weekly for 6 months (from 15 to 21 months of age)- 76% reduction in intraneuronal amyloid accumulation in the hippocampus.[7][8]
3xTg-AD MiceThis compound treatment from 2 to 13 months of age- Significant reduction in memory deficits. - Significant decrease in amyloid plaque load in the hippocampus.[9]
5XFAD MiceIntranasal this compound (5 mg/kg), three times a week- Abolished memory loss.[10][11]
Tg2576 MiceThis compound treatment- Decreased Aβ in the hippocampus and cortex.[1]
Table 2: In Vitro Studies
Cell ModelThis compound ConcentrationKey FindingsReference
iPSC-derived neurons from AD patients30 µM- Significantly reduced peak cytosolic Ca²⁺ concentration.[12]
Mouse cerebral cortex neuronsNot specified- 70% reduction in glutamate-induced intracellular Ca²⁺ increase.[7]
Cell-free assay100 µM- 56% inhibition of Aβ₄₀ self-aggregation.[13]
SH-SY5Y neuroblastoma cellsNot specified- Reduction of both intracellular and extracellular Aβ load.[1]

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies employed in key studies investigating this compound for AD.

Animal Studies
  • Animal Models:

    • 3xTg-AD: Harboring three mutations (APPSwe, PSEN1M146V, and tauP301L), these mice develop both amyloid plaques and neurofibrillary tangles.[8]

    • 5XFAD: Expressing five familial AD mutations, this model exhibits an aggressive amyloid pathology.[10]

    • Tg2576: Expressing the Swedish double mutation of APP.[1]

  • Drug Administration:

    • Oral Gavage: this compound dissolved in 2% corn flour in phosphate-buffered saline (PBS).[8]

    • Intranasal: this compound sodium administered directly to the nasal cavity.[11]

  • Behavioral Analysis:

    • Morris Water Maze: Used to assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water, and their escape latency and path length are recorded.[8][9]

  • Histopathological Analysis:

    • Immunohistochemistry: Brain sections are stained with specific antibodies (e.g., 6E10 for Aβ) to visualize and quantify amyloid plaques and intraneuronal amyloid.[8]

Experimental Workflow for In Vivo Studies

start Select AD Animal Model (e.g., 3xTg-AD) treatment Administer this compound or Vehicle Control (Specify Route, Dose, Duration) start->treatment behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral tissue Tissue Collection (Brain Harvest) behavioral->tissue immuno Immunohistochemistry (Aβ and Tau Staining) tissue->immuno biochem Biochemical Analysis (Western Blot for Synaptic Markers) tissue->biochem analysis Data Analysis & Quantification immuno->analysis biochem->analysis end Conclusion on Efficacy analysis->end

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with Dantrolene Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dantrolene (B1669809) sodium is a hydantoin (B18101) derivative and a postsynaptic muscle relaxant, clinically established as the primary therapeutic agent for malignant hyperthermia (MH).[1] Its therapeutic efficacy is rooted in its well-defined mechanism of action: the inhibition of calcium ion (Ca²⁺) release from intracellular stores, primarily the sarcoplasmic/endoplasmic reticulum (SR/ER).[1] Beyond its clinical applications, this compound has emerged as an invaluable pharmacological tool in in vitro research, enabling the precise investigation of cellular processes governed by intracellular calcium dynamics.[1]

These application notes provide a comprehensive guide for the in vitro use of this compound sodium. This document details its mechanism of action, summarizes key quantitative data from various studies, and provides detailed protocols for essential experiments, including cell viability assays, intracellular calcium imaging, ryanodine (B192298) receptor binding assays, and Western blot analysis of downstream signaling pathways.

Mechanism of Action

This compound exerts its effects by directly interacting with and inhibiting ryanodine receptors (RyRs), the primary channels responsible for Ca²⁺ release from the SR/ER.[1] There are three main mammalian isoforms of the RyR channel:

  • RyR1: Predominantly found in skeletal muscle, this is the primary target for this compound in its clinical application.[1]

  • RyR2: The main isoform in cardiac muscle. Under normal physiological conditions, RyR2 is less sensitive to this compound.[1]

  • RyR3: Expressed at lower levels in a wide range of tissues, including the brain.[2]

By binding to RyR1 and RyR3, this compound stabilizes the closed state of the channel, thereby reducing the efflux of Ca²⁺ into the cytoplasm.[1] This action is crucial in preventing the uncontrolled Ca²⁺ release that characterizes conditions like MH and in studying the role of SR/ER Ca²⁺ stores in various cellular phenomena, including excitotoxicity and apoptosis.[1][3]

cluster_0 Endoplasmic Reticulum cluster_1 Cytoplasm RyR Ryanodine Receptor (RyR1/RyR3) Ca_Cyto Ca²⁺ RyR->Ca_Cyto Ca²⁺ Release Ca_ER Ca²⁺ Cellular_Processes Downstream Cellular Processes (e.g., Apoptosis, Excitotoxicity) Ca_Cyto->Cellular_Processes Triggers This compound This compound Sodium This compound->RyR Inhibits Stimulus Pathological Stimulus (e.g., Ischemia, Excitotoxin) Stimulus->RyR Activates

Mechanism of this compound Sodium Action.

Data Presentation

The following tables summarize key quantitative data from in vitro studies, highlighting the effective concentrations and functional outcomes of this compound application across various experimental models.

Table 1: Inhibition of Ryanodine Receptor Activity

ParameterThis compound Concentration (IC50)Cell Type/SystemMeasurement Method
RyR1 Inhibition~1.0 µMSkeletal muscle SR vesicles[³H]ryanodine binding assay
RyR2 Inhibition0.16 ± 0.03 µMSheep cardiac muscle (in the presence of calmodulin)Single-channel recordings
Ca²⁺ Release Inhibition0.3 ± 0.07 µMFailing dog heart SR vesiclesCa²⁺ release assay
Ca²⁺ Wave Frequency Reduction0.42 ± 0.18 µMMouse cardiomyocytes (in the presence of calmodulin)Calcium imaging
Ca²⁺ Wave Amplitude Reduction0.19 ± 0.04 µMMouse cardiomyocytes (in the presence of calmodulin)Calcium imaging

Table 2: Neuroprotection and Cytotoxicity

EffectThis compound ConcentrationCell TypeExperimental Model
Neuroprotection10 µMPrimary cortical neuronsGlutamate-induced excitotoxicity
Inhibition of ApoptosisDose-dependentGT1-7 hypothalamic cellsThapsigargin-induced ER stress
Inhibition of calcific nodule formation10, 30, 60 µMPorcine Aortic Valve Interstitial CellsIn vitro calcification model
Promotion of cell viability30 µMInduced Pluripotent Stem Cells (from Alzheimer's patients)Cellular disease model

Experimental Protocols

Preparation of this compound Sodium Stock Solution

This compound sodium has poor aqueous solubility, requiring the use of an organic solvent for the preparation of a concentrated stock solution.

Materials:

  • This compound sodium powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, light-protecting microcentrifuge tubes

Protocol:

  • Accurately weigh the desired amount of this compound sodium powder.

  • Dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Gently warm the solvent to 37°C to aid dissolution.

  • Vortex until the solution is clear and no particulate matter is visible.

  • Aliquot the stock solution into small volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

  • For experiments, dilute the stock solution in the appropriate cell culture medium or buffer to the final desired concentration. Prepare a vehicle control with the equivalent concentration of DMSO.

Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on cell viability and can be used to determine its protective effects against cytotoxic agents.

Materials:

  • Cells of interest seeded in a 96-well plate

  • This compound sodium stock solution

  • Cytotoxic agent (e.g., glutamate, thapsigargin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or other suitable solubilizing agent

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 30 µM) for a specified period (e.g., 30 minutes to 2 hours). Include a vehicle control group.

  • Induce cytotoxicity by adding the desired agent (e.g., glutamate) to the wells, with and without this compound.

  • Incubate for the desired duration (e.g., 24 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

A 1. Cell Seeding (96-well plate) B 2. This compound Pre-treatment (various concentrations + vehicle control) A->B C 3. Induction of Cytotoxicity (e.g., Glutamate) B->C D 4. Incubation (e.g., 24 hours) C->D E 5. MTT Assay (add MTT, incubate, solubilize) D->E F 6. Data Analysis (read absorbance at 570 nm) E->F

General Experimental Workflow for In Vitro Studies.
Intracellular Calcium Imaging using Fura-2 AM

This protocol allows for the real-time measurement of intracellular calcium concentration and the assessment of this compound's effect on calcium release.

Materials:

  • Cells cultured on glass coverslips

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound sodium

  • Agonist to induce calcium release (e.g., glutamate, caffeine)

  • Fluorescence imaging system with dual-wavelength excitation (340 nm and 380 nm)

Protocol:

  • Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

  • Incubate the cultured cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C.

  • Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of Fura-2 AM for at least 20 minutes.

  • Mount the coverslip in a perfusion chamber on the microscope stage.

  • Perfuse the cells with HBSS and record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • To assess the effect of this compound, perfuse the cells with a solution containing the desired concentration of this compound (e.g., 10 µM) for 5-10 minutes.

  • Challenge the cells with an agonist (e.g., 100 µM glutamate) in the continued presence or absence of this compound.

  • Continuously record the fluorescence changes. The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.

[³H]Ryanodine Binding Assay

This competitive binding assay is used to directly assess the inhibitory effect of this compound on RyR1.

Materials:

  • Sarcoplasmic reticulum (SR) vesicles isolated from skeletal muscle

  • [³H]ryanodine

  • Binding buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 10 µM free Ca²⁺)

  • This compound sodium

  • Unlabeled ryanodine

  • Glass fiber filters

  • Filtration apparatus and liquid scintillation counter

Protocol:

  • Prepare reaction mixtures containing SR vesicles, [³H]ryanodine (e.g., 2-10 nM), and varying concentrations of this compound.

  • Include control tubes for total binding (no this compound) and non-specific binding (excess unlabeled ryanodine).

  • Incubate the mixtures for a sufficient time to reach equilibrium (e.g., 2-3 hours at 37°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of this compound concentration to determine the IC50 value.

Western Blot Analysis for ER Stress and Apoptosis Markers

This protocol is for detecting changes in the expression of key proteins involved in ER stress and apoptosis following treatment with this compound.

Materials:

  • Cells treated with this compound and/or an inducing agent

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PERK, anti-CHOP, anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Protocol:

  • Lyse the treated cells with RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop the blot using an ECL substrate.

  • Capture the chemiluminescent signal and quantify the band intensities using densitometry software. Normalize the target protein bands to the loading control.

cluster_pathway Cytoprotective Signaling Pathways ER_Stress ER Stress (e.g., Ischemia, Excitotoxicity) RyR_Activation RyR Activation ER_Stress->RyR_Activation Ca_Release ↑ Cytosolic Ca²⁺ RyR_Activation->Ca_Release UPR Unfolded Protein Response (UPR) (p-PERK, ATF-4, CHOP) Ca_Release->UPR Mito_Dysfunction Mitochondrial Dysfunction Ca_Release->Mito_Dysfunction Apoptosis Apoptosis (Caspase activation, PARP cleavage) UPR->Apoptosis Mito_Dysfunction->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death This compound This compound This compound->RyR_Activation Inhibits

References

Application Notes and Protocols for Preparing Dantrolene Solutions in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for the preparation, storage, and use of dantrolene (B1669809) sodium solutions in a laboratory environment. Adherence to these guidelines is critical for ensuring experimental accuracy, reproducibility, and the stability of the compound.

This compound is a postsynaptic muscle relaxant that functions by inhibiting the release of calcium (Ca²⁺) ions from the sarcoplasmic reticulum.[1] It achieves this by antagonizing ryanodine (B192298) receptors (RyR), with a preference for RyR1 and RyR3 isoforms.[1] This specific mechanism of action makes this compound an invaluable tool for in vitro and in vivo studies related to calcium signaling, neuroprotection, malignant hyperthermia, and muscle spasticity.[1]

Data Presentation

Solubility of this compound Sodium

The solubility of this compound sodium is a critical factor in preparing accurate and stable solutions. The following table summarizes its solubility in common laboratory solvents.

SolventMaximum ConcentrationNotesCitations
Dimethyl Sulfoxide (B87167) (DMSO)2 - 14 mg/mLSolubility can vary. Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1][2][3][4]
Dimethylformamide (DMF)~10 - 12.5 mg/mLAn alternative organic solvent for initial dissolution.[1][2][5]
Aqueous Buffers (e.g., PBS)Sparingly Soluble (~0.5 mg/mL)For aqueous solutions, first dissolve in DMF, then dilute with buffer. These solutions are not recommended for long-term storage.[1][2][5]
Stability and Storage of this compound Sodium

Proper storage is essential to maintain the integrity and activity of this compound sodium.

FormStorage TemperatureStabilityNotesCitations
Solid Powder-20°C≥ 2-4 yearsStore as supplied in a tightly sealed container.[2][5]
Stock Solution (in DMSO or DMF)-20°CUp to 1 monthAliquot into single-use vials to minimize freeze-thaw cycles.[1][3]
Working Solution (Aqueous)Room Temperature / 4°C≤ 1 dayPrepare fresh from stock solution immediately before use. Maximum stability is observed at pH 7.4.[1][5][6][7][8][9]

Experimental Protocols

Materials and Equipment
  • This compound sodium hydrate (B1144303) powder (FW: 336.2 g/mol for sodium salt)[1][2]

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Safety Precautions

This compound sodium should be considered a hazardous material.[1][5] Handle the compound in accordance with the Safety Data Sheet (SDS). Avoid ingestion, inhalation, and contact with skin and eyes.[1] Always wear appropriate PPE.

Preparation of this compound Stock Solution (e.g., 10 mM in DMSO)
  • Equilibration: Allow the vial of this compound sodium powder to come to room temperature before opening to prevent condensation.[1]

  • Calculation: Calculate the required mass of this compound sodium.

    • Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight (mg/mmol)

    • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L × 0.001 L × 336.2 mg/mmol = 3.362 mg.[1]

  • Weighing: Carefully weigh the calculated amount of this compound sodium powder using an analytical balance.[1]

  • Dissolution: Add the weighed powder to a sterile tube. Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution).[1]

  • Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. The solution should be clear and orange.[1] For enhanced long-term stability, the solvent can be purged with an inert gas like argon or nitrogen before adding it to the powder.[2][5]

  • Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[1]

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles. Store at -20°C for up to one month.[1][3]

Preparation of Working Solution
  • Thawing: Thaw a single aliquot of the frozen this compound sodium stock solution at room temperature.[1]

  • Dilution: Dilute the stock solution directly into the pre-warmed cell culture medium or desired aqueous buffer to achieve the final concentration.

    • Example for a 10 µM working solution in 10 mL of media from a 10 mM stock: Add 10 µL of the stock solution to the media (a 1:1000 dilution).[1]

  • Mixing: Mix the final solution gently but thoroughly by swirling or pipetting before adding it to the cells or experimental system.[1]

  • Usage: Use the freshly prepared working solution immediately. Aqueous solutions of this compound are not recommended for storage for more than one day.[1][2][5] Maximum stability is observed at a pH of 7.4.[6][7][8][9]

Visualizations

G cluster_prep Preparation of this compound Stock Solution cluster_working Preparation of Working Solution start Start: Obtain this compound Sodium Powder equilibrate Equilibrate Powder to Room Temperature start->equilibrate calculate Calculate Required Mass equilibrate->calculate weigh Weigh Powder calculate->weigh dissolve Dissolve in Anhydrous DMSO/DMF weigh->dissolve vortex Vortex Until Completely Dissolved dissolve->vortex sterilize Filter through 0.22 µm Syringe Filter vortex->sterilize aliquot Aliquot into Single-Use Vials sterilize->aliquot store Store at -20°C aliquot->store end_stock End: Stock Solution Ready store->end_stock thaw Thaw Stock Solution Aliquot end_stock->thaw dilute Dilute in Aqueous Buffer/Medium thaw->dilute mix Mix Gently dilute->mix use Use Immediately mix->use end_working End: Experiment use->end_working

Workflow for preparing this compound solutions.

G cluster_membrane Sarcoplasmic Reticulum Membrane RyR1 Ryanodine Receptor 1 (RyR1) Cytosol Cytosol (Low [Ca²⁺]) RyR1->Cytosol Ca²⁺ Release SR_Lumen SR Lumen (High [Ca²⁺]) SR_Lumen->RyR1 Ca²⁺ Contraction Muscle Contraction Cytosol->Contraction Increased [Ca²⁺] This compound This compound This compound->RyR1 Inhibition

This compound's inhibition of RyR1-mediated Ca²⁺ release.

References

Dantrolene Administration in Animal Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dantrolene (B1669809) administration techniques in various animal research models. This compound sodium is a post-synaptic muscle relaxant that functions by inhibiting ryanodine (B192298) receptors (RyRs), which are crucial for regulating intracellular calcium release from the sarcoplasmic and endoplasmic reticulum.[1] Its ability to stabilize intracellular calcium homeostasis has made it a valuable tool in preclinical studies for a range of conditions, including neurodegenerative diseases, muscular dystrophy, malignant hyperthermia, and ischemia-reperfusion injury.[1][2]

Data Presentation: Quantitative Administration Data

The following tables summarize this compound dosages and administration routes used in various animal models as reported in preclinical research.

Table 1: Neurodegenerative Disease Models
Animal ModelDisease ModelDoseRoute of AdministrationTreatment RegimenKey OutcomesReference
3xTg-AD MiceAlzheimer's Disease5 mg/kgSubcutaneous (SQ)3 times per week (from 5 to 13 months of age)Improved memory; Decreased amyloid plaque levels.[1][1]
3xTg-AD MiceAlzheimer's Disease5 mg/kgOralTwice a week for 6 months (starting at 15 months of age)Significantly decreased intraneuronal amyloid accumulation.[3][4][3][4]
5XFAD MiceAlzheimer's Disease5 mg/kgIntranasal (IN)Daily or 3 times per weekAmeliorated memory loss.[1][5][1][5]
APPPS1 MiceAlzheimer's Disease5 mg/kgOral (in solution)Twice a week (from 2 to 8 months of age)Rescued Aβ accumulation and neuronal loss in hippocampal and cortical regions.[6][6]
YAC128 MiceHuntington's Disease5 mg/kgOral (feeding)Twice a week (from 2 to 11.5 months of age)Improved performance in beam-walking and gait assays; Reduced loss of striatal neurons.[1][7][1][7]
Wistar RatsSpinal Cord Injury10 mg/kgIntraperitoneal (IP)Single dose 1 hour after laminectomyDid not reduce neuronal and glial loss or promote functional recovery.[8][9][8][9]
New Zealand RabbitsSpinal Cord Injury10 mg/kgIntraperitoneal (IP)Single dose post-injurySignificant neurological improvement at 24h; Reduced lipid peroxidation and apoptosis.[1][10][1][10]
Table 2: Muscular Dystrophy and Muscle Function Models
Animal ModelDisease/Condition ModelDoseRoute of AdministrationTreatment RegimenKey OutcomesReference
mdx MiceDuchenne Muscular Dystrophy40 mg/kgIntraperitoneal (IP)Daily for 6 weeks (starting at 4 weeks old)Decreased grip strength; Significantly reduced serum CK levels.[11][12][13][11][12][13]
SwineMalignant Hyperthermia3.5 mg/kgIntravenous (IV)Prophylaxis or treatmentSuccessfully prevented and treated malignant hyperthermia.[14][15][14][15]
SwineMalignant Hyperthermia5-10 mg/kgOralProphylaxis prior to anesthesiaEffective for prophylaxis.[16][16]
HorsesExertional Rhabdomyolysis2 mg/kg/dayOralPreventionUsed for prevention.[15][15]
RatsMuscle Relaxation2 mg/kgIntravenous (IV)Single doseMaximal twitch depression of ~47%.[17][17]
RatsMuscle Relaxation25 mg/kgOralSingle doseMaximal twitch depression of ~38%.[17][17]
Table 3: Ischemia-Reperfusion and Cardiac Models
Animal ModelCondition ModelDoseRoute of AdministrationTreatment RegimenKey OutcomesReference
Yorkshire PigsVentricular Fibrillation2 mg/kgIntravenous (IV)Bolus dose at the onset of CPRImproved survival and hemodynamics post-defibrillation.[18][19][18][19]
New Zealand RabbitsVentricular Fibrillation20 µmol/LLangendorff-perfused heartAdministration to perfusateDecreased spontaneous calcium elevation amplitude.[18][19][18][19]
RatsCerebral IschemiaNot specifiedIntravenousSingle dose post-injuryNo improvement in motor function or reduction in neuronal death at 8 days post-injury.[1][1]

Experimental Protocols

Protocol 1: Preparation and Solubilization of this compound Sodium

This compound has low water solubility, which requires specific preparation methods for administration.

Materials:

  • This compound sodium powder

  • Vehicle: Sterile water for injection, saline, or a specific buffer.

  • Sodium Hydroxide (NaOH) solution (e.g., 0.1 N) for pH adjustment.

  • pH meter or pH strips

  • Sterile filters (0.22 µm)

  • Vortex mixer and/or sonicator

Procedure:

  • Under sterile conditions, accurately weigh the required amount of this compound sodium powder.

  • Add a small amount of the chosen vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle while vortexing or sonicating to aid dissolution. Gentle warming may also be applied.

  • Due to this compound's low solubility, the pH of the solution often needs to be adjusted to a basic level (e.g., pH 9.5) using NaOH to achieve complete solubilization.[1]

  • Once the this compound is fully dissolved, verify the final pH.

  • Filter-sterilize the final solution using a 0.22 µm syringe filter into a sterile container.[1]

  • Calculate the final volume to be administered based on the animal's most recent body weight and the target dose.[1]

Protocol 2: Administration Routes

The choice of administration route depends on the experimental design, the required speed of onset, and the duration of the study.

A. Intraperitoneal (IP) Injection:

  • Properly restrain the animal to expose the abdomen. For rodents, this typically involves scruffing.

  • Tilt the animal slightly with its head downwards.

  • Insert a sterile needle (e.g., 25-27 gauge) into the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.[1]

  • Aspirate to ensure no fluid is drawn into the syringe, indicating correct placement.

  • Slowly inject the calculated volume of the this compound solution.

B. Oral Administration (Gavage):

  • For precise single-dose administration, an oral gavage needle is used.[1]

  • Gently restrain the animal.

  • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion length.

  • Carefully insert the gavage needle over the tongue and into the esophagus. Do not force the needle.

  • Slowly administer the this compound solution.[1]

C. Oral Administration (Feeding):

  • This method is suitable for long-term studies to minimize stress.[1]

  • Mix the calculated dose of the this compound solution with a small amount of palatable food, such as sweetened condensed milk or a flavored gel.[1]

  • Ensure the animal consumes the entire mixture to receive the full dose.

D. Intravenous (IV) Injection:

  • This route is often used for acute conditions like malignant hyperthermia.

  • The lateral tail vein is a common site for IV injections in rodents.

  • Properly restrain the animal, potentially using a restraining device, and warm the tail to dilate the vein.

  • Insert a small gauge needle (e.g., 27-30 gauge) into the vein.

  • Slowly inject the this compound solution.

E. Subcutaneous (SQ) Injection:

  • Lift the loose skin over the back or neck to form a tent.

  • Insert a sterile needle into the base of the tented skin, parallel to the body.

  • Aspirate to ensure the needle is not in a blood vessel.

  • Inject the solution, which will form a small bolus under the skin.

F. Intranasal (IN) Administration:

  • This route can bypass the blood-brain barrier and directly target the central nervous system.[20]

  • Lightly anesthetize the animal (e.g., with isoflurane) to prevent sneezing and ensure correct administration.[1]

  • Place the animal in a supine position.

  • Using a micropipette, administer a small volume (e.g., 2-3 µL) of the this compound solution into one nostril, alternating between nostrils every few minutes to allow for absorption.[1]

  • Keep the animal in a supine position for a few minutes post-administration to facilitate absorption through the nasal epithelium.[1]

Visualizations

Signaling Pathway of this compound's Mechanism of Action

Caption: this compound inhibits RyR-mediated calcium release, preventing neurotoxicity.

General Experimental Workflow for In Vivo this compound Studies

Dantrolene_Workflow cluster_prep Preparation Phase cluster_admin Administration & Monitoring Phase cluster_eval Evaluation Phase Animal_Acclimation Animal Acclimation & Baseline Measurements Group_Allocation Random Group Allocation (Control vs. This compound) Animal_Acclimation->Group_Allocation Dantrolene_Prep This compound Solution Preparation & Sterilization Group_Allocation->Dantrolene_Prep Dose_Calculation Dose Calculation (based on body weight) Dantrolene_Prep->Dose_Calculation Administration This compound Administration (selected route) Dose_Calculation->Administration Monitoring Regular Monitoring (Health, Behavior, Weight) Administration->Monitoring Behavioral_Tests Behavioral & Functional Tests (e.g., Morris Water Maze, Grip Strength) Monitoring->Behavioral_Tests Tissue_Collection Tissue Collection (e.g., Brain, Muscle) Behavioral_Tests->Tissue_Collection Analysis Biochemical & Histological Analysis (e.g., Immunohistochemistry, Western Blot) Tissue_Collection->Analysis Data_Analysis Statistical Data Analysis & Interpretation Analysis->Data_Analysis

Caption: A typical workflow for preclinical evaluation of this compound in animal models.

References

Application Notes and Protocols for Dantrolene in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dantrolene (B1669809) is a postsynaptic muscle relaxant that functions as an antagonist to the ryanodine (B192298) receptor (RyR), a critical intracellular calcium release channel located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[1][2][3] By inhibiting RyR-mediated calcium release, this compound has demonstrated therapeutic potential beyond its clinical use for malignant hyperthermia and spasticity, showing promise as a neuroprotective agent in various preclinical models of neurological diseases where dysregulation of intracellular calcium homeostasis is a key pathological feature.[2][3][4] All three RyR isoforms (RyR1, RyR2, and RyR3) are present in the central nervous system.[2][3] this compound primarily acts on RyR1 and RyR3 to inhibit channel activation and decrease the sensitivity of the channel to calcium.[2][5][6]

These application notes provide a comprehensive overview of dosage calculations, experimental protocols, and key quantitative data for the use of this compound in preclinical research settings.

Data Presentation: this compound Dosage in Preclinical Models

The following tables summarize this compound dosages and administration routes used in various preclinical animal models.

Table 1: Neuroprotection and Neurological Disease Models
Animal ModelDisease/Injury ModelDoseAdministration RouteKey Findings & Reference
RatGlobal Cerebral Ischemia40-80 µMIntravenousProtection of CA1 neurons.[4]
RatIschemia (Microdialysis)Not SpecifiedNot SpecifiedSignificantly higher number of preserved hippocampal neurons when administered 15 minutes prior to ischemia.[4]
Mouse (5XFAD)Alzheimer's Disease5 mg/kg (3x/week)Intranasal or SubcutaneousIntranasal and subcutaneous administration improved memory in early treatment. Only intranasal improved cognition in late treatment.[7]
Mouse (APPPS1)Alzheimer's Disease5 mg/kg (2x/week)Oral (in solution)Long-term administration from 2 to 8 months of age increased Aβ burden.[8]
Mouse (3xTg-AD)Alzheimer's Disease5 mg/kg (3x/week)SubcutaneousImproved memory and decreased amyloid plaque levels in mice aged 5 to 13 months.[8]
RatIn Vivo Model50 mg/kgNot SpecifiedToxic effects observed.[9]
Table 2: Malignant Hyperthermia and Muscle-Related Models
Animal ModelConditionDoseAdministration RouteKey Findings & Reference
Swine (MHS)Malignant Hyperthermia (Prophylaxis & Treatment)3.5 mg/kg (ED95)IntravenousSuccessfully prevented and treated malignant hyperthermia.[10]
SwineMalignant Hyperthermia5 mg/kgIntravenousA nanocrystalline suspension was as effective as the standard solution and significantly faster to prepare.[11]
RatSkeletal Muscle Twitch Depression2.8 ± 0.5 mg/kg (ED95)IntravenousDetermined the effective dose for muscle relaxation.[12]
SwineSkeletal Muscle Twitch Depression2.7 ± 0.6 mg/kg (ED95)IntravenousDetermined the effective dose for muscle relaxation.[12]
Mouse (mdx)Duchenne Muscular Dystrophy30-70 mg/kg/dayOralCombination with an antisense oligonucleotide modestly boosted exon skipping and dystrophin rescue.[13]
RatSkeletal Muscle Twitch Tension2 mg/kgIntravenousProduced a ~47% maximal block at a mean plasma concentration of 5.8 µg/ml.[14]
RatSkeletal Muscle Twitch Tension25 mg/kgOralProduced a ~38% maximal block at a mean plasma concentration of 3.6 µg/ml.[14]
Table 3: Pharmacokinetic Parameters in Rodents
Animal ModelDose & RouteHalf-life (t½)Volume of Distribution (Vd)Key Findings & Reference
Rat2 mg/kg (IV)31 min (elimination)0.59 L/kgActs according to a two-compartment pharmacokinetic model.[12][14]
RatSingle Oral Dose (5 & 10 mg/kg)Not SpecifiedNot SpecifiedPeak serum concentrations reached after 1.26 hours with 10 mg/kg dosing.[15]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound Sodium

Materials:

  • This compound sodium powder

  • Vehicle: Sterile water for injection, saline, or a specific formulation buffer. Note: this compound has low water solubility; a basic pH (e.g., adjusted to 9.5 with NaOH) may be required for solubilization.[3] For oral administration, it can be mixed into a palatable food or solution.[3]

  • Syringes and needles/catheters appropriate for the chosen administration route.

  • 0.22 µm sterile filter.

Procedure:

  • Preparation of Stock Solution:

    • Under sterile conditions, accurately weigh the required amount of this compound sodium powder.

    • Dissolve the powder in the chosen vehicle to the desired stock concentration. Gentle warming or vortexing may be necessary to aid dissolution.[3]

    • Ensure the powder is completely dissolved. Adjust the pH if required for solubility.[3]

    • Filter-sterilize the solution using a 0.22 µm filter.[3]

  • Dosage Calculation:

    • Calculate the volume of the stock solution to be administered based on the animal's most recent body weight and the target dose (e.g., 5 mg/kg).[3]

  • Administration Routes:

    • A. Intraperitoneal (IP) Injection:

      • Properly restrain the animal, exposing the abdomen.

      • Tilt the animal slightly with its head down.

      • Insert a sterile needle (e.g., 25-27 gauge) into the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.[3]

      • Inject the calculated volume of the this compound solution.

    • B. Oral Administration (Gavage):

      • For precise single-dose administration, use an oral gavage needle.

      • Gently restrain the animal and insert the gavage needle over the tongue and into the esophagus.

      • Slowly administer the this compound solution.[3]

    • C. Intranasal (IN) Administration (for mice):

      • Lightly anesthetize the mouse (e.g., with isoflurane) to prevent sneezing and ensure proper administration.[3]

      • Place the animal in a supine position.

      • Using a micropipette, administer a small volume (e.g., 2-3 µL) of the this compound solution into one nostril, alternating between nostrils every 2-3 minutes to allow for absorption and prevent aspiration.[3]

      • Keep the animal in a supine position for a few minutes post-administration to facilitate absorption through the nasal epithelium.[3]

Protocol 2: In Vitro Neuroprotection Assay - Glutamate (B1630785) Excitotoxicity

This protocol describes the induction of glutamate excitotoxicity in primary cortical neurons and the assessment of this compound's protective effects.[4]

Materials:

  • Primary cortical neuron cultures on coverslips

  • Culture medium

  • This compound stock solution

  • Glutamate solution

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) and Hoechst 33342 staining solution

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Prepare the following treatment groups:

      • Control (culture medium only)

      • Glutamate only (e.g., 100 µM)

      • This compound pre-treatment (e.g., 10 µM for 30 minutes) followed by co-incubation with glutamate.[4]

      • This compound only (e.g., 10 µM).[4]

    • Replace the culture medium with the respective treatment solutions.

    • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Staining:

    • After incubation, wash the cells twice with PBS.

    • Stain the cells with a solution containing Propidium Iodide (1 µg/mL) and Hoechst 33342 (1 µg/mL) in PBS for 15 minutes at room temperature, protected from light.[4]

    • Wash the cells twice with PBS.

    • Mount the coverslips on microscope slides.

  • Data Acquisition and Analysis:

    • Visualize the cells using a fluorescence microscope. Hoechst 33342 will stain the nuclei of all cells (blue), while PI will stain the nuclei of dead cells (red).[4]

    • Capture images from multiple random fields for each treatment group.

    • Quantify the number of live (blue) and dead (red) cells to determine the percentage of cell death in each group.

Visualizations

Signaling Pathway of this compound's Mechanism of Action

Dantrolene_Mechanism_of_Action cluster_SR_ER Sarcoplasmic/Endoplasmic Reticulum (SR/ER) cluster_Cytosol Cytosol RyR Ryanodine Receptor (RyR1/RyR3) Ca_Cytosol Elevated Cytosolic Ca²⁺ RyR->Ca_Cytosol Ca²⁺ Release Ca_Store Ca²⁺ Store Cellular_Effects Downstream Cellular Effects (e.g., Muscle Contraction, Excitotoxicity) Ca_Cytosol->Cellular_Effects Leads to This compound This compound This compound->RyR Inhibits Stimulus Cellular Stimulus (e.g., Depolarization, Glutamate) Stimulus->RyR Activates

Caption: this compound inhibits Ca²⁺ release from the SR/ER by blocking the ryanodine receptor.

Experimental Workflow for In Vivo this compound Efficacy Study

Dantrolene_In_Vivo_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Assessment Assessment Phase cluster_Analysis Data Analysis Animal_Model Select Animal Model (e.g., 5XFAD Mouse) Grouping Randomize into Groups (Vehicle, this compound) Animal_Model->Grouping Dose_Prep Prepare this compound Solution Grouping->Dose_Prep Administration Administer this compound (e.g., 5 mg/kg, Intranasal) Dose_Prep->Administration Behavioral Behavioral Testing (e.g., Morris Water Maze) Administration->Behavioral After Treatment Period Biochemical Biochemical Analysis (e.g., Aβ Plaque Load) Behavioral->Biochemical Post-Mortem Stats Statistical Analysis Biochemical->Stats Conclusion Draw Conclusions Stats->Conclusion

Caption: Workflow for assessing this compound's efficacy in a preclinical animal model.

References

Application Notes and Protocols: Utilizing Dantrolene for Malignant Hyperthermia Research in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dantrolene (B1669809) is a post-synaptic muscle relaxant that serves as the primary therapeutic agent for malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder.[1][2] In a laboratory context, this compound is an invaluable tool for investigating the pathophysiology of MH and for the preclinical assessment of novel therapeutic strategies. These application notes provide detailed protocols for the preparation and use of this compound in key in vitro and in vivo experimental models of malignant hyperthermia.

This compound's mechanism of action involves the direct inhibition of the ryanodine (B192298) receptor 1 (RyR1), a calcium release channel located on the sarcoplasmic reticulum of skeletal muscle.[3][4] By binding to the RyR1, this compound reduces the uncontrolled release of calcium that characterizes an MH crisis, thereby mitigating the subsequent hypermetabolic state, muscle rigidity, and hyperthermia.[5][6]

Data Presentation

The following tables summarize key quantitative data regarding the efficacy of this compound in various experimental systems. This information is crucial for dose-response studies and for the interpretation of experimental outcomes.

Table 1: In Vitro Efficacy of this compound

ParameterPreparationAssayValueSpecies
Ki Isolated SR Vesicles[³H]ryanodine Binding~150 nMPig
IC₅₀ Single Channel RecordingsElectrophysiology0.16 ± 0.03 µMSheep
IC₅₀ Mouse CardiomyocytesCa²⁺ Wave Frequency0.42 ± 0.18 µMMouse
IC₅₀ Failing Dog Heart SR VesiclesCa²⁺ Release Inhibition0.3 ± 0.07 µMDog

Note: Data on the cardiac isoform (RyR2) is included for comparative purposes, highlighting the role of calmodulin in this compound's inhibitory action on this isoform.[7]

Table 2: In Vivo this compound Dosage for Malignant Hyperthermia Models

Animal ModelTriggering AgentsThis compound DosageRoute of AdministrationEffect
MH-Susceptible Pigs Halothane (B1672932) and Succinylcholine2.5 mg/kgIntravenousReversal of hypermetabolic crisis, reduction in lactate (B86563) levels.[8]
Mouse Ryanodine Toxicity Model Ryanodine and HalothanePretreatment (oral)OralDecreased lethality of ryanodine.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway in malignant hyperthermia and a general experimental workflow for studying the effects of this compound.

Malignant Hyperthermia Signaling Pathway

MH_Signaling_Pathway cluster_membrane T-tubule Membrane cluster_sr Sarcoplasmic Reticulum cluster_cytoplasm Cytoplasm DHPR DHPR (Voltage Sensor) RyR1 RyR1 (Calcium Channel) DHPR->RyR1 Conformational Change Ca_ion Ca²⁺ RyR1->Ca_ion Uncontrolled Ca²⁺ Release SR_Ca Ca²⁺ Store SR_Ca->RyR1 Contraction Sustained Muscle Contraction & Hypermetabolism Ca_ion->Contraction Initiates Trigger Anesthetic Trigger (e.g., Halothane) Trigger->DHPR Activates This compound This compound This compound->RyR1 Inhibits Dantrolene_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_model Prepare In Vitro Model (e.g., Muscle Biopsy, Isolated SR) induce_mh Induce MH-like State (e.g., Caffeine, Halothane) prep_model->induce_mh prep_dantro Prepare this compound Solution treat_dantro Administer this compound prep_dantro->treat_dantro induce_mh->treat_dantro Treatment Group measure Measure Outcomes (e.g., Muscle Contracture, Ca²⁺ Release) induce_mh->measure Control Group treat_dantro->measure data_analysis Data Analysis and Comparison measure->data_analysis

References

Application Notes and Protocols for the Study of Dantrolene in Spasticity and Muscle Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dantrolene (B1669809) sodium is a hydantoin (B18101) derivative that acts as a direct-acting skeletal muscle relaxant.[1] It is a cornerstone therapy for malignant hyperthermia and is also utilized in the management of spasticity associated with various neurological and muscle disorders.[2][3] Unlike many other muscle relaxants that act on the central nervous system, this compound's primary mechanism of action is peripheral, directly targeting the muscle fiber.[2] This unique property makes it a valuable tool for both therapeutic intervention and for the scientific investigation of excitation-contraction coupling and intracellular calcium dynamics.

These application notes provide a comprehensive overview of the use of this compound in research settings, with a focus on spasticity and muscle disorder studies. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate the effective application of this compound in preclinical and clinical research.

Mechanism of Action: Inhibition of Ryanodine (B192298) Receptors

This compound exerts its muscle relaxant effects by inhibiting the release of calcium (Ca²⁺) from the sarcoplasmic reticulum (SR) in skeletal muscle cells.[1] This is achieved through its interaction with the ryanodine receptor (RyR), the primary Ca²⁺ release channel on the SR membrane.[1][4] There are three main isoforms of the RyR channel:

  • RyR1: Predominantly found in skeletal muscle, RyR1 is the primary target of this compound.[3]

  • RyR2: The cardiac isoform, which is significantly less sensitive to this compound at therapeutic concentrations.[5]

  • RyR3: Expressed in various tissues, including skeletal muscle, and is also inhibited by this compound.[6]

By binding to RyR1 and RyR3, this compound stabilizes the channel in its closed state, thereby reducing the amount of Ca²⁺ released into the cytoplasm in response to an action potential.[7] This uncoupling of excitation from contraction leads to muscle relaxation.

Data Presentation

The following tables summarize key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterReceptor/TissueValueReference
IC₅₀ RyR2 (in the presence of Calmodulin)0.16 ± 0.03 µM[8]
IC₅₀ RyR2 (in mouse cardiomyocytes with Calmodulin)Ca²⁺ wave frequency: 0.42 ± 0.18 µMCa²⁺ wave amplitude: 0.19 ± 0.04 µM[7][8]
IC₅₀ RyR1 (mutant W996A)> 1 order of magnitude increase vs WT
IC₅₀ RyR1 (mutant R1000A)> 1 order of magnitude increase vs WT[4]
Effective Concentration Engineered Human Muscle Tissue (Twitch Contraction)Significant decrease at 25.0 µM and 50.0 µM[9]
Effective Concentration Rat Left Ventricular Papillary Muscles (Low Calcium)Moderate negative inotropic effect at 10⁻⁴ M[10]

Table 2: Clinical Dosing and Outcomes in Spasticity

ConditionDosageKey OutcomesReference
Chronic Spasticity Initial: 25 mg daily, titrated up to 100 mg three or four times daily (Max: 400 mg/day)Statistically significant decrease in resistance to passive stretch, clonus, and hyperreflexia.[11][12]
Spasticity (various etiologies) Beneficial effects noted at 100 mg daily; higher doses (200-400 mg) not associated with higher blood levels or better outcomes.Weak to moderate effect; beneficial in about one-third of patients.[13][14]
Stiff-Person Syndrome 200-400 mg/dayImprovement of Modified Ashworth Score from 3 to 1-2 in all limbs.[15]
Cerebrovascular Accident 200 mg/dayNo significant alteration in clinical tone or functional outcome at this dosage in an early intervention study.[16]

Signaling Pathway of this compound's Action

The following diagram illustrates the mechanism by which this compound inhibits muscle contraction.

Caption: this compound's mechanism of action on the ryanodine receptor.

Experimental Protocols

Protocol 1: In Vitro Muscle Contractility Assay

This protocol outlines a general procedure for assessing the effect of this compound on isolated skeletal muscle contractility.

1. Muscle Preparation:

  • Euthanize a small rodent (e.g., mouse, rat) according to approved institutional animal care and use committee (IACUC) protocols.
  • Dissect the desired skeletal muscle (e.g., extensor digitorum longus (EDL) or soleus) in a dissecting dish containing oxygenated Krebs-Ringer solution.
  • Carefully isolate the muscle, leaving tendons intact at both ends.

2. Mounting and Equilibration:

  • Mount the isolated muscle vertically in a temperature-controlled organ bath containing oxygenated Krebs-Ringer solution (e.g., 37°C).
  • Attach one tendon to a fixed hook at the bottom of the bath and the other to an isometric force transducer.
  • Allow the muscle to equilibrate for at least 30 minutes, periodically adjusting the resting tension to optimal length (L₀), the length at which maximal twitch force is produced.

3. Stimulation and Recording:

  • Stimulate the muscle using two platinum plate electrodes placed parallel to the muscle.
  • Elicit twitch contractions using single supramaximal voltage pulses (e.g., 0.5 ms (B15284909) duration).
  • Record baseline twitch force for a stable period.

4. This compound Application:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the Krebs-Ringer solution.
  • Add this compound to the organ bath in a cumulative or non-cumulative manner, allowing sufficient time (e.g., 10-15 minutes) for the drug to take effect at each concentration.
  • Record twitch force at each this compound concentration.

5. Data Analysis:

  • Measure the peak twitch force at baseline and after the application of each this compound concentration.
  • Express the twitch force at each concentration as a percentage of the baseline force.
  • Plot the concentration-response curve and calculate the IC₅₀ value if applicable.

Protocol 2: In Vivo Assessment in a Spasticity Animal Model

This protocol describes a general workflow for evaluating the efficacy of this compound in a rodent model of spasticity (e.g., spinal cord injury model or genetic models like the Spa mouse).[17]

1. Animal Model Induction (if applicable):

  • Induce spasticity through a surgical procedure such as spinal cord transection or contusion, following approved IACUC protocols.
  • Allow for a post-injury recovery period for the development of spasticity (typically several weeks).

2. This compound Administration:

  • Prepare this compound for the desired route of administration (e.g., oral gavage, intraperitoneal injection).[6]
  • Administer this compound or vehicle control to the animals.

3. Behavioral Assessment:

  • Perform behavioral tests to assess spasticity and motor function at baseline and at specified time points after this compound administration.
  • Modified Ashworth Scale (MAS): Manually assess resistance to passive limb movement.
  • Beam Walk Test: Evaluate motor coordination and balance by measuring the time taken and the number of foot slips while traversing a narrow beam.[6]
  • Gait Analysis: Use a system like the CatWalk to analyze various gait parameters (e.g., stride length, base of support).

4. Electrophysiological Assessment (optional):

  • Measure the H-reflex (Hoffmann's reflex) to assess spinal reflex hyperexcitability, a hallmark of spasticity.
  • Record electromyography (EMG) activity from spastic muscles to quantify muscle spasms.

5. Data Analysis:

  • Compare the changes in behavioral scores, gait parameters, and electrophysiological measures between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for preclinical evaluation of this compound and the logical relationships between this compound and its therapeutic effects.

Experimental_Workflow cluster_preclinical Preclinical Evaluation of this compound in Spasticity Model Select/Develop Animal Model of Spasticity Baseline Baseline Behavioral and Electrophysiological Assessment Model->Baseline Treatment Administer this compound or Vehicle Baseline->Treatment Post_Treatment Post-Treatment Behavioral and Electrophysiological Assessment Treatment->Post_Treatment Analysis Data Analysis and Comparison Post_Treatment->Analysis Outcome Determine Efficacy and Dose-Response Analysis->Outcome

Caption: A typical experimental workflow for preclinical studies.

Logical_Relationship This compound This compound Target Ryanodine Receptor (RyR1/RyR3) This compound->Target Binds to Cellular_Effect Inhibition of Sarcoplasmic Reticulum Ca²⁺ Release Target->Cellular_Effect Leads to Physiological_Effect Uncoupling of Excitation-Contraction Cellular_Effect->Physiological_Effect Results in Muscle_Response Reduced Skeletal Muscle Contraction Physiological_Effect->Muscle_Response Causes Therapeutic_Outcome Alleviation of Spasticity and Muscle Spasms Muscle_Response->Therapeutic_Outcome Produces

Caption: Logical relationship of this compound's effects.

Conclusion

This compound remains a crucial compound for both the clinical management of spasticity and for fundamental research into muscle physiology and pathophysiology. Its well-defined mechanism of action allows for targeted investigations into the role of intracellular calcium signaling in muscle disorders. The protocols and data presented in these application notes are intended to serve as a guide for researchers and drug development professionals in designing and executing robust studies to further elucidate the therapeutic potential of this compound and similar compounds. Careful consideration of dosage, administration route, and appropriate outcome measures is essential for obtaining reliable and translatable results.

References

Application Notes and Protocols for Dantrolene in Ecstasy (MDMA) Intoxication Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of dantrolene (B1669809) in research on 3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy, intoxication. The protocols are based on published preclinical and clinical literature and are intended to serve as a guide for designing and conducting further research in this area.

Introduction

MDMA intoxication can lead to a life-threatening hyperthermic crisis, often associated with the serotonin (B10506) syndrome.[1] This condition is characterized by a rapid increase in core body temperature, which can trigger a cascade of severe complications including rhabdomyolysis, disseminated intravascular coagulation, and multi-organ failure.[2] The primary therapeutic goal in severe MDMA toxicity is rapid cooling.[2]

This compound, a postsynaptic muscle relaxant, is a therapeutic agent that has been explored for the management of MDMA-induced hyperthermia.[2][3] Its mechanism of action involves the inhibition of calcium ion release from the sarcoplasmic reticulum by acting as a ryanodine (B192298) receptor (RyR) antagonist.[3][4] This is the same mechanism that makes it the primary treatment for malignant hyperthermia, a pharmacogenetic disorder.[3][5] The rationale for its use in MDMA intoxication stems from the hypothesis that MDMA-induced hyperthermia may involve dysregulation of intracellular calcium homeostasis.[4][6]

While clinical evidence from case reports and systematic reviews suggests a potential survival benefit with this compound, particularly in patients with extreme hyperpyrexia, preclinical studies in animal models have yielded conflicting results.[7][8][9][10][11] This underscores the need for further research to elucidate the precise role and efficacy of this compound in this context.

Signaling Pathways

MDMA-Induced Hyperthermia and Cellular Stress

MDMA administration leads to a significant increase in the synaptic concentrations of serotonin, and to a lesser extent, dopamine (B1211576) and norepinephrine.[1] This surge in neurotransmitter activity disrupts central thermoregulation in the hypothalamus.[2] At the cellular level, MDMA has been shown to induce endoplasmic reticulum (ER) stress, which is exacerbated by hyperthermia.[6] This process is linked to a depletion of ER calcium stores and a rise in cytosolic calcium levels.[6]

MDMA_Toxicity_Pathway MDMA MDMA Serotonin ↑ Serotonin Release/ ↓ Reuptake MDMA->Serotonin ERC_Depletion ER Calcium Depletion MDMA->ERC_Depletion Hypothalamus Hypothalamic Thermoregulation Disruption Serotonin->Hypothalamus Hyperthermia Hyperthermia Hypothalamus->Hyperthermia ER_Stress ER Stress Hyperthermia->ER_Stress Cell_Damage Cellular Damage/ Organ Failure Hyperthermia->Cell_Damage Cytosolic_Ca ↑ Cytosolic Ca²⁺ ERC_Depletion->Cytosolic_Ca ERC_Depletion->ER_Stress Cytosolic_Ca->Cell_Damage ER_Stress->Cell_Damage

Figure 1: Simplified signaling pathway of MDMA-induced hyperthermia and cellular stress.

Mechanism of Action of this compound

This compound acts as a direct antagonist of the ryanodine receptor (RyR), a major calcium release channel on the membrane of the sarcoplasmic/endoplasmic reticulum.[4] By inhibiting RyR, this compound prevents the release of calcium from intracellular stores, thereby helping to restore calcium homeostasis and mitigate the downstream cytotoxic effects.[4]

Dantrolene_MOA cluster_ER Endoplasmic Reticulum RyR Ryanodine Receptor (RyR) Ca_Release Ca²⁺ Release RyR->Ca_Release Mediates Ca_Store Ca²⁺ Store This compound This compound This compound->RyR Antagonizes Cell_Protection Cellular Protection This compound->Cell_Protection Cytosolic_Ca ↑ Cytosolic Ca²⁺ Ca_Release->Cytosolic_Ca Cytosolic_Ca->Cell_Protection Inhibition of increase leads to

Figure 2: Mechanism of action of this compound on the ryanodine receptor.

Experimental Protocols

The following protocols are derived from preclinical studies. Researchers should adapt these protocols based on their specific experimental goals, animal models, and institutional guidelines.

In Vivo Animal Model: Rat Study of MDMA-Induced Hyperthermia

This protocol is based on a study that investigated the effects of this compound on MDMA-induced hyperthermia in freely moving rats.[7][12] Of note, this particular study found this compound to be ineffective at attenuating hyperthermia.[7][12]

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

2. Surgical Preparation (if applicable):

  • For detailed temperature monitoring, telemetric probes or thermocouples can be implanted to measure brain (e.g., in the nucleus accumbens), muscle, and skin temperature.[7][12] Allow for a post-surgical recovery period as per institutional guidelines.

3. Experimental Groups:

  • Control (Vehicle + Vehicle)

  • MDMA + Vehicle

  • MDMA + this compound (different doses if conducting a dose-response study)

  • This compound alone

4. Drug Preparation and Administration:

  • MDMA: Dissolve in 0.9% saline. A dose of 9 mg/kg is cited in the literature.[7][12] Administer subcutaneously or intraperitoneally.

  • This compound: A concentrated formulation such as Ryanodex® can be used. Prepare according to manufacturer's instructions. A dose of 6 mg/kg has been used.[7][12] Administer intravenously (IV) for rapid action, mimicking a clinical emergency scenario.[7]

5. Experimental Procedure:

  • Acclimatize animals to the experimental setting.

  • Administer MDMA.

  • Continuously monitor core body temperature.

  • Administer this compound or vehicle when a specific temperature threshold is reached (e.g., an increase of >2.5°C above baseline, or reaching a specific temperature like 38.5°C or 40°C).[7] This mimics the clinical situation of treating an already hyperthermic individual.

  • Continue to monitor temperature, locomotor activity, and other relevant physiological parameters for several hours post-administration.

  • For studies on severe hyperthermia, the ambient temperature can be elevated (e.g., to 29°C) to produce more robust hyperthermia.[7][12]

6. Outcome Measures:

  • Primary: Core body temperature (brain, rectal).

  • Secondary: Locomotor activity, cardiovascular parameters (heart rate, blood pressure), plasma biomarkers of organ damage (e.g., creatine (B1669601) kinase for rhabdomyolysis), and neurotransmitter levels in specific brain regions via microdialysis.

Experimental Workflow

Experimental_Workflow Start Start: Acclimatized Rat MDMA_Admin Administer MDMA (e.g., 9 mg/kg, SC) Start->MDMA_Admin Monitor_Temp Continuous Temperature Monitoring MDMA_Admin->Monitor_Temp Temp_Threshold Temperature > Threshold? (e.g., >2.5°C increase) Monitor_Temp->Temp_Threshold Temp_Threshold->Monitor_Temp No Dantrolene_Admin Administer this compound (e.g., 6 mg/kg, IV) Temp_Threshold->Dantrolene_Admin Yes Vehicle_Admin Administer Vehicle (IV) Temp_Threshold->Vehicle_Admin No (Control Group) Post_Treatment_Monitor Post-Treatment Monitoring (Temperature, Activity, etc.) Dantrolene_Admin->Post_Treatment_Monitor Vehicle_Admin->Post_Treatment_Monitor Data_Analysis Data Analysis Post_Treatment_Monitor->Data_Analysis

Figure 3: General experimental workflow for an in vivo rat study.

Data Presentation

Clinical Outcome Data

The following table summarizes data from a systematic review of 71 human case reports of MDMA-induced hyperpyrexia, comparing survival rates in patients who received this compound versus those who did not.[10][11]

Peak Body TemperatureTreatment GroupNumber of Cases (n)SurvivorsSurvival Rate
≥ 42°C This compound13862%
No this compound400%
40–41.9°C This compound1010100%
No this compound271556%
38–39.9°C This compound33100%
No this compound8788%

Data adapted from Grunau et al. (2010).[10][11]

Preclinical Experimental Data

The following table presents illustrative data based on the findings of a preclinical study in rats, which showed that this compound did not attenuate MDMA-induced hyperthermia.[7]

Experimental ConditionPeak Brain Temperature Increase (°C)
MDMA (9 mg/kg) + Vehicle~2.5 - 3.0°C
MDMA (9 mg/kg) + this compound (6 mg/kg, IV)~2.5 - 3.0°C (No significant difference)
MDMA at warm ambient temp (29°C) + this compound>40°C (Lethal outcome)

Data conceptualized from Kiyatkin et al. (2023).[7]

Conclusion

The use of this compound for MDMA intoxication remains a subject of debate. While human case reports suggest a potential benefit, especially in severe cases of hyperthermia, preclinical evidence is not consistently supportive. The provided protocols offer a starting point for researchers aiming to further investigate the efficacy and mechanisms of this compound in this critical area of toxicology and drug development. Future studies could explore different animal models, dosing regimens, and the combination of this compound with other therapeutic interventions to better define its potential role in treating MDMA overdose.

References

Application Notes for Intravenous Dantrolene in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dantrolene (B1669809) sodium is a postsynaptic muscle relaxant that functions by a unique mechanism, making it a valuable tool in various research settings.[1] It is primarily known for its clinical use in treating malignant hyperthermia, a rare but life-threatening condition triggered by certain anesthetics.[1] In research, intravenous (IV) this compound is utilized to investigate its effects on conditions involving aberrant calcium release, such as neurodegenerative diseases, muscle disorders, and ischemia-reperfusion injury.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of ryanodine (B192298) receptors (RyRs), which are intracellular calcium release channels located on the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER).[2] By binding to RyR1 and RyR3 isoforms, this compound reduces the release of calcium from these intracellular stores, thereby attenuating the downstream effects of elevated cytosolic calcium.[2][3] This modulation of intracellular calcium signaling is the basis for its therapeutic effects and its application in research to probe the role of calcium dysregulation in various pathological processes.[4]

Intravenous this compound Formulations

The preparation of intravenous this compound for research applications requires careful attention to the specific formulation being used. The traditional formulation and a newer, more concentrated formulation have different reconstitution procedures.

FormulationBrand Name(s)Composition per VialReconstitution InstructionsFinal ConcentrationStability
Lyophilized Powder Dantrium®, Revonto®20 mg this compound sodium, 3000 mg mannitolReconstitute with 60 mL of sterile water for injection, USP (without a bacteriostatic agent). Shake until the solution is clear.[5][6]0.333 mg/mLUse within 6 hours of reconstitution. Store at controlled room temperature (20-25°C or 68-77°F) and protect from direct light.[5][6]
Nanocrystalline Suspension Ryanodex®250 mg this compound sodium, 125 mg mannitolReconstitute with 5 mL of sterile water for injection, USP (without a bacteriostatic agent). Shake for approximately 20 seconds.50 mg/mLInformation on stability after reconstitution for research purposes should be obtained from the manufacturer.

Important Note: this compound is incompatible with acidic solutions such as 5% Dextrose Injection and 0.9% Sodium Chloride Injection.[5][6] Use only sterile water for injection for reconstitution.[7]

Intravenous this compound Dosages in Animal Models

The appropriate dosage of intravenous this compound can vary significantly depending on the animal model and the research question. The following table summarizes dosages used in various preclinical studies.

Animal ModelDoseResearch ContextKey Findings
Swine 3.5 mg/kgProphylaxis and treatment of malignant hyperthermia.[8]This dose, identified as the ED95 for muscle relaxation, effectively prevented and treated malignant hyperthermia.[8]
Swine 5 mg/kg or morePrevention of malignant hyperthermia.[9]Prevented the onset of malignant hyperthermia.[9]
Swine 7.5 mg/kgTreatment of fulminant malignant hyperthermia.[9]Reversed the metabolic and physiological signs of malignant hyperthermia.[9]
Dog 10 mg/kg (infusion)Evaluation of electrophysiological effects on the heart.[10]Prolonged refractory periods of the right atrium and ventricle.[10]
Rat 10 mg/kg/day and 20 mg/kg/day (for 14 days)Subacute toxicity studies.[1][11]Relatively non-toxic at these doses.[1][11]
Rat 2.6 +/- 0.7 mg/kgPharmacodynamic study (ED95 for depression of skeletal muscle twitch).[12]Similar pharmacodynamics to a newer microcrystal formulation.[12]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound (Dantrium®/Revonto®)

Materials:

  • Vial of lyophilized this compound (20 mg)

  • 60 mL sterile water for injection, USP (without a bacteriostatic agent)

  • 60 mL sterile syringe

  • Sterile needles

  • 5-micron filter needle (if provided or required)[13]

  • Sterile intravenous plastic bag (for infusions)[6]

Procedure:

  • Visually inspect the vial of lyophilized this compound for any particulate matter.

  • Using a sterile syringe and needle, draw up 60 mL of sterile water for injection.

  • Inject the 60 mL of sterile water for injection into the vial of this compound.

  • Shake the vial vigorously until the solution is clear.[5]

  • If using a filter needle, draw up the reconstituted solution into a new sterile syringe using the filter needle.[13]

  • Remove the filter needle and replace it with a new sterile needle before administration.[13]

  • The final concentration of the solution is 0.333 mg/mL.

  • For infusions, the contents of the required number of reconstituted vials can be transferred to a sterile intravenous plastic bag.[6]

  • Protect the reconstituted solution from direct light and use it within 6 hours.[5]

Protocol 2: General Procedure for Intravenous Administration in Rodents

Materials:

  • Reconstituted this compound solution

  • Appropriate size sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 27-30 gauge) or intravenous catheter

  • Animal restrainer or anesthesia equipment

  • Warming pad

Procedure:

  • Animal Preparation:

    • Accurately weigh the animal to determine the correct dose volume.

    • Anesthetize the animal using an appropriate anesthetic protocol (e.g., isoflurane (B1672236) inhalation) or use a suitable restraining device for conscious animals.

    • Maintain the animal's body temperature using a warming pad.

    • For intravenous catheter placement, surgically expose and cannulate a suitable vein (e.g., tail vein, jugular vein). For bolus injections, the tail vein is commonly used.

  • Administration:

    • Draw the calculated volume of the reconstituted this compound solution into a sterile syringe.

    • For bolus injection: Slowly inject the solution into the tail vein over a period of 1-2 minutes. Observe the animal for any signs of distress.

    • For infusion: Connect the intravenous catheter to an infusion pump and administer the this compound solution at the desired rate.

  • Post-Administration Monitoring:

    • Monitor the animal for any adverse reactions, including respiratory depression or cardiovascular changes.

    • If the animal was anesthetized, monitor its recovery closely.

    • Provide post-procedural care as required by the experimental protocol and institutional guidelines.

Visualizations

Dantrolene_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol RyR1 Ryanodine Receptor 1 (RyR1) Ca_cytosol Cytosolic Ca²⁺ RyR1->Ca_cytosol Ca²⁺ Release Ca_store Ca²⁺ Store Muscle_Contraction Muscle Contraction Ca_cytosol->Muscle_Contraction Initiates This compound This compound This compound->RyR1 Inhibits Stimulus Depolarization/ Stimulus Stimulus->RyR1 Activates

Caption: this compound's mechanism of action on the ryanodine receptor.

IV_Dantrolene_Workflow cluster_Prep Preparation cluster_Admin Administration cluster_Post Post-Administration Reconstitution Reconstitute this compound (Sterile Water Only) Dose_Calc Calculate Dose Volume (Based on Animal Weight) Reconstitution->Dose_Calc Animal_Prep Animal Preparation (Anesthesia/Restraint) Dose_Calc->Animal_Prep IV_Access Establish IV Access (Catheter/Tail Vein) Animal_Prep->IV_Access Injection Administer this compound (Bolus or Infusion) IV_Access->Injection Monitoring Monitor Vital Signs & Adverse Reactions Injection->Monitoring Data_Collection Collect Experimental Data Monitoring->Data_Collection Recovery Animal Recovery & Post-Op Care Data_Collection->Recovery

Caption: Experimental workflow for intravenous this compound administration.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Dantrolene's Poor Water Solubility in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with dantrolene's poor water solubility in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why does my This compound (B1669809) sodium precipitate when I add it to my cell culture medium or buffer?

A1: this compound sodium's low aqueous solubility at physiological pH is the primary reason for precipitation. Several factors can contribute to this issue:

  • Low pH: this compound is significantly less soluble in acidic solutions. Standard culture media and buffers may not have the optimal pH to keep it dissolved.[1]

  • High Concentration: Exceeding the solubility limit of this compound in your final experimental medium will inevitably lead to precipitation.[1]

  • Improper Dissolution Technique: Directly adding powdered this compound sodium to aqueous media is often unsuccessful. The recommended method is to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1]

  • Temperature: this compound's solubility is also dependent on temperature.[1]

Q2: What is the best solvent for preparing a this compound sodium stock solution?

A2: For research applications, DMSO and DMF are the recommended solvents for preparing stock solutions. This is due to this compound's significantly higher solubility in these organic solvents compared to aqueous buffers.[1][2]

Q3: What is the maximum stable concentration of this compound sodium in aqueous solutions?

A3: The stability of this compound in aqueous solutions is highly dependent on pH. Maximum stability is noted at a pH of 7.4 and a temperature of 37°C.[1] When preparing a working solution by diluting a DMF stock, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of DMF:PBS (pH 7.2).[3][4] It is not recommended to store aqueous solutions for more than one day.[3][4]

Q4: What is the recommended final concentration of DMSO in my experiments?

A4: To prevent solvent-induced artifacts in your experiments, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5%.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation upon dilution of stock solution The final concentration in the aqueous medium exceeds this compound's solubility limit at that specific pH and temperature. The pH of the final medium may be too low.Ensure the final this compound concentration is within its solubility limits. Consider adjusting the pH of your final experimental medium to be closer to 7.4. Prepare a more dilute stock solution to minimize the amount of organic solvent added to the aqueous medium.[1]
Cloudiness in the final solution This may be due to micro-precipitation or incomplete dissolution.After preparing the final dilution, vortex the solution thoroughly. Gentle warming might aid dissolution, but avoid high temperatures.[1]
Inconsistent experimental results This could be due to the degradation of this compound in the aqueous solution or multiple freeze-thaw cycles of the stock solution.Always use freshly prepared working solutions for your experiments.[1] Aliquot your stock solution into single-use vials to avoid repeated freezing and thawing.[2]

Data Presentation: this compound Sodium Solubility

Solvent Maximum Concentration Notes Citations
DMSO 2 - 21 mg/mLSolubility can vary. Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2][3][5][6]
Dimethylformamide (DMF) ~10 - 12.5 mg/mLAn alternative organic solvent for initial dissolution.[2][3][4][5]
Aqueous Buffers (e.g., PBS) Sparingly Soluble (~0.5 mg/mL)For aqueous solutions, first dissolve in an organic solvent like DMF, then dilute with the buffer. These solutions are not recommended for storage.[2][3][4]
Water Insoluble / Very slightly soluble[6][7]
Ethanol Insoluble / Slightly soluble[6][7]

Experimental Protocols

Protocol 1: Preparation of this compound Sodium Stock Solution for Cell Culture

Materials:

  • This compound sodium powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • 0.22 µm syringe filter

Procedure:

  • Equilibration: Allow the vial of this compound sodium powder to reach room temperature before opening to prevent condensation.[2]

  • Weighing: Carefully weigh the desired amount of this compound sodium powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed powder to a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution vigorously until all the powder is completely dissolved. Gentle warming in a water bath can aid dissolution, but avoid high temperatures.[1]

  • Sterilization: For cell culture applications, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.[2]

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles.[2]

    • Store the aliquots at -20°C for up to 3 months or at -80°C for up to one year.[2]

Protocol 2: Preparation of Working Solution for In Vitro Assays

Materials:

  • This compound sodium stock solution (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium or experimental buffer

Procedure:

  • Thawing: Thaw a single aliquot of the frozen this compound sodium stock solution at room temperature.[2]

  • Dilution:

    • Add the pre-warmed experimental medium to a sterile tube.

    • While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.[1]

    • For example, to prepare a 10 µM working solution in 10 mL of media from a 10 mM stock, add 10 µL of the stock solution to the media (a 1:1000 dilution).[2]

  • Final Mixing and Use: Mix the final solution gently but thoroughly by swirling or pipetting before adding it to the cells.[2] Use the freshly prepared working solution immediately for your experiment.[1]

Visualizations

This compound's Mechanism of Action

This compound is a skeletal muscle relaxant that acts by inhibiting the release of calcium from the sarcoplasmic reticulum.[8][9] It directly binds to the ryanodine (B192298) receptor (RyR), primarily isoforms RyR1 and RyR3, and reduces the channel's sensitivity to activating stimuli like calcium ions.[9][10][11] This action effectively uncouples muscle excitation from contraction.[8][12]

Dantrolene_Mechanism cluster_membrane Cell Membrane cluster_sr Sarcoplasmic Reticulum (SR) Extracellular Extracellular Space Intracellular Intracellular Space SR_Ca Ca²⁺ Store Ca_Release Ca²⁺ Release SR_Ca->Ca_Release Leads to RyR Ryanodine Receptor (RyR1/RyR3) Excitation Muscle Excitation (Depolarization) Excitation->RyR Activates This compound This compound This compound->RyR Inhibits Contraction Muscle Contraction Ca_Release->Contraction Triggers

Caption: this compound's inhibitory action on the ryanodine receptor.

Experimental Workflow for this compound Solution Preparation

The following workflow outlines the standard procedure for preparing a this compound sodium working solution for experimental use.

Dantrolene_Workflow start Start weigh Weigh this compound Sodium Powder start->weigh dissolve Dissolve in Anhydrous DMSO to create Stock Solution weigh->dissolve filter Sterile Filter (0.22 µm) for cell culture dissolve->filter aliquot Aliquot into single-use tubes filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot at room temperature store->thaw dilute Dilute dropwise into pre-warmed aqueous medium while vortexing thaw->dilute use Use immediately in experiment dilute->use end End use->end

Caption: Workflow for preparing a this compound working solution.

References

Technical Support Center: Intravenous Dantrolene Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the preparation of intravenous dantrolene (B1669809) solutions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the preparation and handling of intravenous this compound solutions.

Issue 1: Lyophilized this compound Powder Fails to Dissolve or Forms a Suspension

Question: I am trying to reconstitute a vial of this compound sodium for injection, but the powder is not fully dissolving, resulting in a cloudy or milky suspension. What could be the cause and how can I fix it?

Answer:

This is a common issue stemming from this compound's poor aqueous solubility. The most likely causes are the use of an incorrect diluent or improper reconstitution technique.

Troubleshooting Workflow:

start Powder not dissolving check_diluent Verify Diluent Type start->check_diluent incorrect_diluent Is the diluent 0.9% NaCl (Saline), 5% Dextrose, or another acidic solution? check_diluent->incorrect_diluent correct_diluent Use Sterile Water for Injection (WFI) ONLY (without a bacteriostatic agent) check_temp Consider Diluent Temperature correct_diluent->check_temp incorrect_diluent->correct_diluent No discard Discard solution and start over. Saline causes precipitation and a 40% loss of drug strength. incorrect_diluent->discard Yes discard->start warm_diluent Warming sterile WFI to 40°C can significantly decrease dissolution time. check_temp->warm_diluent shake_vial Ensure Proper Agitation warm_diluent->shake_vial shake_method Shake vial vigorously until the solution is clear. shake_vial->shake_method dissolved Solution is Clear and Ready for Use shake_method->dissolved

Caption: Troubleshooting workflow for this compound dissolution failure.

Detailed Explanation:

  • Incorrect Diluent: The most critical factor is the choice of diluent. This compound sodium for injection is formulated to achieve a high pH (approximately 9.5) upon reconstitution, which is necessary for its dissolution.[1][2][3] Using 0.9% Sodium Chloride (saline), 5% Dextrose, or other acidic solutions is contraindicated.[1][2][3][4] These solutions will lower the pH, causing the this compound to precipitate out of the solution as a milky suspension.[5] This not only results in the administration of insoluble particles but can also lead to a significant loss of drug strength, potentially as much as 40%.[5]

  • Reconstitution Technique: Each vial of 20 mg this compound must be reconstituted with exactly 60 mL of sterile water for injection (without a bacteriostatic agent).[1][4][6] After adding the sterile water, the vial should be shaken vigorously until the solution is clear.[3][4]

  • Temperature of Diluent: The solubility of this compound is temperature-dependent.[7] Warming the sterile water for injection to 40°C can make this compound 6.7 times more soluble than at 20°C and can speed up the reconstitution process, which is especially critical in emergency situations.[7]

Issue 2: Visible Particulate Matter or Crystals in the Reconstituted Solution

Question: After reconstituting the this compound, I can see small particles or crystals in the solution. Is this normal and is the solution safe to use?

Answer:

Due to a known manufacturing issue, some vials of this compound sodium may contain visible undissolved crystals even after proper reconstitution.[8] While the solution can still be used, it is crucial to filter it before administration to avoid potential harm.

Recommended Actions:

  • Visual Inspection: Always visually inspect parenteral drug products for particulate matter and discoloration before administration.[1][2]

  • Use a Filter Needle: If particles are observed, the reconstituted solution must be drawn up using a filter needle (e.g., a 5-micron filter needle).[8][9] This will remove the undissolved crystals.

  • Administration: After drawing up the solution through the filter needle, remove the filter needle and attach a standard needle for administration.[9]

Important Considerations:

  • Risk of Unfiltered Solution: Administering the solution without filtering out the crystals can increase the risk of injection site reactions, including erythema, swelling, localized pain, thrombophlebitis, and tissue necrosis.[8]

  • Efficacy: Filtering the solution does not significantly affect the concentration of dissolved intravenous this compound and therefore should not reduce the efficacy of the product.[8]

Issue 3: Precipitation Occurs After Transferring the Solution

Question: My this compound solution was clear after reconstitution, but it became cloudy or formed a precipitate after I transferred it to a glass infusion bottle. Why did this happen?

Answer:

This is a known compatibility issue. Reconstituted Dantrium® Intravenous should not be transferred to large glass bottles for infusion due to observed precipitate formation with some types of glass bottles.[1][2][10]

Logical Relationship for Preventing Precipitation:

start Reconstituted this compound Solution infusion_needed Is prophylactic infusion required? start->infusion_needed direct_admin Administer directly from vial/syringe infusion_needed->direct_admin No transfer_container Select Appropriate Infusion Container infusion_needed->transfer_container Yes glass_bottle Glass Bottle transfer_container->glass_bottle plastic_bag Sterile Intravenous Plastic Bag transfer_container->plastic_bag precipitation_risk High Risk of Precipitation glass_bottle->precipitation_risk stable_solution Acceptable Drug Delivery Device plastic_bag->stable_solution inspect Inspect carefully for cloudiness/ precipitation before and during administration stable_solution->inspect

Caption: Logic for selecting a compatible infusion container.

Solution:

For prophylactic infusions, the contents of the individual reconstituted vials should be transferred to a larger volume sterile intravenous plastic bag.[1][10] Commercially available sterile plastic bags have been shown to be acceptable drug delivery devices.[1][10] Even when using a plastic bag, it is recommended to carefully inspect the prepared infusion for any cloudiness or precipitation before and during administration.[1][10] Do not use any solution that is not clear.

Frequently Asked Questions (FAQs)

Q1: What is the correct diluent for reconstituting intravenous this compound?

A1: The only approved diluent is sterile water for injection, USP (without a bacteriostatic agent) .[1][4][5][6] Using any other solution, such as 0.9% Sodium Chloride or 5% Dextrose, will cause the drug to precipitate and should be avoided.[2][3][5]

Q2: How long is a reconstituted this compound solution stable?

A2: The reconstituted solution must be used within 6 hours .[1][2][10][11] During this time, it should be stored at a controlled room temperature (15° to 30°C or 59° to 86°F) and protected from direct light.[1][10][11]

Q3: For research purposes, what is the best way to prepare a this compound stock solution?

A3: Due to its poor aqueous solubility at neutral pH, for in-vitro experiments, it is best to first dissolve this compound sodium in an organic solvent to create a concentrated stock solution. Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are the most commonly recommended solvents.[12][13] This stock solution can then be diluted into your aqueous experimental buffer. Note that aqueous solutions should not be stored for more than one day.[12][13]

Q4: How does pH affect the solubility and stability of this compound?

A4: this compound's solubility and stability are highly pH-dependent.

  • Solubility: Solubility is very low in neutral and acidic conditions but increases significantly in alkaline conditions (pH > 9).[14] The commercial intravenous formulation is designed to have a pH of approximately 9.5 upon reconstitution to facilitate dissolution.[1][3]

  • Stability: Conversely, this compound exhibits maximum stability in a neutral environment, around pH 7.4.[15][16] It undergoes degradation through hydrolysis in both acidic (pH 1.2-4.6) and strongly alkaline (pH > 8.0) conditions.[15][16]

Q5: Are there newer formulations of this compound that are easier to prepare?

A5: Yes. Newer formulations have been developed to address the challenges of slow reconstitution time.

  • Ryanodex®: This is a nanosuspension formulation supplied in 250 mg vials that requires only 5 mL of sterile water for reconstitution and can be prepared in under a minute.[17][18]

  • NPJ5008: This is another novel formulation developed to shorten preparation and administration times compared to the standard Dantrium® IV.[19][20]

Data Presentation

Table 1: Solubility of this compound Sodium in Various Solvents (for Research Use)

SolventApproximate SolubilityReference
Dimethylformamide (DMF)~12.5 mg/mL[12]
Dimethyl Sulfoxide (DMSO)~2.5 mg/mL[12]
1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL[12][13]
Neutral Aqueous Buffers (pH 7.4)~18.4 µg/mL[14]

Table 2: Comparison of Intravenous this compound Formulations

FeatureDantrium® / Revonto®Ryanodex®
This compound per Vial 20 mg250 mg
Required Diluent Volume 60 mL sterile water for injection5 mL sterile water for injection
Final Concentration ~0.33 mg/mL50 mg/mL
Reconstitution Time Can take several minutesLess than 1 minute
Mannitol per Vial 3000 mg125 mg
pH of Reconstituted Solution ~9.5~10.3

Experimental Protocols

Protocol 1: Reconstitution of Standard Intravenous this compound (e.g., Dantrium®, Revonto®)

Objective: To correctly reconstitute a 20 mg vial of lyophilized this compound sodium for intravenous administration.

Materials:

  • One 20 mg vial of this compound Sodium for Injection.

  • One 60 mL syringe.

  • 60 mL of sterile water for injection, USP (without a bacteriostatic agent).

  • (Optional) 5-micron filter needle.

  • Alcohol swabs.

Methodology:

  • Visually inspect the vial to ensure the integrity of the seal and the absence of obvious defects.

  • Remove the protective cap from the vial and swab the rubber stopper with an alcohol swab.

  • Using the 60 mL syringe, draw up exactly 60 mL of sterile water for injection.

  • Inject the 60 mL of sterile water for injection into the this compound vial.

  • Remove the syringe and immediately shake the vial vigorously until the solution is completely clear. This may take 20 seconds or longer.[4] To expedite dissolution, the sterile water may be warmed to up to 40°C before reconstitution.[7]

  • Visually inspect the final solution for clarity and the absence of particulate matter.

  • If particulate matter is present, use a filter needle to draw the solution into a syringe.[8]

  • The reconstituted solution must be protected from direct light and used within 6 hours.[1][2]

Protocol 2: Preparation of a this compound Stock Solution for In-Vitro Experiments

Objective: To prepare a 10 mM stock solution of this compound sodium in DMSO for use in cell culture or other aqueous experimental systems.

Materials:

  • This compound sodium powder (MW: 336.2 for anhydrous salt).

  • High-purity Dimethyl Sulfoxide (DMSO).

  • Sterile microcentrifuge tubes.

  • Calibrated scale.

  • Vortex mixer.

Methodology:

  • Calculate the mass of this compound sodium required. For 1 mL of a 10 mM stock solution, weigh out 3.36 mg of anhydrous this compound sodium.

  • Aseptically transfer the weighed powder into a sterile microcentrifuge tube.

  • Add the desired volume of DMSO (e.g., 1 mL) to the tube.

  • Vortex the tube vigorously until all the powder is completely dissolved. Gentle warming in a water bath can aid dissolution, but avoid excessive heat.

  • Once dissolved, this stock solution can be diluted into your final experimental medium. Always add the stock solution to the medium while vortexing or stirring to avoid localized high concentrations that could cause precipitation.

  • For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[12] Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage beyond one day.[12][13]

References

Technical Support Center: Optimizing Dantrolene Dosage and Minimizing Hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dantrolene (B1669809). The focus is on optimizing dosage to achieve therapeutic efficacy while minimizing the risk of hepatotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the first step if a patient on this compound shows elevated liver enzymes?

If a patient develops elevated liver function tests (LFTs), the first step is to promptly discontinue this compound.[1][2] The decision to stop therapy should be made if liver enzymes are significantly elevated, and especially if accompanied by symptoms of hepatic injury such as fever, rash, anorexia, nausea, vomiting, fatigue, right upper quadrant pain, dark urine, or jaundice.[2] Most cases of this compound-induced liver injury are reversible, with recovery typically occurring within 1 to 3 months of stopping the medication.[3]

Q2: Are there specific patient populations at higher risk for this compound-induced hepatotoxicity?

Yes, several factors increase the risk of hepatotoxicity. These include:

  • Gender: Females are at a greater risk.[3][4][5][6]

  • Age: Patients over 35 years of age are more susceptible.[2][4][5][6]

  • Dosage: Higher daily doses, particularly exceeding 400 mg/day, are associated with an increased risk.[4][5][6][7][8] Doses of 800 mg or more per day markedly increase the risk of serious hepatic injury.[5][7][8]

  • Duration of Therapy: Most cases of hepatotoxicity are observed between the third and twelfth month of therapy.[2][5][7][8]

  • Concomitant Medications: Use of other potentially hepatotoxic drugs can increase the risk.[5]

  • Pre-existing Liver Conditions: this compound is contraindicated in patients with active liver disease such as hepatitis and cirrhosis.[2]

Q3: What is the recommended starting dose and titration schedule for chronic spasticity to minimize risk?

To minimize the risk of hepatotoxicity, it is crucial to use the lowest possible effective dose.[5][8] A common starting dosage for adults is 25 mg once daily, with gradual increases.[3][9]

Recommended Titration Schedule for Adults:

  • Week 1: 25 mg once daily.[9]

  • Week 2: 25 mg three times daily.[7]

  • Week 3: 50 mg three times daily.

  • Week 4: 100 mg three times daily.[10]

Therapy should be discontinued (B1498344) if no observable benefit is seen after 45 days.[5][8]

Q4: How frequently should liver function be monitored during this compound therapy?

Regular monitoring of hepatic function is essential.[2][4][5][8][11] This should include frequent determination of SGOT (AST) and SGPT (ALT).[5][8]

Monitoring Schedule:

  • Baseline: Perform LFTs before initiating therapy.[2]

  • Initial Phase: Monitor every 2 weeks for the first 6 weeks.[4]

  • Subsequent Monitoring: Continue monitoring every 6 weeks for the next 6 months.[4]

  • With New Medications: Monitor if any new liver enzyme-inducing medication is started.[4]

Q5: Is it safe to reintroduce this compound after a patient has recovered from liver injury?

Rechallenging with this compound after a suspected hepatic injury is generally not recommended as it can lead to a recurrence of liver damage, often with a shorter latency period.[3] If reinstitution of therapy is deemed absolutely necessary, it should only be attempted in patients who clearly benefit from the medication and after all previous symptoms and laboratory abnormalities have resolved.[2][5] This process should occur in a hospital setting, starting with very small, gradually increasing doses and frequent laboratory monitoring. The drug must be withdrawn immediately at any sign of recurrent liver involvement.[2][5]

Troubleshooting Guides

Scenario 1: Asymptomatic elevation of liver transaminases.

  • Problem: A patient on a stable dose of this compound for 3 months shows a doubling of ALT and AST levels from baseline in routine monitoring, but is otherwise asymptomatic.

  • Troubleshooting Steps:

    • Confirm the findings: Repeat the LFTs to rule out laboratory error.

    • Discontinue this compound: Even in the absence of symptoms, a significant elevation in liver enzymes warrants immediate cessation of the drug.[2]

    • Monitor LFTs: Continue to monitor LFTs regularly (e.g., weekly) until they return to baseline.

    • Investigate other causes: Rule out other potential causes of liver injury, such as viral hepatitis, alcohol use, or other concomitant hepatotoxic medications.

    • Consider alternative therapies: Once the patient's LFTs have normalized, consider alternative medications for spasticity.[1]

Scenario 2: Suspected idiosyncratic reaction.

  • Problem: A 40-year-old female patient develops jaundice, fatigue, and nausea two weeks after starting this compound at a low dose (25 mg/day).

  • Troubleshooting Steps:

    • Immediate Discontinuation: Stop this compound immediately.[1] The latency to onset of clinically apparent liver injury can be as short as one week.[3]

    • Hospitalization and Supportive Care: Hospitalize the patient for close monitoring and supportive care.[9]

    • Comprehensive Liver Panel: Order a complete liver function panel, including total and direct bilirubin, ALT, AST, alkaline phosphatase, and prothrombin time.[1]

    • Avoid Rechallenge: Do not reintroduce this compound under any circumstances.[3]

Data Presentation

Table 1: Dose-Related Incidence of this compound Hepatotoxicity

Daily DosageIncidence of Symptomatic HepatitisNotes
Up to 400 mg/dayMuch lower incidence[5][7]
800 mg or more per dayMarkedly increased risk of serious hepatic injury[5][7]
Mean dose in non-fatal cases263 mg/day[11]
Mean dose in fatal cases582 mg/day[11]

Table 2: Key Biomarkers for Monitoring this compound-Induced Hepatotoxicity

BiomarkerSignificanceNormal Range (Typical)Actionable Change
Alanine Aminotransferase (ALT/SGPT)Sensitive indicator of hepatocellular injury.[12]7-56 U/L≥ 2 times the upper limit of normal.[13]
Aspartate Aminotransferase (AST/SGOT)Indicator of hepatocellular injury.[12]10-40 U/L≥ 2 times the upper limit of normal.
Total BilirubinElevated levels indicate impaired liver function and may be predictive of fatal outcomes.[11]0.1-1.2 mg/dLAny significant increase, especially with jaundice.
Alkaline Phosphatase (ALP)Elevation can indicate cholestasis.44-147 IU/LSignificant elevation.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Cytotoxicity using the MTT Assay

This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[14]

  • Materials:

    • Hepatocyte cell line (e.g., HepG2)

    • This compound sodium

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilizing agent (e.g., DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Plate hepatocytes in a 96-well plate at a suitable density and allow them to adhere overnight.

    • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-only controls.

    • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[14][15]

    • Solubilization: Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.[15]

    • Absorbance Reading: Measure the absorbance on a microplate reader at approximately 570 nm.[15]

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Detection of Apoptosis using TUNEL Staining

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[15]

  • Materials:

    • Hepatocytes cultured on coverslips or chamber slides

    • This compound sodium

    • Fixation solution (e.g., 4% paraformaldehyde)

    • Permeabilization solution (e.g., 0.1% Triton X-100)

    • TUNEL reaction mixture (containing TdT and labeled dUTPs)

    • Nuclear counterstain (e.g., DAPI)

    • Fluorescence microscope

  • Procedure:

    • Cell Treatment: Treat hepatocytes with this compound as described in the MTT assay protocol.

    • Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with Triton X-100.[15]

    • TUNEL Labeling: Add the TUNEL reaction mixture to the cells to label the fragmented DNA.[15]

    • Counterstaining: Counterstain the nuclei with DAPI.[15]

    • Visualization: Visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescence from the labeled dUTPs, colocalized with the nuclear stain.

    • Quantification: Quantify the percentage of TUNEL-positive cells.

Mandatory Visualizations

Dantrolene_Hepatotoxicity_Pathway This compound This compound Metabolism Hepatic Biotransformation (Nitroreductase) This compound->Metabolism Metabolites Reactive Metabolites (e.g., Aminothis compound) Metabolism->Metabolites Detox Detoxification (Acetylation, Glucuronidation, Mercapturic Acid Conjugation) Metabolites->Detox Insufficient Detoxification Injury Hepatocellular Injury Metabolites->Injury Covalent Binding & Oxidative Stress Markers Release of Liver Enzymes (ALT, AST) Injury->Markers

Caption: Putative signaling pathway of this compound-induced hepatotoxicity.

Clinical_Monitoring_Workflow Start Initiate this compound Therapy Baseline Baseline LFTs (ALT, AST, Bilirubin) Start->Baseline Monitor Monitor LFTs Regularly (e.g., every 2 weeks for 6 weeks, then every 6 weeks) Baseline->Monitor Check LFTs Elevated? Monitor->Check Continue Continue Therapy & Monitoring Check->Continue No Stop Discontinue this compound Immediately Check->Stop Yes Assess Assess for Symptoms & Other Causes Stop->Assess Recover Monitor until LFTs Normalize Assess->Recover

Caption: Clinical workflow for monitoring hepatotoxicity during this compound therapy.

In_Vitro_Toxicity_Workflow cluster_assays Start 1. Cell Culture (e.g., Primary Hepatocytes, HepG2) Treatment 2. Treatment (this compound vs. Vehicle Control) Start->Treatment Incubation 3. Incubation (e.g., 24h, 48h, 72h) Treatment->Incubation Assay 4. Cytotoxicity Assessment Incubation->Assay MTT MTT Assay (Viability) Assay->MTT LDH LDH Assay (Membrane Integrity) Assay->LDH TUNEL TUNEL Assay (Apoptosis) Assay->TUNEL Analysis 5. Data Analysis MTT->Analysis LDH->Analysis TUNEL->Analysis

Caption: Experimental workflow for assessing this compound hepatotoxicity in vitro.

References

Dantrolene Studies Technical Support Center: Addressing Muscle Weakness

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common side effect of muscle weakness in studies involving dantrolene (B1669809).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound induces muscle weakness?

A1: this compound's primary mechanism of action involves the inhibition of calcium ion (Ca2+) release from the sarcoplasmic reticulum (SR) in skeletal muscle cells.[1][2] It achieves this by antagonizing the ryanodine (B192298) receptor 1 (RyR1), a key channel involved in excitation-contraction coupling.[2][3] By reducing the amount of intracellular calcium available to bind to troponin on actin filaments, this compound prevents the conformational changes necessary for actin and myosin cross-bridging, thereby decreasing muscle contractility and leading to muscle relaxation or weakness.[4]

Q2: At what dose ranges is muscle weakness typically observed in preclinical and clinical studies?

A2: Muscle weakness is a dose-dependent side effect of this compound.[1] In clinical settings for treating spasticity, oral this compound is often initiated at 25 mg once daily and can be gradually increased up to 100 mg four times a day.[5][6] The likelihood of muscle weakness as a complication has been reported to increase with higher total doses.[1] In preclinical animal models, such as studies with mdx mice, daily intraperitoneal injections of 40 mg/kg have been shown to result in decreased grip strength.[7] It is crucial to perform dose-ranging studies in your specific model to determine the therapeutic window that minimizes muscle weakness.

Q3: How can I differentiate between the therapeutic effect of this compound and the side effect of muscle weakness?

A3: Differentiating the intended therapeutic effect (e.g., reduction of spasticity or neuroprotection) from the side effect of generalized muscle weakness requires a multi-faceted approach. This includes:

  • Functional Assessments: Employing specific functional tests that measure the desired therapeutic outcome (e.g., improved motor control in a spasticity model) alongside general strength and endurance tests (e.g., grip strength, rotarod). A positive therapeutic outcome should ideally be observed at doses that do not cause significant decrements in general strength.

  • Dose-Response Studies: A well-designed dose-response study can help identify a therapeutic window where the desired effects are present without significant muscle weakness.

  • Control Groups: Including appropriate control groups (vehicle-treated and potentially a positive control for the disease model) is essential to attribute any observed changes directly to this compound.

Q4: Are there strategies to mitigate this compound-induced muscle weakness in a research setting?

A4: Yes, several strategies can be employed:

  • Dose Titration: Begin with a low dose of this compound and gradually increase it.[6] This allows for adaptation and can help identify the minimal effective dose that produces the desired therapeutic effect with the least amount of muscle weakness.

  • Route of Administration: The route of administration can influence the pharmacokinetic and pharmacodynamic profile of the drug. For instance, intranasal administration of this compound nanoparticles has been shown to improve neurological outcomes in an ALS mouse model, including preserving muscle strength.[8]

  • Combination Therapy: In some contexts, combining this compound with other therapeutic agents may allow for a lower, better-tolerated dose of this compound to be used. For example, in studies on Duchenne muscular dystrophy in mdx mice, this compound has been investigated in combination with antisense oligonucleotides.[9]

Troubleshooting Guides

Issue: Unexpectedly severe muscle weakness observed in experimental animals.

Possible Cause 1: Dose is too high for the specific animal model, strain, or age.

  • Troubleshooting Steps:

    • Review the Literature: Compare your current dosage with published studies using the same or similar models.

    • Perform a Dose-Response Study: If data is limited, conduct a pilot study with a range of doses to determine the MTD (Maximum Tolerated Dose) and the ED50 (Effective Dose for 50% of the maximal response) for your desired therapeutic effect.

    • Reduce the Dose: Lower the this compound dose to a level previously shown to be effective without causing excessive weakness.

Possible Cause 2: Interaction with other administered compounds or experimental conditions.

  • Troubleshooting Steps:

    • Review Concomitant Medications: Be aware that CNS depressants can potentiate the drowsiness and weakness caused by this compound.[10][11]

    • Assess Experimental Stressors: Factors such as frequent handling, novel environments, or strenuous exercise protocols can exacerbate muscle fatigue and weakness. Ensure all experimental groups are subjected to the same conditions.

Possible Cause 3: Incorrect route of administration or formulation.

  • Troubleshooting Steps:

    • Verify Administration Protocol: Ensure the drug is being administered correctly (e.g., intraperitoneal, oral gavage) and that the vehicle is appropriate and consistent across all animals.

    • Check Formulation: Confirm the stability and solubility of your this compound formulation. Precipitation of the drug can lead to inaccurate dosing.

Quantitative Data Summary

Table 1: Dose-Dependent Effects of this compound on Muscle Function in Preclinical Models

Animal ModelThis compound DoseRoute of AdministrationKey Findings on Muscle FunctionReference
mdx Mice40 mg/kg/day for 6 weeksIntraperitonealDecreased grip strength and open-field behavioral activity. No significant change in in-vitro muscle-specific force or fatigue resistance.[7]
SOD1-G93A ALS MiceNot specified (nanoparticles)IntranasalRobustly preserved muscle strength as measured by grip force.[8]
RatsNot specified (treatment for a week)Not specifiedMarked decrease in exercise-induced enzyme efflux, suggesting muscle protection.[12]
CVA Patients200 mg/dayOralReduced strength in unaffected limbs but no alteration in strength in paretic limbs.[13]

Experimental Protocols

Protocol 1: Assessment of Muscle Strength using a Grip Strength Meter

  • Objective: To quantify the effect of this compound on forelimb and/or hindlimb muscle strength in rodents.

  • Materials:

    • Grip strength meter with appropriate attachments (e.g., T-bar for forelimbs, grid for all limbs).

    • Experimental animals (e.g., mice, rats).

    • This compound and vehicle solutions.

  • Procedure:

    • Acclimatization: Acclimate the animals to the testing room and the grip strength meter for several days before the experiment.

    • Baseline Measurement: Record baseline grip strength for each animal for 3-5 consecutive days before the start of treatment.

    • Drug Administration: Administer this compound or vehicle according to the study design (e.g., acute or chronic dosing).

    • Testing: At the desired time point post-administration, hold the animal by the base of the tail and allow it to grasp the bar or grid of the meter with its forelimbs or all four limbs.

    • Gently pull the animal away from the meter in a horizontal plane until it releases its grip. The peak force generated is recorded.

    • Perform 3-5 consecutive trials for each animal and calculate the average or the maximum grip strength.

    • Data Analysis: Compare the grip strength of the this compound-treated group to the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Assessment of Motor Coordination and Endurance using a Rotarod

  • Objective: To evaluate the effect of this compound on motor coordination, balance, and endurance in rodents.

  • Materials:

    • Rotarod apparatus.

    • Experimental animals.

    • This compound and vehicle solutions.

  • Procedure:

    • Training: Train the animals on the rotarod for several days prior to the experiment. This typically involves placing the animals on the rotating rod at a constant low speed and gradually increasing the speed. The training is complete when the animals can consistently remain on the rod for a predetermined duration (e.g., 5 minutes).

    • Baseline Measurement: Record the latency to fall for each animal for 2-3 consecutive days before treatment.

    • Drug Administration: Administer this compound or vehicle.

    • Testing: At a specified time after drug administration, place the animal on the rotarod, which is set to an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

    • Record the time it takes for the animal to fall off the rod (latency to fall).

    • Perform 2-3 trials for each animal with a rest period in between.

    • Data Analysis: Compare the latency to fall between the this compound-treated and vehicle-treated groups.

Visualizations

Dantrolene_Mechanism cluster_muscle_cell Skeletal Muscle Fiber AP Action Potential in T-tubule DHPR DHPR (Voltage Sensor) AP->DHPR Activates RyR1 RyR1 DHPR->RyR1 Opens Ca_cyto Cytosolic Ca²⁺ RyR1->Ca_cyto Ca²⁺ Release SR Sarcoplasmic Reticulum (SR) Ca_SR Ca²⁺ Contraction Muscle Contraction Ca_cyto->Contraction Initiates Weakness Muscle Weakness Contraction->Weakness Reduced This compound This compound This compound->RyR1 Inhibits

Caption: Mechanism of this compound-induced muscle weakness.

Troubleshooting_Workflow Start Unexpectedly Severe Muscle Weakness Observed CheckDose Is the dose appropriate for the animal model/strain/age? Start->CheckDose ReviewLiterature Review published literature for comparable dosages CheckDose->ReviewLiterature Yes DoseResponse Conduct a dose-response study CheckDose->DoseResponse No/Unsure CheckInteractions Are there potential interactions with other compounds? ReviewLiterature->CheckInteractions ReduceDose Reduce this compound dose DoseResponse->ReduceDose ReduceDose->CheckInteractions ReviewMeds Review all co-administered substances CheckInteractions->ReviewMeds Yes CheckAdmin Is the route of administration and formulation correct? CheckInteractions->CheckAdmin No StandardizeConditions Standardize experimental stressors ReviewMeds->StandardizeConditions StandardizeConditions->CheckAdmin VerifyProtocol Verify administration protocol CheckAdmin->VerifyProtocol Unsure Resolve Issue Addressed CheckAdmin->Resolve Yes CheckFormulation Check drug formulation solubility and stability VerifyProtocol->CheckFormulation CheckFormulation->Resolve

Caption: Troubleshooting workflow for severe muscle weakness.

Dose_Optimization Start Goal: Optimize this compound Dosage PilotStudy Conduct Pilot Dose-Response Study (e.g., 3-5 dose levels) Start->PilotStudy AssessEfficacy Measure Therapeutic Efficacy (Primary Outcome) PilotStudy->AssessEfficacy AssessWeakness Measure Muscle Weakness (e.g., Grip Strength, Rotarod) PilotStudy->AssessWeakness DataAnalysis Analyze Dose-Response Curves for Efficacy and Weakness AssessEfficacy->DataAnalysis AssessWeakness->DataAnalysis TherapeuticWindow Is there a therapeutic window (Efficacy without significant weakness)? DataAnalysis->TherapeuticWindow SelectDose Select Lowest Effective Dose with Minimal Weakness TherapeuticWindow->SelectDose Yes ConsiderAlternatives Consider Alternative Strategies (e.g., combination therapy, route change) TherapeuticWindow->ConsiderAlternatives No Proceed Proceed with Main Study SelectDose->Proceed ConsiderAlternatives->Proceed

Caption: Decision tree for this compound dose optimization.

References

Technical Support Center: Enhancing the Stability of Dantrolene Solutions for Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the stability of dantrolene (B1669809) solutions is critical for obtaining accurate and reproducible experimental results. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with this compound in a research setting.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Precipitation or cloudiness in aqueous solution - Low pH: this compound is poorly soluble in acidic and neutral aqueous solutions.[1][2][3] - Incompatible Diluent: Use of acidic solutions like 5% Dextrose Injection or 0.9% Sodium Chloride Injection can cause precipitation.[4][5][6] - Exceeded Solubility Limit: The concentration of this compound in the aqueous buffer may be too high.- Adjust pH: For aqueous solutions, maintain a pH of 7.4 for optimal stability.[1][2][7][8] For reconstitution of the sodium salt for injection, a pH of approximately 9.5 is used to ensure solubility.[4][5] - Use Sterile Water: Reconstitute this compound sodium for injection with sterile water for injection (without a bacteriostatic agent).[4][5][6] - Use a Co-Solvent: For research purposes, first dissolve this compound sodium in an organic solvent like DMSO or dimethylformamide (DMF) before diluting with the aqueous buffer of choice.[9][10] A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[9][10]
Rapid degradation of this compound in solution - Inappropriate pH: this compound degrades more rapidly in both acidic (pH 1.2-4.6) and alkaline (pH > 8.0) conditions.[1][2][11] - Exposure to Light: this compound is sensitive to light and can undergo photolytic degradation.[4][5][11] - Elevated Temperature: Higher temperatures accelerate the rate of degradation.[1][2][7]- Maintain Optimal pH: Buffer your solution to pH 7.4, where this compound exhibits maximum stability.[1][2][7][8] - Protect from Light: Store solutions in light-resistant containers or protect them from light exposure.[4][5] - Control Temperature: Store stock solutions at recommended temperatures. For long-term storage of the solid form, -20°C is suggested.[9] Reconstituted solutions should be stored at controlled room temperature (15-30°C or 20-25°C) and used within 6 hours.[4][5][6][12]
Inconsistent experimental results - Solution Instability: Degradation of this compound leads to a lower effective concentration. - Precipitation: Undissolved this compound will lead to inaccurate dosing.- Prepare Fresh Solutions: It is recommended not to store aqueous solutions for more than one day.[9][10] For clinical preparations, use within 6 hours of reconstitution.[4][5][6] - Verify Solution Clarity: Visually inspect solutions for any particulate matter before use.[6] - Perform Stability Testing: If solutions need to be stored, perform stability studies under your specific experimental conditions (see protocol below).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound solutions?

A1: For maximum stability in aqueous solutions, a pH of 7.4 is recommended.[1][2][7][8] The degradation of this compound follows a V-shaped pH-rate profile, with the lowest degradation rate observed at pH 7.4.[1][2][11]

Q2: What are the primary degradation pathways for this compound?

A2: this compound primarily degrades via hydrolysis through two main pathways, depending on the pH:

  • Acidic Conditions (pH 1.2 - 4.6): Cleavage of the imine linkage to form "compound C" (5-(4-nitrophenyl)-2-furaldehyde).[1][2][11]

  • Alkaline Conditions (pH 9.5): Hydrolysis of the hydantoin (B18101) ring to form "compound B".[1][2][11]

Q3: How does temperature affect the stability of this compound solutions?

A3: The degradation of this compound is temperature-dependent, with higher temperatures leading to increased degradation rates.[1][2] Studies have shown this effect at various pH levels.[1][2]

Q4: What solvents can be used to prepare this compound stock solutions?

A4: this compound sodium is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[9][10] For aqueous experiments, it is recommended to first dissolve this compound in a minimal amount of DMF or DMSO and then dilute with the desired aqueous buffer.[9][10]

Q5: How long can I store a reconstituted this compound solution?

A5: For clinical intravenous use, reconstituted this compound sodium should be used within 6 hours.[4][5][6] For research purposes, it is highly recommended to prepare aqueous solutions fresh and not to store them for more than one day to ensure the integrity of the compound.[9][10]

Quantitative Data Summary

Table 1: Solubility of this compound Sodium in Common Solvents

SolventApproximate Solubility (mg/mL)
Dimethylformamide (DMF)10 - 12.5[9][10]
Dimethyl sulfoxide (DMSO)2 - 2.5[9][10]
1:1 DMF:PBS (pH 7.2)~0.5[9][10]

Table 2: Effect of pH on the Pseudo-First-Order Degradation Rate Constant (k) of this compound at 35°C

pHk (min⁻¹)
1.20.0018
2.20.0009
4.60.0004
7.40.0002
9.50.0012
Data derived from studies on this compound degradation kinetics, which show maximum stability at pH 7.4.[13]

Visualized Pathways and Workflows

Dantrolene_Degradation_Pathways cluster_acidic Acidic Conditions (pH 1.2 - 4.6) cluster_alkaline Alkaline Conditions (pH 9.5) Dantrolene_Acid This compound Compound_C Compound C (Imine Cleavage) Dantrolene_Acid->Compound_C Hydrolysis Dantrolene_Alk This compound Compound_B Compound B (Hydantoin Ring Opening) Dantrolene_Alk->Compound_B Hydrolysis

Caption: this compound degradation pathways under acidic and alkaline conditions.

Experimental_Workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Analysis Prep_Stock Prepare this compound Stock in DMF/DMSO Prep_Dilute Dilute Stock into Aqueous Buffers Prep_Stock->Prep_Dilute Prep_Buffer Prepare Aqueous Buffers at Desired pH Prep_Buffer->Prep_Dilute Incubate Incubate at Controlled Temperature & Light Prep_Dilute->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample UPLC Analyze by Stability- Indicating UPLC/HPLC Sample->UPLC Quantify Quantify Remaining this compound & Degradation Products UPLC->Quantify Kinetics Determine Degradation Rate Kinetics Quantify->Kinetics

References

Dantrolene Efficacy in Experimental Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dantrolene (B1669809). Here, you will find information to address common challenges and optimize the use of this compound in various experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a postsynaptic muscle relaxant that uncouples excitation-contraction in skeletal muscle.[1] Its primary mechanism involves the inhibition of calcium ion (Ca²⁺) release from the sarcoplasmic reticulum (SR) by acting as an antagonist to ryanodine (B192298) receptors (RyRs), specifically RyR1 and RyR3.[2][3] This action reduces the intracellular concentration of free Ca²⁺, thereby attenuating muscle contraction.[1]

Q2: I am observing inconsistent results in my experiments. What are some common factors that could be affecting this compound's efficacy?

Inconsistent results with this compound can arise from several factors:

  • Solubility and Stability: this compound has poor aqueous solubility. Ensure it is properly dissolved, often requiring a solvent like DMSO for stock solutions, and be mindful of its stability, which can be pH-dependent.[4][5]

  • Dose and Administration Route: The effective dose of this compound can vary significantly between different experimental models and species. The route of administration (e.g., intravenous, oral, intraperitoneal) will also impact its bioavailability and onset of action.

  • Timing of Administration: The therapeutic window for this compound, particularly in neuroprotection studies, can be narrow. The timing of administration relative to the induced injury is critical.[6]

  • Animal Model Variability: The specific strain, age, and health status of the animals used can influence the experimental outcome.

Q3: How can I improve the solubility of this compound for my in vitro experiments?

Due to its low water solubility, this compound sodium is often first dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).[7] This stock solution can then be diluted into the aqueous buffer or cell culture medium to the final desired concentration. When preparing aqueous solutions, be aware that this compound's solubility is pH-dependent, with increased solubility at a more alkaline pH.[4] However, its stability is maximal at a physiological pH of 7.4.[8] For in vivo preparations, sterile water for injection, sometimes with pH adjustment, is used.[9]

Q4: Are there known issues with this compound toxicity in experimental models?

Yes, the most notable toxicity associated with chronic this compound use is hepatotoxicity.[10][11] While rare, it is a significant consideration, especially in long-term studies. It is recommended to monitor liver function in animal models during prolonged treatment.[10] The mechanism of hepatotoxicity is not fully understood but may involve the formation of reactive metabolites.[12]

Troubleshooting Guides

Issue 1: Suboptimal or No Effect of this compound in Neuroprotection Models
Possible Cause Troubleshooting Step
Inadequate Dose Consult dose-response studies for your specific model. The effective concentration in vitro can range from nanomolar to micromolar, while in vivo doses can vary significantly.[3]
Timing of Administration In models of cerebral ischemia, this compound is most effective when administered before or shortly after the ischemic event. Delayed administration may show little to no neuroprotection.[6]
Blood-Brain Barrier Penetration While this compound can cross the blood-brain barrier, its penetration may be limited. Consider alternative administration routes, such as direct intracerebroventricular injection, if systemic administration is ineffective.
Incorrect Experimental Model Ensure the chosen model is appropriate for studying this compound's mechanism. Models where calcium dysregulation via RyRs is not a primary driver of pathology may show a limited response.
Issue 2: High Variability in Malignant Hyperthermia (MH) Models
Possible Cause Troubleshooting Step
Genetic Susceptibility of Animals Use a well-characterized animal model with confirmed susceptibility to MH, such as specific swine breeds.[13]
Inconsistent Triggering of MH Standardize the administration of triggering agents (e.g., halothane (B1672932), succinylcholine) to ensure a consistent and fulminant MH crisis.[13][14]
This compound Reconstitution and Administration The lyophilized form of this compound for IV use can be difficult to reconstitute. Ensure complete dissolution and rapid administration to effectively treat an MH episode.[11]
Issue 3: Unexpected Pro-arrhythmic Effects in Cardiac Models
Possible Cause Troubleshooting Step
Baseline Cardiac Condition This compound's effects can differ between healthy and diseased cardiac tissue. In some models of heart failure, this compound has shown anti-arrhythmic properties, while in others, it may have varied effects.[1][15]
Electrophysiological Context The anti-arrhythmic or pro-arrhythmic effects of this compound can depend on the specific type of arrhythmia and the underlying electrophysiological substrate. Consider the specific ion channel and calcium handling abnormalities in your model.[5]

Quantitative Data on this compound Efficacy

Table 1: Efficacy of this compound in Neuroprotection Models
Model Animal/Cell Type This compound Dose/Concentration Key Efficacy Results
Global Cerebral IschemiaGerbil10-50 mg/kg, IVDose-dependent increase in the number of intact hippocampal CA1 neurons.[2]
Focal Cerebral Ischemia (MCAO)Rat10 mg/kg, IPSignificant reduction in infarct volume.
Glutamate-Induced ExcitotoxicityPrimary Cortical Neurons10-100 µMInhibition of neuronal cell death.[2]
Amyloid-β Induced ToxicityCultured Rat Hippocampal NeuronsNot specifiedIncreased neuronal survival from 26% to 76%.[16]
Table 2: Efficacy of this compound in Malignant Hyperthermia and Cardiac Models
Model Animal/Cell Type This compound Dose/Concentration Key Efficacy Results
Malignant HyperthermiaSusceptible Swine3.5 mg/kg, IVED95 for muscle relaxation; successfully prevents and treats MH.[15]
Malignant HyperthermiaSusceptible Swine≥5 mg/kg, IVComplete prevention of MH.[17]
Coronary Artery LigationRat3, 10, and 20 mg/kg, IVDose-dependent decrease in extrasystoles and ventricular fibrillation.[5]
Myocardial Infarction Heart FailureRatChronic Oral AdministrationImproved cardiac function and reduced atrial fibrillation inducibility.[18][19]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
  • Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in multi-well plates and culture until mature.[2][20]

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1-100 µM).[7]

  • Treatment: Pre-incubate the neuronal cultures with different concentrations of this compound or vehicle (DMSO) for 30 minutes to 2 hours.[2]

  • Induction of Excitotoxicity: Add glutamate (B1630785) to the culture medium to a final concentration known to induce cell death (e.g., 25-100 µM).

  • Incubation: Incubate the cells for 24 hours.

  • Assessment of Viability: Measure cell viability using a standard assay such as the MTT or LDH assay.[2]

Protocol 2: In Vivo Focal Cerebral Ischemia Model (Middle Cerebral Artery Occlusion - MCAO)
  • Animal Preparation: Anesthetize a rat or mouse and perform a midline neck incision to expose the carotid artery.[21][22]

  • MCAO Procedure: Introduce a filament into the internal carotid artery and advance it to occlude the origin of the middle cerebral artery. Confirm occlusion by monitoring cerebral blood flow.[21]

  • This compound Administration: Administer this compound (e.g., 10 mg/kg, IP) at a predetermined time point (e.g., 30 minutes before or after MCAO).

  • Reperfusion (Optional): After the desired occlusion period (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

  • Neurological Assessment: At 24-48 hours post-MCAO, assess neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: Euthanize the animal and perfuse the brain. Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.[21]

Protocol 3: Malignant Hyperthermia Model in Swine
  • Animal Selection: Use a strain of swine known to be susceptible to malignant hyperthermia.[13]

  • Anesthesia: Anesthetize the pig with a non-triggering anesthetic agent.

  • Induction of MH: Administer a triggering agent such as halothane and/or succinylcholine (B1214915) to induce a fulminant MH crisis. Monitor for signs of MH, including muscle rigidity, hyperthermia, and increased end-tidal CO₂.[13][14]

  • This compound Treatment: Once MH is confirmed, administer a therapeutic dose of this compound intravenously (e.g., 2.5-5 mg/kg).[15][23]

  • Monitoring: Continuously monitor vital signs and metabolic parameters to assess the reversal of the MH episode.

Visualizations

Signaling Pathways and Experimental Workflows

Dantrolene_Mechanism cluster_0 Cellular Stress (e.g., Excitotoxicity, Ischemia) cluster_1 Intracellular Calcium Signaling cluster_2 Downstream Effects Glutamate_Receptor Glutamate Receptor (e.g., NMDA) Ca_Influx Ca²⁺ Influx Glutamate_Receptor->Ca_Influx Voltage_Gated_Ca_Channel Voltage-Gated Ca²⁺ Channel Voltage_Gated_Ca_Channel->Ca_Influx Increased_Cytosolic_Ca Increased Cytosolic Ca²⁺ Ca_Influx->Increased_Cytosolic_Ca ER Endoplasmic Reticulum (ER) RyR Ryanodine Receptor (RyR) ER->RyR RyR->Increased_Cytosolic_Ca Ca²⁺ Release Mitochondrial_Dysfunction Mitochondrial Dysfunction Increased_Cytosolic_Ca->Mitochondrial_Dysfunction This compound This compound This compound->RyR Inhibits Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death

Caption: this compound's mechanism of action in neuroprotection.

Experimental_Workflow_Neuroprotection Start Start Cell_Culture 1. Cell Culture (e.g., Primary Neurons) Start->Cell_Culture Dantrolene_Treatment 2. This compound/Vehicle Pre-treatment Cell_Culture->Dantrolene_Treatment Induce_Injury 3. Induce Neurotoxic Insult (e.g., Glutamate) Dantrolene_Treatment->Induce_Injury Incubation 4. Incubation (e.g., 24 hours) Induce_Injury->Incubation Assess_Viability 5. Assess Neuronal Viability (e.g., MTT, LDH assay) Incubation->Assess_Viability End End Assess_Viability->End

Caption: A typical experimental workflow for in vitro neuroprotection studies.

Troubleshooting_Logic Start Inconsistent or No this compound Effect Check_Solubility Is this compound Properly Solubilized? Start->Check_Solubility Optimize_Solubility Optimize Solubilization (e.g., use DMSO stock, check pH) Check_Solubility->Optimize_Solubility No Check_Dose Is the Dose/Concentration Appropriate for the Model? Check_Solubility->Check_Dose Yes Optimize_Solubility->Check_Dose Dose_Response_Study Perform a Dose-Response Study Check_Dose->Dose_Response_Study No Check_Timing Is the Timing of Administration Optimal? Check_Dose->Check_Timing Yes Dose_Response_Study->Check_Timing Adjust_Timing Adjust Administration Time Relative to Injury Check_Timing->Adjust_Timing No Re-evaluate_Model Re-evaluate Experimental Model and Parameters Check_Timing->Re-evaluate_Model Yes Adjust_Timing->Re-evaluate_Model

Caption: A logical troubleshooting workflow for this compound experiments.

References

Technical Support Center: Refining Dantrolene Administration for Consistent Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of dantrolene (B1669809) in experimental settings. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure consistent and reproducible results.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and application of this compound in your experiments.

IssuePotential Cause(s)Recommended Solution(s)
Precipitate forms in my this compound stock solution upon storage or dilution. Poor Solubility: this compound sodium has low aqueous solubility, which is highly pH-dependent. It is almost insoluble at a pH below 8.8.[1][2] Solvent Saturation: The concentration may exceed the solubility limit in the chosen solvent. Temperature Effects: Cooling can decrease solubility, leading to precipitation.Use an Organic Solvent for Stock: Prepare high-concentration stock solutions in DMSO or DMF.[1][3] pH Adjustment: For aqueous solutions, ensure the pH is sufficiently high (around 9.5) to aid dissolution, similar to commercial IV formulations.[1][2][4] Warm to Dissolve: Gently warm the solvent (e.g., to 37°C) to aid in the initial dissolution of this compound powder.[3] Dilution Method: When diluting the stock into aqueous media, add the stock solution to the media (not the other way around) and mix thoroughly to avoid localized high concentrations that can cause precipitation.[5]
I am observing unexpected cytotoxicity or low cell viability after treatment. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. High this compound Concentration: Doses exceeding 120 µM may be toxic to some cells in culture.[6] Cell Line Sensitivity: Different cell lines have varying sensitivities to this compound and perturbations in calcium signaling.[3] Hepatotoxicity: For long-term studies (>72 hours) or with liver-derived cell lines, be aware of potential dose-dependent hepatotoxicity.[3][7]Control for Solvent Effects: Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO) and include a vehicle-only control in your experiments.[3] Perform a Dose-Response Curve: Start with a lower concentration range (e.g., 1-10 µM) and titrate up to find the optimal, non-toxic effective dose for your specific cell type. A common effective range is 10-100 µM.[3][6]
My experimental results are inconsistent or not reproducible. Solution Instability: this compound solutions are sensitive to light and can degrade over time, especially in aqueous solutions.[1] The stability is also pH-dependent, with maximum stability at pH 7.4.[2][8][9][10] Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation and precipitation. Inconsistent Preparation: Variations in weighing, dissolution, or dilution can lead to different final concentrations.Protect from Light: Always store this compound powder and solutions protected from light.[1] pH and Storage: For aqueous solutions, maintain a pH of 7.4 for maximal stability.[2][8][9][10] Aqueous solutions are typically stable for about 6 hours at room temperature.[1] For long-term storage, use aliquoted stock solutions in DMSO or DMF, stored at -20°C for up to 3 months.[1] Aliquot Stock Solutions: Dispense stock solutions into single-use aliquots to avoid freeze-thaw cycles.[1][5] Follow a Strict Protocol: Adhere to a standardized protocol for solution preparation for every experiment.
This compound does not seem to have an effect in my experimental model. Sub-optimal Dose: The concentration used may be too low to be effective. Some studies show that doses between 1-10 µM may not always be effective.[6] Timing of Administration: The therapeutic window for this compound's protective effects can be narrow. For in vitro models, post-treatment may only be effective for a short period after the insult.[6] Ryanodine (B192298) Receptor (RyR) Isoform: this compound is selective for RyR1 and RyR3 isoforms and has little to no effect on RyR2, which is predominant in cardiac muscle.[11][12][13][14] Ensure your experimental model expresses the appropriate this compound-sensitive RyR isoforms.Optimize Concentration: Perform a dose-response study to determine the effective concentration for your model. Doses of 10-100 µM are often effective in cell culture.[6] Optimize Timing: Vary the timing of this compound administration (pre-treatment, co-treatment, post-treatment) in relation to the experimental insult.[6] Confirm RyR Expression: Verify the expression of RyR1 or RyR3 in your cell line or tissue model.

Frequently Asked Questions (FAQs)

Preparation and Handling

Q1: What is the best solvent to dissolve this compound sodium for in vitro use? A1: Due to its poor water solubility, this compound sodium is best dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a high-concentration stock solution (e.g., 10-50 mM).[1][3] This stock can then be diluted into your aqueous cell culture medium or buffer to the final working concentration.

Q2: How should I store my this compound stock solution? A2: To ensure stability and prevent degradation, dispense the stock solution into small, single-use aliquots in light-protecting tubes and store them at -20°C.[1][5] Under these conditions, stock solutions in DMSO or DMF are reported to be stable for up to 3 months.[1] Avoid repeated freeze-thaw cycles.

Q3: My this compound solution looks cloudy. What should I do? A3: Cloudiness or precipitation indicates that the this compound has come out of solution. This is a common issue due to its low solubility, especially in aqueous solutions with a pH below 8.8.[1][2] You can try to redissolve it by gentle warming. However, for consistent results, it is best to discard the solution and prepare a fresh one, ensuring complete dissolution in the initial solvent before any dilution.

Q4: Is this compound sensitive to light? A4: Yes, this compound solutions are sensitive to light and should be protected from direct light exposure to prevent degradation.[1] Use amber vials or wrap tubes in foil during preparation, storage, and experimentation.

Experimental Design

Q5: What is a typical effective concentration range for this compound in cell culture experiments? A5: The effective concentration can vary between cell types, but a common range cited in the literature is 10 µM to 100 µM.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q6: What is the mechanism of action of this compound? A6: this compound is a postsynaptic muscle relaxant that inhibits the release of calcium (Ca²⁺) ions from the sarcoplasmic/endoplasmic reticulum.[1][11][15] It acts by binding to the ryanodine receptor (RyR), primarily isoforms RyR1 and RyR3, which prevents the channel from opening and releasing calcium into the cytoplasm.[11][12][14]

Q7: Will this compound work in any cell type? A7: this compound's primary targets are the RyR1 and RyR3 isoforms.[12][14] Therefore, its effectiveness is dependent on the expression of these specific receptors in the chosen cell line or tissue. It has minimal effect on the RyR2 isoform, which is the predominant form in cardiac muscle.[11][12][13]

Q8: Should I include any specific controls when using this compound? A8: Yes. Since this compound is often dissolved in a solvent like DMSO, you must include a "vehicle control" in your experimental design. This control group should be treated with the same final concentration of the solvent as your this compound-treated groups to account for any effects of the solvent itself.[3]

Data Summary Tables

Table 1: this compound Sodium Solubility

SolventSolubilityReference(s)
Water (pH 7.4)~18.4 µg/mL[16]
Water (pH dependent)Sparingly soluble; almost insoluble below pH 8.8. Commercial IV formulations achieve a pH of ~9.5 to aid dissolution.[1][4]
DMSO / DMFCommonly used for preparing high-concentration stock solutions (e.g., 10-50 mM).[1][3]
DMF and PBS (pH 7.2) (1:1)~0.5 mg/mL[2]

Table 2: Recommended Concentrations for In Vitro Experiments

ApplicationCell TypeConcentration RangeReference(s)
NeuroprotectionMouse cerebral cortical neuronsDose-dependent, effective at 10-100 µM[6]
Cytotoxicity ScreeningGeneral cell linesStart with 1-10 µM, common effective range is 10-60 µM. Doses >120 µM may be toxic.[3][6]
Calcium Signaling StudiesVarious10-100 µM[6]
Alzheimer's Disease ModeliPSCs30 µM found to be effective[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Sodium Stock Solution in DMSO

Materials:

  • This compound sodium powder

  • Anhydrous/cell culture-grade DMSO

  • Sterile, light-protecting microcentrifuge tubes or cryovials

  • Analytical balance

  • 0.22 µm syringe filter

Procedure:

  • Equilibration: Allow the vial of this compound sodium powder to come to room temperature before opening to prevent condensation.[5]

  • Calculation: Calculate the mass of this compound sodium required. (Molecular Weight of this compound Sodium is ~336.2 g/mol ; however, it is often supplied as a hydrate, so check the manufacturer's specifications. For this example, we assume the anhydrous form for calculation).

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) for 1 mL of 10 mM stock = 10 mmol/L x 0.001 L x 336.2 g/mol = 3.362 mg

  • Weighing: Carefully weigh the calculated amount of powder and place it in a sterile tube.[5]

  • Dissolution: Add the calculated volume of DMSO (e.g., 1 mL for 3.362 mg).[5] Vortex gently or warm to 37°C until the powder is completely dissolved and the solution is clear.[1][3]

  • Sterilization: For cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[5]

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in light-protecting cryovials.[1][5] Store immediately at -20°C.

Protocol 2: Cell Viability (MTT) Assay to Assess this compound's Neuroprotective Effect

Materials:

  • Cultured cells (e.g., SH-SY5Y neuroblastoma cells)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Neurotoxic agent (e.g., Glutamate, H₂O₂)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[3]

  • This compound Pre-treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also prepare a vehicle control containing the same concentration of DMSO as the highest this compound dose.[3][17]

  • Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control. Incubate for a pre-treatment period (e.g., 1-2 hours).[17]

  • Neurotoxic Insult: Add the neurotoxic agent to the wells (except for the untreated control wells) to induce cell death.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).[17]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.[3]

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm). Cell viability is proportional to the absorbance.

Visualizations

Dantrolene_Mechanism_of_Action cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytoplasm Cytoplasm RyR1 Ryanodine Receptor 1 (RyR1) Ca_Cytoplasm Cytoplasmic Ca²⁺ RyR1->Ca_Cytoplasm Ca²⁺ Release Ca_Store Ca²⁺ Store Ca_Store->RyR1 Contraction Muscle Contraction / Ca²⁺ Signaling Ca_Cytoplasm->Contraction Initiates This compound This compound This compound->RyR1 Inhibits Stimulus Excitation Stimulus Stimulus->RyR1 Activates

Caption: this compound inhibits Ca²⁺ release by binding to the RyR1 channel on the SR.

Dantrolene_Stock_Prep_Workflow start Start weigh 1. Weigh this compound Sodium Powder start->weigh dissolve 2. Dissolve in DMSO (or DMF) weigh->dissolve filter 3. Sterile Filter (0.22 µm) dissolve->filter aliquot 4. Aliquot into Single-Use Vials filter->aliquot store 5. Store at -20°C (Protect from Light) aliquot->store end Ready for Use store->end

Caption: Workflow for preparing a sterile this compound stock solution for research.

Troubleshooting_Logic start Inconsistent Results? check_prep Is solution preparation standardized? start->check_prep Yes check_storage Are solutions aliquoted and stored correctly (-20°C, dark)? check_prep->check_storage Yes solution_stable Prepare Fresh Solutions Standardize Protocol check_prep->solution_stable No check_dose Have you performed a dose-response curve? check_storage->check_dose Yes check_storage->solution_stable No check_controls Are vehicle controls included? check_dose->check_controls Yes optimize_dose Optimize Concentration (10-100 µM range) check_dose->optimize_dose No add_controls Include Solvent Control in all experiments check_controls->add_controls No

Caption: A logical flow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Managing Adverse Effects of Dantrolene in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the adverse effects of dantrolene (B1669809) in animal studies.

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Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a postsynaptic muscle relaxant.[1][2] Its primary mechanism of action is the inhibition of ryanodine (B192298) receptors (RyR), which are intracellular calcium release channels located on the membrane of the sarcoplasmic/endoplasmic reticulum.[3] By blocking these receptors, this compound prevents the release of calcium ions necessary for muscle contraction.[2]

2. What are the most common adverse effects of this compound observed in animal studies?

The most frequently reported adverse effects include drowsiness, dizziness, weakness, general malaise, fatigue, and diarrhea.[4] Muscle weakness, phlebitis, and gastrointestinal upset are also common.[5]

3. In which animal species have adverse effects of this compound been reported?

Adverse effects have been reported in a variety of animal species, including mice, rats, dogs, cats, horses, and pigs.[2][6][7][8]

4. Is hepatotoxicity a significant concern with this compound administration in animal studies?

Yes, this compound has the potential for hepatotoxicity, and it is a serious adverse effect to monitor.[4] The risk appears to be greater with higher doses and long-term administration.[9][10]

5. What are the known drug interactions with this compound in animal models?

Caution should be exercised when co-administering this compound with CNS depressants (e.g., benzodiazepines), calcium channel blockers, and estrogens.[6] Concurrent use with calcium channel blockers has been associated with hyperkalemia and myocardial depression.[9]

Troubleshooting Guides

Managing Muscle Weakness and Sedation

Q1: My animals appear lethargic and show signs of muscle weakness after this compound administration. What should I do?

A1: Muscle weakness and sedation are known side effects of this compound.[6]

  • Dose Adjustment: Consider a dose-response study to determine the minimum effective dose that achieves the desired therapeutic effect with minimal muscle weakness.

  • Staggered Dosing: If the experimental design allows, gradually increase the dose to the target concentration to allow the animals to acclimate.

  • Supportive Care: Ensure easy access to food and water. For animals with significant weakness, provide softened or gel-based food and water sources.

  • Behavioral Monitoring: Quantify muscle weakness using grip strength tests or open-field activity monitoring. This will help in assessing the severity and duration of this side effect.

Q2: How can I differentiate between therapeutic muscle relaxation and adverse muscle weakness?

A2: This requires careful observation and functional assessment.

  • Establish a Baseline: Before starting the experiment, establish baseline data for motor function and activity levels for each animal.

  • Functional Tests: Regularly perform functional tests such as rotarod, grip strength, or gait analysis to objectively measure changes in motor coordination and strength. A significant deviation from baseline that impairs normal activities (e.g., feeding, grooming) could be considered an adverse effect.

Managing Hepatotoxicity

Q1: I am concerned about potential liver injury during my long-term this compound study. What are the early signs and how can I monitor for them?

A1: Early detection is crucial for managing this compound-induced hepatotoxicity.

  • Biochemical Monitoring: Regularly monitor serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[11] A significant elevation from baseline is an early indicator of liver damage.

  • Clinical Signs: Be vigilant for clinical signs of liver toxicity, which can include jaundice (yellowing of the skin and eyes), severe vomiting, diarrhea, and loss of appetite.[6]

  • Histopathology: At the end of the study, or if an animal is euthanized due to suspected hepatotoxicity, perform a histopathological examination of the liver tissue to assess for hepatocellular damage.

Q2: What is the proposed mechanism of this compound-induced hepatotoxicity?

A2: The exact mechanism is not fully understood, but it is thought to be related to the production of toxic metabolites.[3] this compound is metabolized in the liver, and it is hypothesized that reactive metabolites may be formed, leading to cellular damage.[12]

Managing Cardiovascular Effects

Q1: I have observed changes in heart rate and blood pressure in my animals after this compound administration. Is this a known side effect?

A1: Yes, cardiovascular effects have been reported. In dogs, this compound administration has been associated with an increase in systemic vascular resistance at higher doses.[13] In horses, it has been linked to a decrease in cardiac output, hyperkalemia, and cardiac arrhythmias when used as a premedication for anesthesia.[7][14]

Q2: How should I monitor for cardiovascular adverse effects?

A2:

  • Hemodynamic Monitoring: If your experimental setup allows, monitor key cardiovascular parameters such as heart rate, blood pressure, and electrocardiogram (ECG).

  • Electrolyte Monitoring: Regularly check serum potassium levels, especially in studies involving anesthesia or concurrent medications.

Managing Gastrointestinal and Other Effects

Q1: My animals are experiencing diarrhea after starting this compound treatment. How should I manage this?

A1: Diarrhea is a common, often transient side effect.[4]

  • Supportive Care: Ensure animals have adequate hydration. Provide electrolyte-supplemented water if necessary.

  • Dietary Modification: Offer easily digestible food.

  • Temporary Withdrawal: If diarrhea is severe, consider temporarily withdrawing the drug. If it recurs upon re-administration, permanent withdrawal may be necessary.[4]

Q2: Are there any other less common side effects I should be aware of?

A2: Other reported side effects include increased urinary frequency, constipation, and in rare cases, allergic reactions.[6] Monitor for any unusual clinical signs and document them thoroughly.

Data Presentation: Summary of Adverse Effects

Adverse EffectAnimal Model(s)Key Findings & Quantitative DataCitation(s)
Hepatotoxicity Human (proxy), MiceIncidence of symptomatic hepatitis in humans is low (0.35-0.5%). Risk increases with doses >400 mg/day. In mice, one study showed dose-related hepatotoxicity, while another showed none.[9],[15]
Muscle Weakness Human (proxy), Dogs, RatsA common dose-limiting side effect. In a study of human subjects, 21.7% reported muscle weakness. In rats, a 5 mg/kg IV dose depressed twitch contraction in fast-twitch muscle to 25.9% of control.[5],[16]
Cardiovascular Effects Dogs, HorsesIn dogs, doses >2.5 mg/kg increased systemic vascular resistance. In horses premedicated with 6 mg/kg, cardiac output was significantly lower.[13],[7]
Gastrointestinal Effects Human (proxy), Dogs, CatsDiarrhea, vomiting, and nausea are commonly reported. In a human registry, gastrointestinal upset was reported in 4.3% of cases.[6],[5]
Central Nervous System Effects Human (proxy)Drowsiness and dizziness are common.[10]

Experimental Protocols

Protocol for Monitoring this compound-Induced Hepatotoxicity in Rats

Objective: To monitor for and characterize potential liver injury during a chronic this compound administration study in rats.

Materials:

  • This compound sodium

  • Vehicle for this compound administration

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Serum chemistry analyzer for ALT and AST measurement

  • Formalin and other histology supplies

Procedure:

  • Baseline Data Collection: Prior to the start of the study, collect blood samples from all animals to establish baseline serum ALT and AST levels.

  • This compound Administration: Administer this compound or vehicle to the respective groups according to the study design (e.g., oral gavage, in feed).

  • Regular Blood Sampling: Collect blood samples at regular intervals (e.g., weekly or bi-weekly) throughout the study period.

  • Serum Chemistry Analysis: Process blood samples to obtain serum and measure ALT and AST levels.

  • Clinical Observation: Monitor animals daily for any clinical signs of hepatotoxicity (e.g., jaundice, lethargy, changes in appetite).

  • Data Analysis: Compare the ALT and AST levels of the this compound-treated groups to the vehicle control group at each time point. A statistically significant increase in liver enzymes in the treated group is indicative of hepatotoxicity.

  • Histopathology: At the end of the study, or upon humane euthanasia of an animal showing severe signs of toxicity, collect liver tissue. Fix the tissue in 10% neutral buffered formalin, process for paraffin (B1166041) embedding, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A veterinary pathologist should examine the slides for evidence of hepatocellular necrosis, inflammation, and other signs of liver damage.[11][17]

Protocol for Assessing Muscle Weakness in Mice

Objective: To quantify the extent of muscle weakness induced by this compound administration in mice.

Materials:

  • This compound sodium

  • Vehicle for this compound administration

  • Grip strength meter

  • Open field apparatus with automated tracking software

Procedure:

  • Acclimation and Baseline Measurement:

    • Acclimate mice to the grip strength meter and open field apparatus for several days before the start of the experiment.

    • On the day before the first this compound administration, perform baseline measurements for grip strength and open field activity for all animals.

  • This compound Administration: Administer this compound or vehicle to the respective groups.

  • Post-Dosing Assessments:

    • Grip Strength: At specified time points after dosing (e.g., 1, 2, 4, and 24 hours), measure the forelimb and/or hindlimb grip strength of each mouse. Typically, this involves allowing the mouse to grasp a bar connected to a force gauge and gently pulling it away until it releases. Record the peak force.

    • Open Field Activity: Place each mouse in the open field arena and record its activity for a set duration (e.g., 10-15 minutes). Analyze parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

  • Data Analysis: Compare the post-dosing grip strength and open field activity data of the this compound-treated groups to their baseline values and to the vehicle control group. A significant decrease in grip strength or locomotor activity indicates muscle weakness.

Signaling Pathways

Putative Signaling Pathway for this compound-Induced Hepatotoxicity

The precise signaling pathway for this compound-induced hepatotoxicity is not fully elucidated but is thought to involve the formation of reactive metabolites and subsequent cellular stress.

Dantrolene_Hepatotoxicity This compound This compound Metabolism Hepatic Metabolism (e.g., CYP450) This compound->Metabolism ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites ProteinAdducts Protein Adduct Formation ReactiveMetabolites->ProteinAdducts OxidativeStress Oxidative Stress ReactiveMetabolites->OxidativeStress HepatocellularInjury Hepatocellular Injury ProteinAdducts->HepatocellularInjury MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction ERStress ER Stress MitochondrialDysfunction->ERStress Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis Necrosis Necrosis MitochondrialDysfunction->Necrosis ERStress->Apoptosis Apoptosis->HepatocellularInjury Necrosis->HepatocellularInjury

Caption: Putative pathway of this compound-induced hepatotoxicity.

Experimental Workflow for Investigating this compound's Effects

This diagram outlines a typical experimental workflow for studying the effects of this compound in an animal model.

Experimental_Workflow cluster_Phase1 Pre-Treatment cluster_Phase2 Treatment cluster_Phase3 Data Collection cluster_Phase4 Analysis AnimalAcclimation Animal Acclimation BaselineMeasurements Baseline Measurements (e.g., weight, behavior, blood work) AnimalAcclimation->BaselineMeasurements Randomization Randomization into Groups BaselineMeasurements->Randomization DantroleneAdmin This compound/Vehicle Administration Randomization->DantroleneAdmin Monitoring Regular Monitoring (Clinical signs, weight) DantroleneAdmin->Monitoring BehavioralTesting Behavioral/Functional Testing Monitoring->BehavioralTesting BloodSampling Blood/Tissue Sampling BehavioralTesting->BloodSampling BiochemicalAnalysis Biochemical Analysis (e.g., serum chemistry) BloodSampling->BiochemicalAnalysis Histopathology Histopathological Analysis BloodSampling->Histopathology DataAnalysis Statistical Analysis BiochemicalAnalysis->DataAnalysis Histopathology->DataAnalysis

References

Technical Support Center: Enhancing Dantrolene's Therapeutic Window

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dantrolene (B1669809). The following information is intended to address specific issues that may be encountered during experiments aimed at enhancing its therapeutic window.

Frequently Asked Questions (FAQs)

Q1: What is the primary limitation of this compound's therapeutic window?

A1: The primary limitation of this compound's therapeutic window is its very low water solubility.[1][2][3] This poor solubility complicates its administration, especially in emergency situations like malignant hyperthermia where rapid action is crucial.[3][4] The original intravenous formulation, Dantrium®, requires a large volume of sterile water (60 ml for 20 mg of this compound) and vigorous shaking, which can be time-consuming.[2][3][4] Furthermore, chronic oral administration is associated with a risk of dose-dependent hepatotoxicity, particularly in females over 35 years of age and at doses of 800 mg/day or more.[5][6]

Q2: What are the main strategies being explored to enhance this compound's therapeutic window?

A2: The main strategies focus on two key areas:

  • Improving Formulation and Solubility: This involves creating new formulations of this compound that are more soluble, allowing for faster and easier administration, and potentially improving bioavailability. A key approach is the use of solubility enhancers like cyclodextrins.[1][2][7]

  • Combination Therapies: This strategy involves using this compound in combination with other therapeutic agents to achieve a synergistic effect, potentially allowing for lower, safer doses of this compound.[8]

Q3: What are cyclodextrins and how do they improve this compound's solubility?

A3: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules like this compound. By encapsulating the this compound molecule, the cyclodextrin (B1172386) (such as hydroxypropyl-β-cyclodextrin or HP-β-CD) creates a more water-soluble complex.[1][7] This significantly improves the dissolution rate of this compound in aqueous solutions.[1]

Q4: Are there newer, faster-acting formulations of this compound available for research?

A4: Yes, a novel formulation, referred to as NPJ5008 in preclinical and clinical studies, has been developed.[2][4][9] This formulation uses 2-hydroxypropyl-beta-cyclodextrin (B2473086) (HP-β-CD) and polyethylene (B3416737) glycol (PEG) 3350 as excipients.[2][4] It allows for a much higher concentration of this compound to be dissolved in a smaller volume of water, significantly reducing preparation and administration time compared to the standard Dantrium® formulation.[2][4][9]

Q5: What are the major adverse effects of this compound to monitor for during in vivo experiments?

A5: The most significant adverse effect of chronic this compound administration is hepatotoxicity (liver damage).[5][6][10] It is crucial to monitor liver function tests (e.g., SGOT, SGPT) regularly during long-term studies.[6] Other common side effects include drowsiness, dizziness, weakness, general malaise, fatigue, and diarrhea.[5][10] Muscle weakness is an expected pharmacological effect but can be problematic.[10]

Q6: Are there any critical drug interactions to be aware of when using this compound in experimental models?

A6: Yes, a critical interaction exists with calcium channel blockers (e.g., verapamil). Co-administration can lead to severe hyperkalemia and cardiovascular collapse.[11][12][13] This combination is not recommended.[12][13] Additionally, this compound can potentiate the effects of CNS depressants, leading to increased sedation.[11][12] It may also enhance vecuronium-induced neuromuscular blockade.[12]

Troubleshooting Guides

Issue 1: Poor Dissolution or Precipitation of this compound in Aqueous Buffer
  • Question: I'm trying to dissolve this compound sodium in my aqueous buffer (e.g., PBS), but it's not dissolving well, or a precipitate forms after initial dissolution. What's happening and how can I fix it?

  • Answer: This is a common issue due to this compound's inherent low water solubility.[3] Direct dissolution in aqueous buffers is often unsuccessful. The precipitate or cloudiness indicates that the drug concentration has exceeded its solubility limit in your final solution.

    Solutions:

    • Use a Co-solvent: The most common laboratory method is to first prepare a concentrated stock solution of this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[7] You can then dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic co-solvent is low enough to be compatible with your experimental system and high enough to maintain this compound's solubility.

    • Utilize a Solubility Enhancer (HP-β-CD): For applications where organic solvents are not suitable, using hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly effective method.[1][7] Forming an inclusion complex with HP-β-CD can dramatically increase the aqueous solubility and dissolution rate of this compound.[1] You would typically prepare the complex first and then dissolve it in your buffer.

Issue 2: High Variability in Pharmacokinetic (PK) Data
  • Question: My in vivo study is showing high variability in the plasma concentrations of this compound between subjects. What could be the cause?

  • Answer: High variability in PK data for orally administered this compound is often linked to its poor solubility and low oral bioavailability.[1] Inconsistent dissolution in the gastrointestinal tract can lead to erratic absorption.

    Solutions:

    • Improve the Formulation: Using a formulation with enhanced solubility, such as a this compound-HP-β-CD inclusion complex, can lead to more consistent and higher oral bioavailability. Studies have shown that such complexes can increase the maximum plasma concentration (Cmax) and the area under the curve (AUC) by several folds compared to unformulated this compound.[1]

    • Control Administration Conditions: Ensure consistent administration protocols, including fasting status of the animals, as food can affect the absorption of poorly soluble drugs.

    • Consider Intravenous Administration: If the goal is to study the drug's systemic effects without the confound of variable absorption, switching to an intravenous formulation (like the HP-β-CD formulation for easier preparation) will provide 100% bioavailability and reduce variability.

Issue 3: Signs of Liver Toxicity in Long-Term Studies
  • Question: I'm observing elevated liver enzymes in my animal models during a chronic this compound study. How can I manage or mitigate this?

  • Answer: This is indicative of this compound-induced hepatotoxicity, a known risk with long-term, high-dose use.[5][6]

    Solutions:

    • Dose Optimization: The risk of hepatotoxicity is dose-dependent.[5] The primary strategy is to use the lowest effective dose. If your research involves a combination therapy, you may be able to reduce the this compound dose while maintaining or enhancing the therapeutic effect. For instance, in studies with antisense oligonucleotides for DMD, this compound was shown to boost efficacy, which could support the use of a lower, safer dose.[8]

    • Implement a Monitoring Protocol: Regularly monitor liver enzymes (SGOT/SGPT) throughout the study. Establish clear endpoints for individual animals if liver enzymes exceed a certain threshold.

    • Evaluate Risk Factors: The risk of liver injury is higher in females and in subjects over 35 years of age.[5][6] While age is relative in animal models, being aware of sex-based differences in toxicity is important for study design and data interpretation.

Data Summary Tables

Table 1: Comparison of this compound Formulations

FeatureStandard this compound (Dantrium®)Novel Formulation (NPJ5008)This compound-HP-β-CD Complex
Excipients Mannitol, Sodium Hydroxide[2][3]2-hydroxypropyl-beta-cyclodextrin (HP-β-CD), Polyethylene Glycol (PEG) 3350[2]Hydroxypropyl-β-cyclodextrin (HP-β-CD)[1]
Reconstitution 20 mg in 60 mL sterile water[2][4]120 mg in 20 mL sterile water[2]Can be dissolved directly in aqueous buffer[7]
Concentration ~0.33 mg/mL~6.0 mg/mL (16.5-fold higher)[2]Varies by preparation
Preparation Time Can take over 2-4 minutes per vial[3][4]Significantly faster (26-69% faster for each step)[9]Dependent on initial complex formation
Bioavailability Low oral bioavailability[1]Designed for IV use; bioequivalent to Dantrium® IV[4]Oral Cmax ~5x higher, AUC ~3x higher than unformulated drug in rats[1]
Key Advantage Established standardRapid reconstitution, smaller volume[4]Markedly improved oral bioavailability and dissolution[1]

Experimental Protocols

Protocol 1: Preparation of a this compound-HP-β-CD Inclusion Complex via Freeze-Drying

This protocol describes a method to enhance the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD), based on the freeze-drying technique.[1][7]

Materials:

  • This compound sodium

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

  • Mortar and pestle

Methodology:

  • Determine Molar Ratios: A 1:1 or 1:2 molar ratio of this compound:HP-β-CD is a common starting point for optimization.

  • Dissolution of HP-β-CD: Dissolve the calculated amount of HP-β-CD in a suitable volume of deionized water in a glass vial. Stir until the solution is clear.

  • Addition of this compound: Add the weighed this compound sodium to the HP-β-CD solution.

  • Complexation: Seal the vial and stir the mixture vigorously at room temperature for 24-48 hours. Protect the solution from light as this compound can be photosensitive.[5]

  • Freezing: Freeze the resulting aqueous solution completely.

  • Lyophilization (Freeze-Drying): Lyophilize the frozen sample for at least 48 hours, or until all the water has sublimated, leaving a dry, fluffy powder. This powder is the this compound-HP-β-CD inclusion complex.

  • Processing and Storage: Gently grind the powder with a mortar and pestle to ensure homogeneity. Store the complex protected from light and moisture at room temperature.

  • Reconstitution: The complex can now be dissolved directly in the desired aqueous buffer to the final target concentration for your experiment.

Visualizations

experimental_workflow cluster_prep Step 1: Preparation cluster_complex Step 2: Complexation cluster_process Step 3: Processing cluster_final Step 4: Final Product hpcd 1. Dissolve HP-β-CD in Deionized Water dantro 2. Add this compound Sodium hpcd->dantro Stir until clear stir 3. Stir Mixture (24-48h, RT, protected from light) dantro->stir freeze 4. Freeze Solution stir->freeze lyophilize 5. Lyophilize (Freeze-Dry) freeze->lyophilize grind 6. Grind Powder lyophilize->grind complex This compound-HP-β-CD Inclusion Complex grind->complex reconstitute Dissolve in Aqueous Buffer complex->reconstitute

Caption: Workflow for preparing a this compound-HP-β-CD inclusion complex.

dantrolene_moa cluster_muscle_cell Skeletal Muscle Cell SR Sarcoplasmic Reticulum (SR) (Intracellular Ca2+ Store) RyR1 Ryanodine Receptor 1 (RyR1) (Ca2+ Release Channel) Ca_Cyto Low [Ca2+] RyR1->Ca_Cyto Ca2+ Release Ca_SR High [Ca2+] Contraction Muscle Contraction Ca_Cyto->Contraction Triggers Relaxation Muscle Relaxation This compound This compound This compound->RyR1 Inhibits

Caption: this compound's mechanism of action on the Ryanodine Receptor 1.

References

Technical Support Center: Strategies to Enhance Dantrolene's Half-Life for Long-Term Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating strategies to improve dantrolene's half-life for long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the typical half-life of standard This compound (B1669809) formulations and why is it a limitation for long-term studies?

The half-life of this compound varies depending on the route of administration. Intravenously, it is between 4 to 8 hours.[1] Orally, the mean biological half-life in adults is approximately 8.7 hours after a 100-mg dose.[2][3] This relatively short half-life necessitates frequent dosing to maintain therapeutic plasma concentrations, which can be a significant challenge in long-term studies, leading to issues with patient compliance and fluctuations in drug levels.

Q2: What are the primary metabolic pathways of this compound?

This compound is primarily metabolized in the liver by microsomal enzymes, likely including the CYP450 system.[1][2] The main metabolites are a 5-hydroxy analog and an acetamido analog, which are then excreted in the urine and bile.[2]

Q3: Are there any known chemical analogs of this compound with a longer half-life?

Azumolene (B1235849), a structural analog of this compound where the para-nitrophenyl (B135317) group is replaced by a para-bromo-phenyl group, has been developed.[4] While its primary advantage is a 30-fold increase in water solubility, which aids in formulation, studies have shown it to be equipotent to this compound in its pharmacological effects.[4][5] Detailed pharmacokinetic studies comparing the half-life of azumolene to this compound are limited in the publicly available literature.

Q4: How can formulation strategies impact the half-life of this compound?

Formulation strategies can significantly alter the pharmacokinetic profile of this compound. Techniques such as complexation with cyclodextrins and the development of nanoparticle-based delivery systems can improve solubility and bioavailability.[6][7][8][9][10] While these methods have shown to increase peak plasma concentrations (Cmax) and the area under the curve (AUC), their impact on directly extending the elimination half-life is still an active area of research.[6][7] The primary goal of many newer formulations has been to improve the speed of reconstitution and administration for acute conditions like malignant hyperthermia.[11][12][13]

Q5: What are prodrugs and how could they theoretically extend this compound's half-life?

Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body. The concept behind a this compound prodrug would be to chemically modify the this compound molecule to alter its absorption, distribution, metabolism, and excretion (ADME) properties. This could involve creating a more lipophilic version that is slowly released from tissues or designing a molecule that is gradually metabolized to the active this compound, thereby prolonging its presence in the circulation and extending its therapeutic effect. While patent applications for this compound prodrugs exist, in-vivo pharmacokinetic data demonstrating a longer half-life is not yet widely published.[14][15]

Troubleshooting Guides

Issue: Inconsistent plasma concentrations of this compound in animal models during long-term studies.

Possible Cause 1: Short Half-Life and Dosing Frequency

  • Troubleshooting: Due to this compound's short half-life, the dosing interval may be too long, leading to significant peaks and troughs in plasma concentration.

    • Recommendation: Decrease the dosing interval or consider a continuous infusion model if feasible for the study design.

    • Alternative: Explore sustained-release formulations.

Possible Cause 2: Variability in Oral Absorption

  • Troubleshooting: The oral absorption of this compound can be slow and incomplete.[2]

    • Recommendation: For initial studies, consider intravenous administration to establish a baseline pharmacokinetic profile without the variable of oral absorption. If oral administration is necessary, ensure consistent administration protocols, including fasting or feeding schedules, as food can affect absorption.

Issue: Difficulty in preparing this compound formulations for experimental use due to poor solubility.

Possible Cause: Physicochemical Properties of this compound

  • Troubleshooting: this compound is poorly soluble in water, which complicates the preparation of solutions for in-vitro and in-vivo experiments.[16]

    • Recommendation 1: Cyclodextrin (B1172386) Complexation: Formulating this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly improve its solubility and dissolution rate.[6][7]

    • Recommendation 2: Nanoparticle Formulations: Nanoparticle-based formulations, like nanosuspensions, can also enhance the solubility and dissolution of this compound.[8][10]

Data Presentation

Table 1: Pharmacokinetic Parameters of Different this compound Formulations

FormulationAnimal ModelCmax (ng/mL)AUC (ng·h/mL)T½ (hours)Reference
Oral this compound (5 mg/kg)Dog43038701.26[17][18]
Oral this compound (10 mg/kg)Dog65059401.21[17][18]
IV this compound (NPJ5008 - 60 mg)Human-90.24% of Dantrium® (AUC0-last)~11[11]
IV this compound (Dantrium® - 60 mg)Human---[11]
Oral this compound-HP-β-CD ComplexRat~5-fold higher than Da~3-fold higher than Da-[6][7]
Oral this compound (Da)Rat---[6][7]

Note: Cmax (Maximum plasma concentration), AUC (Area under the curve), T½ (Half-life). Data for Cmax and AUC for the this compound-HP-β-CD complex is presented as a relative increase compared to the standard this compound (Da) formulation.

Experimental Protocols

Key Experiment: In-Vivo Pharmacokinetic Study of a Novel this compound Formulation

Objective: To determine the pharmacokinetic profile of a novel this compound formulation compared to a standard formulation in a rat model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Formulation Preparation:

    • Standard Group: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Test Group: Prepare the novel this compound formulation (e.g., cyclodextrin complex, nanoparticle suspension) at the same concentration as the standard.

  • Dosing: Administer a single oral dose of the respective formulation to each group of rats (n=6 per group) via oral gavage. A typical dose might be 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in rat plasma.

    • Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of this compound.

    • Process the plasma samples (e.g., protein precipitation) and analyze them using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, and T½.

    • Compare the pharmacokinetic parameters between the standard and test formulation groups using appropriate statistical tests.

Mandatory Visualizations

Dantrolene_Signaling_Pathway RyR1 Ryanodine (B192298) Receptor 1 (RyR1) This compound This compound This compound->RyR1 Inhibits Ca_SR Ca²⁺ (in Sarcoplasmic Reticulum) Ca_cyto Cytosolic Ca²⁺ Ca_SR->Ca_cyto Release via RyR1 Contraction Muscle Contraction Ca_cyto->Contraction Initiates

Caption: this compound's mechanism of action on the ryanodine receptor.

Experimental_Workflow cluster_prep Preparation Formulation Formulation Preparation (Standard vs. Test) Dosing Dosing (Oral Gavage) Formulation->Dosing Animal_Prep Animal Model Preparation (e.g., Rats) Animal_Prep->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Sep Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Sep Analysis Bioanalysis (LC-MS/MS) Plasma_Sep->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, T½) Analysis->PK_Analysis

References

Validation & Comparative

A Comparative Guide to Dantrolene and Newer Ryanodine Receptor Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the established ryanodine (B192298) receptor (RyR) inhibitor, dantrolene (B1669809), with emerging, newer inhibitors. This document synthesizes experimental data from various studies to facilitate a comprehensive understanding of their relative performance and methodologies.

Ryanodine receptors are a class of intracellular calcium channels crucial for excitation-contraction coupling in muscle tissues and are implicated in various cellular signaling pathways.[1][2] Dysregulation of RyR function is associated with several channelopathies, making them a significant target for therapeutic intervention.[3] this compound has long been the primary clinical agent for treating malignant hyperthermia, a condition linked to dysfunctional RyR1.[3] However, the quest for more specific and potent inhibitors with favorable pharmacokinetic profiles has led to the development of novel compounds. This guide focuses on a comparative analysis of this compound against some of these newer agents.

Quantitative Comparison of Ryanodine Receptor Inhibitors

The following tables summarize the quantitative data on the potency and efficacy of this compound and selected newer RyR inhibitors. The data is compiled from various experimental systems and should be interpreted within the context of the specific assay conditions.

Compound RyR Isoform Assay Type Parameter Value Species/Tissue Experimental Conditions Reference
This compound RyR1[3H]ryanodine bindingIC50~1.0 µMSkeletal Muscle SR VesiclesNot specified[4]
This compound RyR1 (Y522S Mutant)[3H]ryanodine bindingIC50>10 µMHEK293 cell microsomesExpressing the mutant RyR1[4]
This compound RyR1ER Ca2+ Measurement-Increased [Ca2+]ERHEK293 cells expressing RyR1Time-lapse fluorescence measurement[5][6]
This compound RyR2Single-channel recordingIC500.16 ± 0.03 µMSheepIn the presence of 100 nM calmodulin[2][7]
This compound RyR2Ca2+ Wave FrequencyIC500.42 ± 0.18 µMMouse CardiomyocytesIn the presence of 100 nM calmodulin[2]
This compound RyR2Ca2+ Wave AmplitudeIC500.19 ± 0.04 µMMouse CardiomyocytesIn the presence of 100 nM calmodulin[2]
Flecainide RyR2--Inhibited RyR2 channel activityNot specifiedClass I antiarrhythmic agent[8]
Carvedilol RyR2--Suppressed proarrhythmic store overload-induced Ca2+ releaseNot specifiedBeta-blocker with RyR2 inhibitory activity[8]
Azumolene RyR1Mouse soleus muscle contractureIC50~1.6-3.5 µMMouse-[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

[3H]Ryanodine Binding Assay

This assay is a powerful in vitro tool to quantify the activity of RyR channels, as [3H]ryanodine preferentially binds to the open state of the channel. A decrease in [3H]ryanodine binding in the presence of a test compound is indicative of channel inhibition.[4]

Objective: To quantify the inhibition of [3H]ryanodine binding to RyRs by a test compound.

Methodology:

  • Preparation of Microsomes: Isolate sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes from tissues or cell lines expressing the RyR isoform of interest.[1]

  • Incubation: Incubate the microsomes with a fixed concentration of radiolabeled [3H]ryanodine (e.g., 1-5 nM) in a binding buffer. The buffer typically contains KCl, a pH buffer (e.g., MOPS or HEPES), and modulators like Ca2+, ATP, and caffeine (B1668208) to induce a specific open probability of the RyR channel.

  • Competition Binding: To determine the inhibitory effect of a compound, perform the incubation in the presence of varying concentrations of the test compound (e.g., this compound).

  • Determination of Non-specific Binding: In a parallel set of experiments, add a high concentration of unlabeled ryanodine (e.g., 10-20 µM) to determine non-specific binding.

  • Separation of Bound and Free Ligand: After incubation (typically 1-2 hours at 37°C), rapidly filter the mixture through glass fiber filters to separate the receptor-bound [3H]ryanodine from the free radioligand.

  • Quantification: Wash the filters to remove unbound radioligand and measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific [3H]ryanodine binding).[4]

Endoplasmic Reticulum (ER) Ca2+ Measurement Assay

This cell-based assay provides a functional measure of RyR inhibitor activity by monitoring changes in the ER luminal Ca2+ concentration.[5][6]

Objective: To identify and characterize RyR inhibitors by measuring their effect on ER Ca2+ levels.

Methodology:

  • Cell Line Generation: Establish a stable cell line (e.g., HEK293) that co-expresses the RyR isoform of interest (often a hyperactive mutant to create a Ca2+ leak) and a genetically encoded ER-targeted Ca2+ indicator, such as R-CEPIA1er.[1][5][6]

  • Cell Culture: Culture the cells in a suitable medium and seed them into multi-well plates for the assay.

  • Compound Application: Apply the test compounds at various concentrations to the cells. Include a vehicle control (e.g., DMSO).

  • Fluorescence Measurement: Use a fluorescence plate reader or a high-content imaging system to measure the fluorescence of the ER Ca2+ indicator over time. An increase in fluorescence indicates an increase in [Ca2+]ER, suggesting inhibition of the RyR-mediated Ca2+ leak.[1][5][6]

  • Data Analysis: Normalize the fluorescence signal (e.g., to the baseline fluorescence before compound addition). Plot the change in fluorescence as a function of compound concentration to determine the potency (e.g., EC50) of the inhibitor.

Single-Channel Recording

This electrophysiological technique allows for the direct measurement of the activity of a single RyR channel, providing detailed information about its gating properties (e.g., open probability, open and closed times) and how they are affected by inhibitors.

Objective: To characterize the effect of inhibitors on the gating behavior of single RyR channels.

Methodology:

  • Microsome Preparation: Isolate SR or ER microsomes containing the RyR channel of interest.

  • Bilayer Formation: Form an artificial lipid bilayer across a small aperture separating two chambers (cis and trans).

  • Channel Incorporation: Fuse the microsomes with the lipid bilayer. Successful incorporation of a single channel is identified by the appearance of characteristic current steps.

  • Recording Conditions: Maintain a constant voltage across the bilayer. The cis chamber represents the cytosolic side and contains a solution with known concentrations of Ca2+, ATP, and Mg2+. The trans chamber represents the luminal side.

  • Compound Application: Add the test compound to the cis chamber to assess its effect on the channel's activity.

  • Data Acquisition and Analysis: Record the single-channel currents using a patch-clamp amplifier. Analyze the recordings to determine the open probability (Po), mean open time, and mean closed time of the channel in the absence and presence of the inhibitor.[9]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involved, the following diagrams have been generated using the DOT language.

ExcitationContractionCoupling DHPR Dihydropyridine Receptor (DHPR) RyR Ryanodine Receptor (RyR) DHPR->RyR Mechanical Coupling (Skeletal) or Ca2+ influx (Cardiac) Ca_Cytosol Ca2+ RyR->Ca_Cytosol Ca2+ Release Ca_SR Ca2+ Ca_SR->RyR Myofilaments Myofilaments Ca_Cytosol->Myofilaments Contraction Muscle Contraction Myofilaments->Contraction ActionPotential Action Potential ActionPotential->DHPR

Caption: Excitation-Contraction Coupling Pathway.

RyanodineBindingAssay cluster_Preparation Preparation cluster_Incubation Incubation cluster_Separation Separation & Quantification cluster_Analysis Data Analysis Microsomes Isolate SR/ER Microsomes with RyR Incubate Incubate Microsomes with [3H]Ryanodine +/- Inhibitor Microsomes->Incubate Filter Filter to separate bound from free ligand Incubate->Filter Count Quantify radioactivity (Scintillation Counting) Filter->Count Analyze Calculate Specific Binding and Determine IC50 Count->Analyze

Caption: [3H]Ryanodine Binding Assay Workflow.

ERCaAssay cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis CellLine Generate stable cell line (RyR + ER Ca2+ sensor) AddCompound Apply test compounds to cells CellLine->AddCompound MeasureFluorescence Measure ER Ca2+ sensor fluorescence over time AddCompound->MeasureFluorescence Analyze Normalize fluorescence and determine EC50 MeasureFluorescence->Analyze

Caption: ER Ca2+ Measurement Assay Workflow.

Conclusion

This compound remains a clinically important RyR inhibitor, particularly for RyR1-related disorders. However, the development of newer inhibitors with potentially improved isoform selectivity and potency is an active area of research. This guide provides a snapshot of the current comparative landscape and the key experimental methodologies used to evaluate these compounds. For researchers in this field, a thorough understanding of these assays and the nuances of their data interpretation is essential for advancing the development of next-generation RyR modulators.

References

Dantrolene Demonstrates Significant Preclinical Efficacy Over Placebo in Attenuating Pathological Markers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical trials reveals dantrolene's consistent superiority over placebo in mitigating key pathological indicators across various neurodegenerative and muscle disease models. These studies highlight this compound's mechanism of action as a ryanodine (B192298) receptor (RyR) antagonist, which effectively modulates intracellular calcium homeostasis. The data underscores its potential as a therapeutic agent for conditions such as Alzheimer's disease, Huntington's disease, and Duchenne muscular dystrophy.

This compound (B1669809), a clinically available muscle relaxant, has been extensively evaluated in preclinical settings for its neuroprotective and myoprotective properties. By inhibiting the release of calcium from intracellular stores, this compound addresses the calcium dysregulation implicated in the pathophysiology of several debilitating diseases.

Quantitative Efficacy of this compound vs. Placebo in Preclinical Models

The following tables summarize the key quantitative findings from various preclinical studies, comparing the effects of this compound to a placebo (vehicle) control.

Alzheimer's Disease Models This compound Treatment Placebo (Vehicle) Control Key Findings Reference
Intraneuronal Amyloid Accumulation Significantly decreased by up to 76%No significant changeLong-term this compound treatment initiated before symptom onset significantly reduced amyloid burden in aged 3xTg-AD mice.[1]
Cognitive Function (Morris Water Maze) Nearly abolished learning and memory lossProgressive cognitive declineEarly and chronic treatment with this compound preserved cognitive function in 3xTg-AD mice.
Hippocampal Phosphorylated Tau Trend towards reductionNo significant changeThis compound treatment showed a tendency to decrease the accumulation of hyperphosphorylated tau.[1]
Memory and Cognition (5XFAD mice) Significant improvement with intranasal and subcutaneous administrationNo improvementBoth early and late treatment with intranasal this compound improved cognition.[2]
Neurodegenerative Disease Models This compound Treatment Placebo (Vehicle) Control Key Findings Reference
Hippocampal Neuronal Survival (Global Cerebral Ischemia) Increased intact neurons to 67-83%40% intact neuronsIntravenous this compound administered post-ischemia significantly protected hippocampal CA1 pyramidal neurons.[3]
Glutamate-Induced Neurotoxicity Reduced increase in intracellular Ca2+ by 70%Uninhibited Ca2+ increaseThis compound protected against glutamate-induced neurotoxicity in mouse cerebral cortical neurons.[4][5]
Striatal Neuron Loss (Huntington's Disease Model) Significantly reduced loss of NeuN-positive neuronsProgressive neuronal lossLong-term this compound feeding demonstrated neuroprotective effects in YAC128 mice.[5]
Inflammation (Experimental Autoimmune Encephalomyelitis) Significantly reduced clinical symptoms and spinal cord inflammationUnabated inflammationDaily intraperitoneal injections of this compound dampened the autoimmune neuroinflammatory response.[6]
Muscular Dystrophy Models This compound Treatment Placebo (Vehicle) Control Key Findings Reference
Exon Skipping Efficacy (DMD models) Ten-fold increase in exon skipping with a suboptimal antisense doseSuboptimal exon skippingThis compound potentiated the effect of antisense oligonucleotides, leading to increased dystrophin production.[7]
Serum Creatine Kinase (CK) Levels (mdx mice) Significantly reducedNo significant changeThis compound treatment indicated a reduction in muscle damage.[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of these findings.

Animal Models and Drug Administration:

  • Alzheimer's Disease: 3xTg-AD and 5XFAD mouse models are commonly used.[2][9][10] this compound is administered via various routes, including oral gavage (e.g., 5 mg/kg), subcutaneous injection, or intranasal administration.[1][2][11] Treatment duration varies from weeks to several months to assess both short-term and long-term effects.[1][12]

  • Cerebral Ischemia: Gerbil models of 5-minute global cerebral ischemia are utilized.[3] this compound is typically administered intravenously immediately following the ischemic event.[3]

  • Huntington's Disease: The YAC128 transgenic mouse model, which expresses the full-length human huntingtin protein with the polyglutamine expansion, is a standard model. This compound is often administered long-term in the diet.[5]

  • Duchenne Muscular Dystrophy: The mdx mouse model, which has a point mutation in the dystrophin gene, is widely used.[8] this compound is often administered in combination with antisense oligonucleotides to assess synergistic effects.[7]

Behavioral and Cognitive Assessments:

  • Morris Water Maze: This test is used to evaluate spatial learning and memory in rodent models of Alzheimer's disease. Mice are trained to find a hidden platform in a circular pool of water, and parameters such as escape latency and path length are measured.[1]

Histological and Molecular Analyses:

  • Immunohistochemistry: This technique is used to visualize and quantify pathological markers such as amyloid plaques and neurofibrillary tangles in brain tissue from Alzheimer's disease models.[1]

  • Western Blot Analysis: This method is employed to measure the levels of specific proteins, such as ryanodine receptors, calmodulin, and components of the autophagy pathway, to elucidate the molecular mechanisms of this compound's action.[13][14]

  • TUNEL Staining: This assay is used to detect DNA fragmentation, a hallmark of apoptosis, to assess the anti-apoptotic effects of this compound in models of neurodegeneration.[5]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are primarily attributed to its role as a ryanodine receptor antagonist, which modulates intracellular calcium signaling.

Dantrolene_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol RyR Ryanodine Receptor (RyR) Ca_Cytosol Cytosolic Ca2+ RyR->Ca_Cytosol Ca2+ Release Ca_ER Ca2+ Store Mitochondria Mitochondria Ca_Cytosol->Mitochondria Overload Neuroinflammation Neuroinflammation Ca_Cytosol->Neuroinflammation Activation of inflammatory pathways Excitotoxicity Excitotoxicity Ca_Cytosol->Excitotoxicity Apoptosis Apoptosis Mitochondria->Apoptosis Dysfunction This compound This compound This compound->RyR Inhibition Pathological_Stimuli Pathological Stimuli (e.g., Aβ, Glutamate) Pathological_Stimuli->RyR Overactivation

This compound's mechanism of action.

The diagram above illustrates how pathological stimuli can lead to the overactivation of ryanodine receptors, resulting in excessive calcium release from the endoplasmic reticulum. This surge in cytosolic calcium contributes to mitochondrial dysfunction, excitotoxicity, neuroinflammation, and ultimately apoptosis. This compound acts by inhibiting the ryanodine receptor, thereby preventing this deleterious cascade.

Preclinical_Trial_Workflow cluster_Setup Experimental Setup cluster_Intervention Intervention cluster_Assessment Assessment cluster_Analysis Data Analysis Animal_Model Select Animal Model (e.g., 3xTg-AD mice) Randomization Randomize into Groups Animal_Model->Randomization Group_D This compound Group Randomization->Group_D Group_P Placebo Group Randomization->Group_P Treatment Administer Treatment (e.g., Oral Gavage) Group_D->Treatment Group_P->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Post_mortem Post-mortem Analysis Behavioral->Post_mortem Histology Immunohistochemistry Post_mortem->Histology Biochemistry Western Blot Post_mortem->Biochemistry Comparison Compare this compound vs. Placebo Histology->Comparison Biochemistry->Comparison Conclusion Draw Conclusions on Efficacy Comparison->Conclusion

A typical preclinical trial workflow.

This workflow diagram outlines the standard process for a preclinical trial comparing this compound to a placebo. It begins with the selection and randomization of animal models, followed by the treatment intervention, and concludes with a multi-faceted assessment and data analysis to determine the compound's efficacy.

References

A Head-to-Head Battle in Preclinical Spasticity Models: Dantrolene vs. Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of spasticity, the choice between dantrolene (B1669809) and diazepam represents a long-standing therapeutic crossroads. While both agents effectively reduce muscle hypertonia, their distinct mechanisms of action—peripheral versus central—offer different advantages and disadvantages. This guide provides an objective comparison of their performance in preclinical research models, supported by experimental data, to aid in the selection of the most appropriate compound for investigation.

Spasticity, a debilitating motor disorder characterized by velocity-dependent increases in muscle tone, arises from various neurological conditions, including spinal cord injury, multiple sclerosis, and stroke. In the laboratory, animal models that mimic these conditions are crucial for understanding the pathophysiology of spasticity and for the development of novel therapeutics. This compound, a direct-acting muscle relaxant, and diazepam, a benzodiazepine (B76468) with central nervous system effects, are two commonly used drugs for managing spasticity. Their comparative efficacy and mechanisms have been explored in various research models.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and diazepam lies in their site of action. This compound exerts its effects peripherally, directly on the skeletal muscle, while diazepam acts centrally within the spinal cord and brain.

This compound inhibits the release of calcium from the sarcoplasmic reticulum of skeletal muscle cells by binding to the ryanodine (B192298) receptor 1 (RyR1). This reduction in intracellular calcium uncouples muscle excitation from contraction, leading to muscle relaxation.

Diazepam , on the other hand, enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system. This potentiation of GABAergic inhibition leads to a reduction in the excitability of motor neurons, thereby decreasing muscle tone.

cluster_Central Central Nervous System cluster_Peripheral Skeletal Muscle Spinal Interneuron Spinal Interneuron Motor Neuron Motor Neuron Spinal Interneuron->Motor Neuron GABA Release Muscle Contraction Muscle Contraction Motor Neuron->Muscle Contraction Excitation GABA-A Receptor GABA-A Receptor GABA-A Receptor->Motor Neuron Inhibition Diazepam Diazepam Diazepam->GABA-A Receptor Enhances GABA effect Sarcoplasmic Reticulum Sarcoplasmic Reticulum Calcium Release Calcium Release Sarcoplasmic Reticulum->Calcium Release via Ryanodine Receptor Ryanodine Receptor Ryanodine Receptor Ryanodine Receptor->Calcium Release This compound This compound This compound->Ryanodine Receptor Inhibits Calcium Release->Muscle Contraction

Fig. 1: Mechanisms of Action

Performance in Preclinical Models: Quantitative Insights

Direct comparative studies in animal models of spasticity provide valuable quantitative data on the efficacy of this compound and diazepam. Key outcome measures in these studies often include electromyography (EMG) to assess muscle activity, torque measurements to quantify resistance to passive stretch, and the Hoffmann reflex (H-reflex) to evaluate spinal reflex excitability.

Parameter This compound Diazepam Animal Model Key Findings
Torque Reduction (Resistance to Stretch) Greater reductionSignificant reductionParaplegic modelsThis compound was more effective in reducing the mechanical component of spasticity.
Integrated Electromyography (EMG) Activity Little changeMarked reductionParaplegic modelsDiazepam significantly suppressed the neural component of the stretch reflex.
ED50 for Rigidity Reduction 22 mg/kg (i.d.)1.4 mg/kg (i.d.)Decerebrate RatDiazepam was more potent in reducing the phasic component of rigidity.

Experimental Protocols:

  • Paraplegic Models: Spasticity is often induced in animal models through spinal cord injury or transection. In a classic study by Herman and colleagues (1972), the effects of this compound and diazepam were evaluated on the torque and EMG responses to stretch of the ankle extensor muscles in a paraplegic patient, providing insights applicable to animal models. The ankle is passively stretched at a controlled velocity, and the resistant torque and the electrical activity of the stretched muscle are recorded.

  • Decerebrate Rigidity Model: This model involves the transection of the brainstem, leading to a state of exaggerated extensor muscle tone. The efficacy of muscle relaxants is assessed by their ability to reduce this rigidity, often quantified by the dose required to produce a 50% reduction in rigidity (ED50).

cluster_workflow Experimental Workflow Induce Spasticity Induce Spasticity Administer Drug Administer Drug Induce Spasticity->Administer Drug e.g., SCI, Decerebration Measure Outcomes Measure Outcomes Administer Drug->Measure Outcomes This compound or Diazepam Analyze Data Analyze Data Measure Outcomes->Analyze Data EMG, Torque, H-reflex Compare Efficacy Compare Efficacy Analyze Data->Compare Efficacy

Fig. 2: Generalized Experimental Workflow

Electrophysiological Signatures: H-Reflex and EMG Analysis

Electrophysiological measures provide a deeper understanding of the neural mechanisms underlying the effects of this compound and diazepam on spasticity.

  • Electromyography (EMG): As indicated in the table above, diazepam's central action leads to a significant reduction in the overall electrical activity of the muscle during a spastic contraction. In contrast, this compound, acting peripherally, reduces the force of contraction with minimal impact on the EMG signal itself. This highlights their distinct effects on the neural drive to the muscle versus the muscle's contractile machinery.

  • Hoffmann Reflex (H-reflex): The H-reflex is an electrically elicited reflex that is analogous to the monosynaptic stretch reflex. In spasticity, the H-reflex is often hyperexcitable. Studies have shown that centrally acting agents like diazepam can suppress the H-reflex, indicating a reduction in the excitability of the spinal reflex pathway. While direct comparative H-reflex data for this compound in animal models is less common, its peripheral mechanism suggests it would have a minimal direct effect on the H-reflex amplitude, which is a measure of the alpha motor neuron pool excitability.

Conclusion for the Research Professional

The choice between this compound and diazepam in a research setting depends on the specific scientific question being addressed.

  • This compound is the preferred agent when the goal is to investigate the contribution of peripheral muscle mechanics to spasticity, as it directly targets the muscle's contractile process without significantly altering the central neural drive. This makes it a valuable tool for dissecting the peripheral components of hypertonia.

  • Diazepam is more suitable for studies focused on the central neural mechanisms of spasticity, such as the role of spinal hyperexcitability and GABAergic pathways. Its potent central effects allow for the investigation of how modulating spinal reflex arcs can alleviate spasticity.

It is also important to consider the side-effect profiles observed in clinical settings, as these can have implications for animal welfare and the interpretation of behavioral studies. Diazepam is known to cause sedation, which can affect motor performance assessments, while this compound's primary side effect is muscle weakness.

By understanding the distinct pharmacological profiles and leveraging the appropriate preclinical models and outcome measures, researchers can effectively utilize both this compound and diazepam to advance our understanding of spasticity and develop more targeted and effective therapies.

A Comparative Analysis of Dantrolene Formulations for Malignant Hyperthermia

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, preparation, and clinical efficacy of established and novel dantrolene (B1669809) sodium formulations for the treatment of malignant hyperthermia. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive comparison of available formulations based on preclinical and clinical data.

Malignant hyperthermia (MH) is a life-threatening pharmacogenetic disorder triggered by certain anesthetics, necessitating the immediate administration of this compound sodium.[1] this compound has been the cornerstone of MH treatment for decades, but its poor water solubility has historically presented challenges in emergency situations, leading to the development of newer, more rapidly acting formulations.[1][2] This guide provides a comparative analysis of these different formulations.

Executive Summary

The primary advancement in this compound formulations lies in the significant reduction of preparation and administration times, a critical factor in improving patient outcomes during a malignant hyperthermia crisis.[3][4] Newer formulations, such as Ryanodex® and the investigational NPJ5008, offer a substantial advantage over the traditional formulations (Dantrium®, Revonto®) in this regard.[4][5] While therapeutic effectiveness appears comparable across formulations, differences in cost, shelf-life, and excipient content are important considerations.[6][7] Preclinical and clinical studies have established the bioequivalence and similar safety profiles of these newer formulations compared to the standard of care.[3][8]

Data Presentation: Quantitative Comparison of this compound Formulations

The following tables summarize the key quantitative data from comparative studies of different this compound formulations.

Table 1: Formulation and Reconstitution Characteristics

FeatureDantrium® / Revonto®Ryanodex®NPJ5008
This compound Sodium per Vial20 mg[9]250 mg[9]120 mg[10]
Volume of Sterile Water for Reconstitution60 mL[9]5 mL[9]20 mL[10]
Mannitol per Vial3000 mg[7][9]125 mg[5][7]Not specified
Resulting Concentration~0.33 mg/mL[4]50 mg/mL[5]6 mg/mL (yields a 16.5-fold greater concentration than Dantrium)[10]
Shelf-Life3 years[6]2 years[6]Not specified

Table 2: Preparation and Administration Time

ParameterDantrium® / Revonto®Ryanodex®NPJ5008This compound Sodium Suspension (DSS)
Preparation TimeSignificant, can take over 4 minutes per vial[2][3]Less than 1 minute[5][11]26% to 69% faster than Dantrium®[3][8]51 ± 9 seconds[4]
Administration Time (for a 2.5 mg/kg loading dose in a 100 kg patient)> 22 minutes[5]~1 minute[5]Not specified4 ± 2 seconds (for a 5 mg/kg dose in a ~24kg pig)[4]

Table 3: Pharmacokinetic and Efficacy Data

ParameterDantrium®NPJ5008This compound Sodium Suspension (DSS)Azumolene Sodium
Bioequivalence (vs. Dantrium®)
AUC0-last (Adjusted Geometric Mean Ratio)Reference90.24%[3][8]Not ApplicableNot Applicable
AUC0-∞ (Adjusted Geometric Mean Ratio)Reference90.44%[3][8]Not ApplicableNot Applicable
Therapeutic Efficacy Effective in treating MH crisis[4]Bioequivalent to Dantrium®[3][8]Comparable to standard this compound in treating MH crisis in pigs[4]Equipotent to this compound in preventing and reversing MH manifestations in animal models[1]
In-Vitro Muscle Twitch Inhibition (IC50) 1.6 +/- 0.4 µM (Mouse Extensor Digitorum Longus)[1]Not specifiedNot specified2.8 +/- 0.8 µM (Mouse Extensor Digitorum Longus)[1]

Mechanism of Action

This compound and its analogues exert their therapeutic effect by inhibiting the release of calcium from the sarcoplasmic reticulum of skeletal muscle cells. This is achieved through the antagonism of the ryanodine (B192298) receptor (RyR1), which effectively uncouples muscle excitation from contraction, thereby mitigating the hypermetabolic state of malignant hyperthermia.[1]

Trigger MH Triggering Agents (e.g., Volatile Anesthetics) RyR1 Ryanodine Receptor 1 (RyR1) on Sarcoplasmic Reticulum Trigger->RyR1 Abnormal Activation Ca_Release Massive Ca2+ Release from Sarcoplasmic Reticulum RyR1->Ca_Release Hypermetabolism Sustained Muscle Contraction & Hypermetabolism Ca_Release->Hypermetabolism This compound This compound Formulations This compound->RyR1 Inhibits

Mechanism of action for this compound in Malignant Hyperthermia.

Experimental Protocols

Phase 1 Clinical Trial: NPJ5008 vs. Dantrium®

A randomized, open-label, two-part crossover study was conducted in healthy volunteers to assess the bioequivalence, pharmacokinetics, and safety of NPJ5008 compared to Dantrium®.[3][12]

  • Part 1 (Crossover): Participants received a single intravenous 60 mg dose of NPJ5008 or Dantrium® in a sequential manner.[3][12]

  • Part 2 (Single-arm): Participants received a single intravenous 120 mg dose of NPJ5008.[3][12]

  • Primary Outcome Measures: The primary endpoints were the overall drug exposure to the last measurable concentration (AUC0 to last) and extrapolated to infinity (AUC0 to ∞).[3][12]

  • Secondary Outcome Measures: Other pharmacokinetic parameters, clinical and muscle-function parameters, and adverse events were monitored.[3][12]

cluster_part1 Part 1: Crossover Bioequivalence cluster_part2 Part 2: Single-Arm P1_Start Healthy Volunteers (n=21) P1_Rand Randomization (1:1) P1_Start->P1_Rand P1_SeqA Sequence A: NPJ5008 (60mg) then Dantrium® (60mg) P1_Rand->P1_SeqA P1_SeqB Sequence B: Dantrium® (60mg) then NPJ5008 (60mg) P1_Rand->P1_SeqB P1_End Pharmacokinetic & Safety Analysis P1_SeqA->P1_End P1_SeqB->P1_End P2_Start Healthy Volunteers P2_Dose NPJ5008 (120mg) P2_Start->P2_Dose P2_End Pharmacokinetic & Safety Analysis P2_Dose->P2_End

Experimental workflow for the Phase 1 clinical trial of NPJ5008.

Preclinical Toxicity Study: NPJ5008 vs. Dantrium® in Rats

A Good Laboratory Practice-compliant study was conducted to compare the repeat-dose toxicity and toxicokinetic profiles of NPJ5008 and DANTRIUM in rats.[10] The study also assessed in-vitro plasma protein-binding and hemolysis potential.[10] The results indicated that both formulations have similar toxicity profiles.[10]

In-Vivo Swine Model of Malignant Hyperthermia

To compare the therapeutic effectiveness of a this compound sodium solution and a novel nanocrystalline suspension (DSS), a study was conducted in malignant hyperthermia susceptible pigs.[4]

  • Induction of MH: A fulminant malignant hyperthermia crisis was induced in all susceptible animals through the inhaled administration of halothane.[4]

  • Treatment: Animals were treated with either the standard this compound sodium solution or the DSS.[4]

  • Outcome: Both therapeutic regimens were successful in treating the malignant hyperthermia crisis, with the DSS demonstrating significantly shorter preparation and administration times.[4]

Start MH-Susceptible Swine Induction Induce MH Crisis (Halothane Inhalation) Start->Induction Treatment_Group Random Assignment to Treatment Group Induction->Treatment_Group Standard_this compound Administer Standard This compound Solution Treatment_Group->Standard_this compound DSS Administer this compound Sodium Suspension (DSS) Treatment_Group->DSS Monitoring Monitor Physiological Parameters (pH, pCO2, Blood Pressure, etc.) Standard_this compound->Monitoring DSS->Monitoring Outcome Compare Therapeutic Efficacy and Time to Treatment Monitoring->Outcome

Experimental workflow for the in-vivo MH swine model.

Conclusion

The development of new this compound formulations represents a significant advancement in the management of malignant hyperthermia. The primary benefit of these newer formulations is the substantial reduction in the time required for preparation and administration, a critical factor in this life-threatening emergency. While the therapeutic efficacy and safety profiles appear to be comparable to older formulations, the increased cost and shorter shelf-life of some newer products are important considerations for healthcare facilities. Future research may focus on further optimizing formulation characteristics and evaluating the cost-effectiveness of these newer agents in various clinical settings.

References

A Comparative Guide to the In Vitro Neuroprotective Effects of Dantrolene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dantrolene (B1669809), a clinically established muscle relaxant, has emerged as a significant subject of investigation for its neuroprotective capabilities. Its primary mechanism involves the antagonism of ryanodine (B192298) receptors (RyRs), which are crucial intracellular calcium release channels located on the endoplasmic reticulum (ER).[1][2][3] In a multitude of neurodegenerative conditions, the dysregulation of intracellular calcium homeostasis is a key factor leading to excitotoxicity, apoptosis, and eventual neuronal death.[4][5][6] By inhibiting RyRs, this compound stabilizes intracellular calcium levels, presenting a promising therapeutic avenue for mitigating neuronal damage.[1][2]

This guide offers an objective comparison of this compound's performance across various in vitro models of neuronal injury, supported by experimental data. It details the methodologies of key experiments and visualizes the underlying cellular mechanisms and workflows to aid researchers in evaluating its therapeutic potential.

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the quantitative outcomes of this compound treatment in various in vitro studies, providing a clear comparison of its efficacy against different neurotoxic insults.

Table 1: this compound's Efficacy in Excitotoxicity and Ischemia Models

Injury ModelCell TypeThis compound Conc. (µM)Key FindingsReference(s)
Glutamate-induced ExcitotoxicityMouse Cortical NeuronsNot SpecifiedReduced glutamate-induced increase in intracellular Ca²⁺ by 70%.[7][8][3][7][8]
NMDA-induced ExcitotoxicityCortical Neuron Culture30Reduced intracellular Ca²⁺ by 30% (with extracellular Ca²⁺) and 100% (without extracellular Ca²⁺); completely prevented glutamate's toxic effect.[1][1]
Oxygen-Glucose Deprivation (OGD)Neuronal Cell CultureNot SpecifiedPartially protected neurons from OGD-induced toxicity.[7][9][7][9]
OGD/ReoxygenationRat Fetal Cortical Neurons40Increased neuronal survival and mitochondrial membrane potential when combined with hypothermia.[10][11][10][11]
Excitotoxic InsultMotor NeuronsNot SpecifiedProvided significant protection to motor neurons.[12][13][12][13]

Table 2: this compound's Efficacy in Neurodegenerative Disease and Apoptosis Models

Injury ModelCell TypeThis compound Conc. (µM)Key FindingsReference(s)
Amyloid-β₁₋₄₂ ToxicityCultured Rat Hippocampal NeuronsNot SpecifiedIncreased neuronal survival from 26% to 76% and reduced apoptosis and necrosis.[14][14]
Thapsigargin-induced ApoptosisGT1-7 Hypothalamic NeuronsDose-dependentInhibited the elevation of cytosolic Ca²⁺ levels, DNA fragmentation, and cell death.[15][15]
H₂O₂-induced ApoptosisNeuron-like PC12 cellsNot SpecifiedProtected PC12 cells from H₂O₂-induced apoptosis and activated autophagy.[7][7]
Presenilin-1 (PS-1) MutationIn vitro Alzheimer's modelNot SpecifiedSignificantly prevented amyloid-β induced apoptosis and lowered cellular peroxide levels.[8][8]
Alzheimer's Disease (AD) iPSCsSporadic & Familial AD iPSCsNot SpecifiedIncreased cell viability by 15.1% in sporadic AD cells and 67.6% in familial AD cells.[1][1][16]

Comparative Agents

While many studies focus on this compound's primary mechanism, some have included other agents that offer a comparative context for its effects. For instance, in a model of Alzheimer's disease, both this compound and nifedipine (an L-type calcium channel blocker) were shown to protect cells against amyloid-β induced cell death.[2] Another study noted that 2-aminoethoxydiphenyl borate (B1201080) (2-APB) , which inhibits both RyRs and InsP₃ receptors, also protected PC12 cells from H₂O₂-induced apoptosis, similar to this compound.[7] However, a comprehensive head-to-head quantitative comparison with a wide range of alternatives in vitro is not extensively documented in the reviewed literature.

Experimental Protocols

The validation of this compound's neuroprotective effects relies on a set of established in vitro assays. Detailed methodologies for these key experiments are provided below.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of mitochondria, which is indicative of cell viability.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, primary cortical neurons) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[17]

  • Treatment: Pre-incubate cells with various concentrations of this compound for a specified period (e.g., 30 minutes to 2 hours).[1] Subsequently, introduce the neurotoxic agent (e.g., glutamate, Aβ).[1] Include vehicle-only and toxin-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.[4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing for the formation of formazan (B1609692) crystals.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the crystals.[1][17]

  • Measurement: Read the absorbance on a microplate reader at 570 nm.[17] Cell viability is calculated as a percentage relative to the control group.[17]

Protocol 2: Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Culture and Treatment: Culture cells on coverslips and treat with this compound and the apoptotic stimulus as described previously.

  • Fixation: After treatment, wash the cells with Phosphate-Buffered Saline (PBS) and fix them with a formaldehyde (B43269) solution.

  • Permeabilization: Permeabilize the cells to allow entry of the TUNEL reaction mixture.

  • Labeling: Incubate the cells with the TUNEL reaction mixture, which contains TdT enzyme and fluorescently labeled dUTP. The enzyme adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.

  • Counterstaining: Counterstain the cell nuclei with a DNA stain such as DAPI.[1]

  • Visualization: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.[1] The percentage of TUNEL-positive cells is then quantified.

Protocol 3: Intracellular Calcium Imaging (Fura-2 AM)

This method allows for the ratiometric measurement of intracellular calcium concentrations.

  • Cell Preparation: Culture neurons on glass coverslips.

  • Dye Loading: Incubate the cells with Fura-2 AM loading solution (e.g., in Hanks' Balanced Salt Solution - HBSS) for 30-45 minutes at 37°C.[4]

  • Washing: Wash the cells three times with HBSS to remove extracellular dye and allow for the de-esterification of Fura-2 AM within the cells for at least 20 minutes.[4]

  • Imaging: Mount the coverslip onto a perfusion chamber on a fluorescence microscope. Record baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and measuring the emission at 510 nm.[4]

  • Treatment and Challenge: Perfuse the cells with a this compound-containing solution for 5-10 minutes.[4] Then, challenge the cells with an agonist (e.g., glutamate, caffeine) to induce calcium release.[4]

  • Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.[4] Calculate the change in this ratio to determine this compound's effect on calcium transients.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway for this compound's neuroprotective action and a typical experimental workflow.

Dantrolene_Signaling_Pathway cluster_insult Neurotoxic Insult cluster_cellular_response Cellular Stress Response cluster_calcium Calcium Dysregulation cluster_this compound Point of Intervention cluster_downstream Downstream Apoptotic Cascade cluster_outcome Neuroprotection Outcome Insult e.g., Glutamate, Aβ, Oxidative Stress NMDA_R NMDA Receptor Activation Insult->NMDA_R ER_Stress ER Stress Insult->ER_Stress Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx RyR Ryanodine Receptor (RyR) ER_Stress->RyR Ca_Influx->RyR CICR ER_Ca_Release ER Ca²⁺ Release RyR->ER_Ca_Release Mito_Ca_Overload Mitochondrial Ca²⁺ Overload ER_Ca_Release->Mito_Ca_Overload Caspase Caspase Activation Mito_Ca_Overload->Caspase This compound This compound This compound->RyR Inhibits Survival Neuronal Survival Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound's neuroprotective signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Assessment of Neuroprotection Cell_Culture 1. Cell Culture (e.g., Primary Neurons, SH-SY5Y) Pre_treatment 2. Pre-treatment (this compound or Vehicle) Cell_Culture->Pre_treatment Insult 3. Neurotoxic Insult (e.g., Glutamate, H₂O₂, Aβ) Pre_treatment->Insult Incubation 4. Incubation (24-48 hours) Insult->Incubation Assessment 5. Assessment Assays Incubation->Assessment Viability Cell Viability (MTT, LDH) Assessment->Viability Apoptosis Apoptosis (TUNEL, Caspase Activity) Assessment->Apoptosis Calcium Calcium Imaging (Fura-2, Fluo-4) Assessment->Calcium Oxidative_Stress Oxidative Stress (DCF-DA) Assessment->Oxidative_Stress

Caption: A typical experimental workflow for assessing neuroprotection.

Conclusion

The in vitro evidence strongly supports the neuroprotective potential of this compound. Its consistent efficacy in mitigating neuronal death across various models of excitotoxicity, oxidative stress, and apoptosis highlights its robust mechanism of action centered on the stabilization of intracellular calcium.[1] By antagonizing ryanodine receptors, this compound effectively counteracts a critical convergence point in multiple neurodegenerative pathways. The experimental data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound in the fight against neurological disorders.

References

Efficacy of Novel Dantrolene Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of novel dantrolene (B1669809) analogs, supported by experimental data. The information is compiled from preclinical studies to aid in the evaluation of these compounds for further investigation.

This compound has long been the only specific treatment for malignant hyperthermia, a life-threatening pharmacogenetic disorder. Its mechanism of action involves the inhibition of calcium ion release from the sarcoplasmic reticulum (SR) by binding to the ryanodine (B192298) receptor (RyR1). However, its low water solubility has prompted the development of analogs with improved physicochemical properties and potentially enhanced or more specific efficacy. This guide focuses on the comparative efficacy of several of these novel analogs.

Quantitative Efficacy Data

The following tables summarize the key quantitative data from comparative studies of this compound and its novel analogs.

Table 1: Inhibition of Muscle Contraction
CompoundAnimal Model/TissueAssayIC50 (µM)Key Findings
This compound Mouse Extensor Digitorum Longus MuscleIn-Vitro Muscle Twitch Inhibition1.6 ± 0.4Reference compound.
Azumolene Mouse Extensor Digitorum Longus MuscleIn-Vitro Muscle Twitch Inhibition2.8 ± 0.8No significant difference in potency compared to this compound.[1]
This compound Mouse Soleus MuscleIn-Vitro Muscle Twitch Inhibition3.5 ± 1.2Reference compound.
Azumolene Mouse Soleus MuscleIn-Vitro Muscle Twitch Inhibition2.4 ± 0.6Potency was comparable between the two drugs.[1]
GIF-0185 Mouse Skeletal MuscleIn-Vitro Twitch Contraction-Potently inhibits twitch contraction without affecting Ca2+-induced Ca2+ release (CICR).[2]
Table 2: Modulation of Sarcoplasmic Reticulum Calcium Release
CompoundPreparationEffect on Ca2+-Induced Ca2+ Release (CICR)
This compound Saponin-treated skinned muscle fibersInhibits CICR
GIF-0185 Saponin-treated skinned muscle fibersNo effect on CICR
GIF-0166 Saponin-treated skinned muscle fibersPotentiates CICR
GIF-0248 Saponin-treated skinned muscle fibersPotentiates CICR
Table 3: Efficacy of Analogs with Alternative Therapeutic Targets
Compound ClassTargetLead CompoundsIC50 (µM) for MAO-BKey Findings
This compound-like Hydrazide and Hydrazone AnaloguesMonoamine Oxidase B (MAO-B)Secondary aldimine 9, Phenylhydrazone 200.68, 0.81These analogs show potent and selective inhibition of MAO-B, suggesting potential for neurodegenerative diseases.[3][4]
Table 4: Efficacy of Ryanodine Receptor Stabilizers
CompoundMechanismEffect
S107 Enhances the binding of calstabin to the RyR channelStabilizes the closed state of the RyR, reducing pathological Ca2+ leak.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound and its direct analogs act by inhibiting the RyR1 channel, which is responsible for the release of calcium from the sarcoplasmic reticulum, a critical step in muscle contraction.

Dantrolene_Mechanism cluster_SR Action Potential Action Potential DHPR Dihydropyridine Receptor (DHPR) Action Potential->DHPR activates RyR1 Ryanodine Receptor 1 (RyR1) DHPR->RyR1 physically interacts with Ca2_Cyto Ca2+ RyR1->Ca2_Cyto releases SR Sarcoplasmic Reticulum (SR) Ca2_SR Ca2+ Contraction Muscle Contraction Ca2_Cyto->Contraction triggers This compound This compound & Analogs This compound->RyR1 inhibits S107_Mechanism cluster_patho Pathological State cluster_s107 S107 Intervention RyR_leaky Leaky RyR Channel Ca_leak Ca2+ Leak RyR_leaky->Ca_leak leads to S107 S107 Calstabin_diss Calstabin (dissociated) RyR_Calstabin RyR-Calstabin Complex S107->RyR_Calstabin stabilizes IVCT_Workflow cluster_prep Muscle Preparation cluster_test Contracture Testing cluster_analysis Data Analysis Biopsy 1. Muscle Biopsy (e.g., vastus lateralis) Dissection 2. Dissect Muscle Bundles Biopsy->Dissection Mounting 3. Mount in Experimental Chamber Dissection->Mounting Stimulation 4. Electrical Stimulation & Baseline Measurement Mounting->Stimulation Trigger 5. Introduce Trigger (e.g., Halothane, Caffeine) Stimulation->Trigger Analog 6. Add this compound Analog Trigger->Analog Measure 7. Measure Inhibition of Contracture Analog->Measure IC50 8. Calculate IC50 Measure->IC50

References

Unraveling Dantrolene's Enigma: A Comparative Guide to its Mechanism of Action Through Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dantrolene's performance across various genetic models, offering a deeper understanding of its mechanism of action. By presenting quantitative data, detailed experimental protocols, and visual signaling pathways, we aim to facilitate further research and development in therapies targeting ryanodine (B192298) receptor (RyR) dysfunction.

This compound (B1669809), a hydantoin (B18101) derivative, has long been the only specific treatment for malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder. Its primary mechanism of action is the inhibition of abnormal calcium (Ca2+) release from the sarcoplasmic reticulum (SR) by directly targeting the ryanodine receptor (RyR1), the major calcium release channel in skeletal muscle. The advent of genetic models, including mouse models with specific RyR1 mutations and those lacking the receptor altogether, has been instrumental in validating and dissecting the nuances of this compound's effects. This guide will delve into the experimental evidence from these models, providing a comparative analysis of this compound's efficacy and mechanism.

Quantitative Analysis of this compound's Efficacy in Genetic Models

The following tables summarize the key quantitative findings from studies utilizing genetic mouse models to investigate the effects of this compound. These models include those with gain-of-function RyR1 mutations (Y522S and R163C), which mimic MH susceptibility, and a loss-of-function model where the RyR1 gene is knocked out (dyspedic).

Genetic ModelParameterConditionThis compound EffectReference
RyR1 Y522S Mutant (Malignant Hyperthermia Model) [3H]ryanodine binding (RyR1 channel activity)Wild-Type RyR1IC50 = 2.1 µM[1][2]
W996A Mutant RyR1IC50 > 30 µM[1][2]
R1000A Mutant RyR1IC50 > 30 µM[1][2]
ER Ca2+ Content (indirect measure of Ca2+ leak)Wild-Type RyR1Dose-dependent increase[1][2]
W882A Mutant RyR1No effect[1][2]
W996A Mutant RyR1Reduced sensitivity[1][2]
R1000A Mutant RyR1Reduced sensitivity[1][2]
RyR1 R163C Mutant (Malignant Hyperthermia Model) Resting Intracellular Ca2+ ([Ca2+]i)R163C Mutant MuscleSignificant reduction[3]
Isoflurane-induced Ca2+ releaseR163C Mutant MuscleDose-dependent suppression[3]
Fasting Blood GlucoseR163C Mutant MiceSignificant reduction[4]
Glucose Tolerance (Area Under the Curve)R163C Mutant MiceSignificant improvement[4]
RyR1 Null (Dyspedic) Mouse L-type Ca2+ Current (ICa) Amplitude (at +30mV)Control (DMSO)-0.79 ± 0.13 pA/pF[5]
10 µM this compound-0.79 ± 0.13 pA/pF[5]
Voltage-dependence of activation (V1/2 act)Control (DMSO)36.6 ± 4.5 mV[5]
10 µM this compound28.1 ± 2.2 mV (not statistically significant)[5]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental designs discussed, the following diagrams were generated using Graphviz (DOT language).

dantrolene_mechanism cluster_membrane Sarcolemma / T-tubule cluster_sr Sarcoplasmic Reticulum cluster_cytosol Cytosol DHPR DHPR (L-type Ca2+ channel) RyR1 RyR1 DHPR->RyR1 conformational coupling Ca_SR Ca2+ RyR1->Ca_SR releases Ca_cyto Ca2+ Ca_SR->Ca_cyto Contraction Muscle Contraction Ca_cyto->Contraction triggers This compound This compound This compound->RyR1 inhibits Depolarization Membrane Depolarization Depolarization->DHPR activates

Fig. 1: this compound's mechanism of action in muscle excitation-contraction coupling.

experimental_workflow cluster_model Genetic Mouse Model cluster_treatment Treatment cluster_assays Functional Assays cluster_data Data Analysis Mouse RyR1 Mutant Mouse (e.g., Y522S, R163C) or RyR1 Null Mouse Treatment This compound Administration (e.g., intraperitoneal injection) Mouse->Treatment Control Vehicle Control Mouse->Control Ca_Imaging Calcium Imaging (in vitro / in vivo) Treatment->Ca_Imaging Muscle_Contracture Muscle Contracture Assay Treatment->Muscle_Contracture GTT Glucose Tolerance Test Treatment->GTT Electrophysiology Electrophysiology (e.g., patch clamp) Treatment->Electrophysiology Control->Ca_Imaging Control->Muscle_Contracture Control->GTT Control->Electrophysiology Analysis Quantitative Comparison of this compound vs. Control Ca_Imaging->Analysis Muscle_Contracture->Analysis GTT->Analysis Electrophysiology->Analysis

Fig. 2: General experimental workflow for validating this compound's action in genetic models.

Detailed Experimental Protocols

A comprehensive understanding of the experimental findings requires a detailed look at the methodologies employed. Below are the protocols for the key experiments cited in this guide.

[3H]ryanodine Binding Assay

This assay is used to assess the open probability of the RyR1 channel, as [3H]ryanodine preferentially binds to the open state of the receptor.

  • Preparation of Sarcoplasmic Reticulum (SR) Vesicles: Skeletal muscle tissue from wild-type and RyR1 mutant mice is homogenized in a buffer containing protease inhibitors. The homogenate is then subjected to differential centrifugation to isolate the SR vesicles.

  • Binding Assay: SR vesicles are incubated with a low concentration of [3H]ryanodine in a buffer containing varying concentrations of this compound or vehicle control. The incubation is carried out at 37°C for a defined period.

  • Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [3H]ryanodine. The filters are then washed, and the radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a large excess of unlabeled ryanodine) from the total binding. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Intracellular Calcium Imaging

This technique allows for the direct visualization and quantification of changes in intracellular Ca2+ concentrations in response to stimuli and pharmacological agents.

  • Cell Preparation and Dye Loading: Myotubes are isolated from neonatal mice (wild-type, RyR1 mutant, or dyspedic) and cultured on glass coverslips. The cells are then loaded with a Ca2+-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM, by incubation in a physiological buffer containing the dye.

  • Imaging Setup: The coverslip with the loaded cells is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

  • Experimental Protocol:

    • A baseline fluorescence is recorded in a physiological buffer.

    • The cells are then perfused with a buffer containing this compound at the desired concentration, and the fluorescence is continuously monitored.

    • To elicit Ca2+ release, a stimulating agent (e.g., caffeine (B1668208) or a depolarizing concentration of KCl) is added in the continued presence of this compound.

    • For in vivo measurements in muscle fibers, Ca2+-selective microelectrodes can be used to measure resting and stimulus-induced changes in myoplasmic [Ca2+]i.[3]

  • Data Analysis: The ratio of fluorescence at two excitation wavelengths (for Fura-2) or the change in fluorescence intensity (for Fluo-4) is used to calculate the intracellular Ca2+ concentration. The effect of this compound is quantified by comparing the amplitude and kinetics of the Ca2+ transients in the presence and absence of the drug.

Glucose Tolerance Test (GTT)

The GTT is used to assess how quickly glucose is cleared from the blood, providing an indication of insulin (B600854) sensitivity and glucose metabolism.

  • Animal Preparation and Fasting: Mice (e.g., RYR1-p.R163C and wild-type controls) are fasted for a specified period (e.g., 6 hours) before the test.[4]

  • This compound Treatment: A cohort of mice receives daily intraperitoneal injections of this compound (e.g., 1.5 mg/kg) for a defined duration (e.g., 2 weeks) prior to the GTT. The control group receives vehicle injections.[4]

  • GTT Procedure:

    • A baseline blood glucose level is measured from a tail snip using a glucometer.

    • A bolus of glucose (e.g., 2 g/kg body weight) is administered via intraperitoneal injection.

    • Blood glucose levels are then measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose injection.

  • Data Analysis: The blood glucose concentrations at each time point are plotted against time. The area under the curve (AUC) is calculated to provide a quantitative measure of glucose tolerance. A lower AUC indicates better glucose tolerance.

Patch-Clamp Electrophysiology for L-type Ca2+ Currents

This technique is used to measure the activity of L-type Ca2+ channels (DHPRs) in the sarcolemma of muscle cells.

  • Cell Preparation: Myotubes from dyspedic (RyR1 null) mice are used to isolate the function of the DHPR from the influence of RyR1.

  • Patch-Clamp Recording: The whole-cell patch-clamp configuration is used to record L-type Ca2+ currents (ICa). The myotube is held at a holding potential, and depolarizing voltage steps are applied to elicit ICa.

  • This compound Application: After recording baseline currents, this compound (e.g., 10 µM) is applied to the bath solution, and the recordings are repeated.

  • Data Analysis: The current-voltage (I-V) relationship is plotted to determine the effect of this compound on the amplitude and voltage-dependence of activation of the L-type Ca2+ current. Parameters such as the half-maximal activation voltage (V1/2 act) are calculated from the I-V curves.[5]

Conclusion

The use of genetic models has been pivotal in substantiating the long-held hypothesis that this compound's primary therapeutic effect stems from its direct inhibition of the RyR1 channel. Studies on RyR1 mutant mice, which recapitulate the pathophysiology of malignant hyperthermia, have provided quantitative evidence of this compound's ability to reduce aberrant Ca2+ leak and improve associated physiological deficits, such as impaired glucose tolerance. Conversely, the lack of a significant effect of this compound on L-type Ca2+ currents in RyR1 null (dyspedic) mice unequivocally demonstrates the necessity of RyR1 for its mechanism of action on excitation-contraction coupling.

This comparative guide, by consolidating quantitative data and detailed methodologies, aims to serve as a valuable resource for the scientific community. The continued exploration of this compound's interactions with both wild-type and mutant RyR1 channels in these sophisticated genetic models will undoubtedly pave the way for the development of novel and more targeted therapies for RyR1-related channelopathies.

References

comparing the effects of oral versus intravenous dantrolene in studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of oral versus intravenous dantrolene (B1669809), focusing on experimental data to support findings. This compound is a direct-acting skeletal muscle relaxant used in the management of spasticity and the treatment and prevention of malignant hyperthermia.[1] The choice between oral and intravenous administration is largely dictated by the clinical context, with intravenous this compound being the cornerstone for managing acute crises like malignant hyperthermia, while the oral form is utilized for chronic conditions.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of calcium ion release from the sarcoplasmic reticulum in skeletal muscle cells.[2] It achieves this by binding to the ryanodine (B192298) receptor (RyR1), a calcium channel on the sarcoplasmic reticulum membrane, thereby impeding the release of calcium ions into the cytosol. This reduction in available calcium for muscle contraction mitigates symptoms of muscle spasticity and counteracts the hypermetabolic state seen in malignant hyperthermia.[2]

Below is a diagram illustrating the signaling pathway of this compound's action.

dantrolene_mechanism cluster_muscle_cell Skeletal Muscle Cell Nerve_Impulse Nerve Impulse SR Sarcoplasmic Reticulum (SR) Nerve_Impulse->SR Excitation-Contraction Coupling RyR1 Ryanodine Receptor 1 (RyR1) SR->RyR1 contains Ca_Release Ca²⁺ Release Contraction Muscle Contraction Ca_Release->Contraction triggers This compound This compound This compound->RyR1 inhibits RyR1->Ca_Release mediates

This compound's mechanism of action on the ryanodine receptor.

Pharmacokinetic Profile: Oral vs. Intravenous

The route of administration significantly impacts the pharmacokinetic profile of this compound. Intravenous administration provides rapid and complete bioavailability, which is critical in emergency situations like malignant hyperthermia. In contrast, oral administration results in slower absorption and lower peak plasma concentrations.

ParameterOral this compoundIntravenous this compoundReference
Bioavailability ~70%100%[3]
Time to Peak Plasma Concentration (Tmax) ~5 hoursMinutes[4]
Elimination Half-life (t½) 8.7 - 15.8 hours4 - 8 hours (variable)[3][5]
Peak Plasma Concentration (Cmax) 1.24 ± 0.32 µg/mL (after 100 mg dose)6.03 ± 0.93 µg/mL (1 min post-infusion of 2.4 mg/kg)[4][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols for both oral and intravenous this compound administration in human studies.

Oral this compound Administration Protocol (for Malignant Hyperthermia Prophylaxis)

A study investigating the efficacy of oral this compound for malignant hyperthermia prophylaxis in susceptible patients utilized the following protocol[5]:

  • Patient Population: Ten patients susceptible to malignant hyperthermia.

  • Dosing Regimen: A total dose of 5 mg/kg of oral this compound was administered in three or four divided doses every 6 hours.

  • Timing: The final dose was given 4 hours before the surgical procedure.

  • Sample Collection: Plasma samples were collected at the time of anesthesia induction and then every 6 hours for the following 48 hours.

  • Analytical Method: Plasma this compound levels were quantified using reverse-phase high-pressure liquid chromatography.

Intravenous this compound Administration Protocol (Pharmacokinetic Study in Children)

A pharmacokinetic study of intravenous this compound in a pediatric population followed this protocol[6]:

  • Patient Population: Ten children aged 2-7 years undergoing minor elective surgery.

  • Dosing Regimen: A single dose of 2.4 mg/kg of this compound was administered intravenously over approximately 10 minutes after anesthesia induction.

  • Sample Collection: Venous blood samples were collected at 1, 5, 10, 20, and 30 minutes, and 1, 2, 4, 8, 12, and 20 hours post-infusion.

  • Analytical Method: Whole blood concentrations of this compound and its metabolites were measured by high-performance liquid chromatography.

The following diagram outlines a general experimental workflow for a clinical trial comparing oral and intravenous this compound.

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Arms cluster_data_collection Data Collection cluster_analysis Data Analysis Patient_Screening Patient Screening and Consent Randomization Randomization Patient_Screening->Randomization Oral_Group Oral this compound Administration Randomization->Oral_Group IV_Group Intravenous this compound Administration Randomization->IV_Group PK_Sampling Pharmacokinetic Blood Sampling Oral_Group->PK_Sampling PD_Assessment Pharmacodynamic Assessments (e.g., muscle function tests) Oral_Group->PD_Assessment Safety_Monitoring Adverse Event Monitoring Oral_Group->Safety_Monitoring IV_Group->PK_Sampling IV_Group->PD_Assessment IV_Group->Safety_Monitoring Data_Analysis Pharmacokinetic & Pharmacodynamic Data Analysis PK_Sampling->Data_Analysis PD_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis Statistical_Comparison Statistical Comparison of Arms Data_Analysis->Statistical_Comparison Conclusion Conclusion and Reporting Statistical_Comparison->Conclusion

A general workflow for a comparative this compound study.

Efficacy and Clinical Considerations

Malignant Hyperthermia

For the treatment of a malignant hyperthermia crisis, intravenous this compound is the only effective option due to its rapid onset of action.[7] A mean dose of 2.5 mg/kg has been shown to be effective in reversing the clinical and biochemical signs of malignant hyperthermia.[7] Prophylactic use of this compound in susceptible individuals is more varied. While intravenous administration is an option, a specific regimen of preoperative oral this compound (5 mg/kg total dose) has been shown to achieve protective plasma levels.[5] However, some reports have indicated a lack of protection with oral prophylaxis, leading some to recommend only intravenous administration for this purpose.[5]

Chronic Spasticity

Oral this compound is the standard of care for managing chronic spasticity.[1] The dosage is typically titrated to effect, starting at 25 mg daily and increasing as needed.[8] The slower absorption and longer half-life of the oral formulation are advantageous for maintaining a steady therapeutic effect in chronic conditions.

Adverse Effects

The adverse effect profiles of oral and intravenous this compound differ, largely due to the duration and route of administration.

Common adverse effects associated with both routes include:

  • Muscle weakness[2]

  • Drowsiness and dizziness[2]

Adverse effects more specific to intravenous administration include:

  • Injection site reactions such as pain, erythema, and swelling[2]

  • Thrombophlebitis[9]

  • Rare reports of pulmonary edema, potentially related to the large volume of diluent required for older formulations[2]

Adverse effects more specific to long-term oral administration include:

  • A black box warning for potential hepatotoxicity, including fatal and non-fatal hepatitis.[8] Regular monitoring of liver function is recommended for patients on long-term oral therapy.[10]

  • Gastrointestinal disturbances such as diarrhea[3]

Conclusion

The choice between oral and intravenous this compound is fundamentally guided by the clinical indication. Intravenous this compound is indispensable for the acute management of malignant hyperthermia due to its rapid onset and complete bioavailability. Oral this compound, while also used for prophylaxis in malignant hyperthermia-susceptible individuals, is primarily suited for the long-term management of chronic spasticity where its slower absorption and longer half-life provide a sustained therapeutic effect. Researchers and clinicians must consider the distinct pharmacokinetic and side-effect profiles of each formulation to optimize patient outcomes. Further direct comparative studies would be beneficial to refine dosing strategies and better delineate the relative efficacy and safety of both administration routes for various indications.

References

Safety Operating Guide

Safe Disposal of Dantrolene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of dantrolene (B1669809), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Core Principle: Professional Waste Management

The universally recommended and safest method for disposing of this compound, whether surplus, expired, or contaminated, is through a licensed and qualified hazardous waste disposal contractor.[1][2] This ensures that the compound is managed in accordance with all local, regional, and national environmental protection regulations.[1][2]

Key Prohibitions:

  • Do Not Dispose Down the Drain: this compound waste should not be discharged into the sewer system unless fully compliant with the requirements of all jurisdictional authorities.[1]

  • Avoid Landfill for Untreated Waste: Incineration or landfill should only be considered by licensed professionals when recycling of packaging is not feasible.[1]

  • Prevent Environmental Contamination: Take measures to prevent the dispersal of this compound powder or solutions into soil, waterways, or the air.[1]

Handling Spills and Empty Containers

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Personnel Safety: Evacuate unnecessary personnel and ensure adequate ventilation.[1] Those involved in cleanup must wear appropriate Personal Protective Equipment (PPE), including respirators (if ventilation is inadequate), gloves, and eye protection.[1][2]

  • Containment and Cleanup: Avoid generating dust from powdered this compound.[1][2] Use a HEPA-filtered vacuum or a damp cloth for cleanup of dry solids.[2] Collect all spilled material and place it in a closed, clearly labeled waste container for disposal by a licensed contractor.[1][2]

  • Empty Containers: Empty containers may retain product residue and should be handled as hazardous.[1] They should be tightly sealed and disposed of in the same manner as the chemical waste itself.[1]

Alternative Use for Expired this compound

For expired this compound sodium for injection, a practical and beneficial alternative to disposal is its use in educational settings.

  • Malignant Hyperthermia (MH) Drills: Institutions can use expired this compound for in-house MH practice drills.[3][4]

  • Donation: Expired this compound can be donated to organizations like the Malignant Hyperthermia Association of the United States (MHAUS), which then provides it to simulation training centers.[3]

Laboratory-Scale Chemical Degradation Protocol

While professional disposal is paramount, understanding the chemical degradation of this compound can be valuable for research purposes or as a potential pre-treatment step before collection by a waste contractor. The following protocol is based on published studies of this compound hydrolysis.[1][2][4] This procedure will degrade the this compound molecule but the resulting solution must still be disposed of as chemical waste in accordance with institutional and local regulations.

Objective: To hydrolyze this compound in an aqueous solution into its primary degradation products.

Methodology: this compound undergoes pseudo-first-order kinetic degradation via hydrolysis of its hydantoin (B18101) ring and cleavage of the imine linkage.[1][2][4] The rate of this degradation is highly dependent on pH and temperature.

Materials:

  • This compound waste

  • Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

  • Suitable aqueous buffer (e.g., sodium acetate (B1210297) for acidic conditions, borate (B1201080) buffer for alkaline conditions)

  • Stir plate and stir bar

  • Heated water bath or heating mantle

  • Calibrated pH meter

  • Appropriate sealed reaction vessel

  • Personal Protective Equipment (lab coat, gloves, safety glasses)

Procedure:

  • Preparation: Dissolve or suspend the this compound waste in an aqueous buffer within a sealed reaction vessel.

  • pH Adjustment:

    • For Acidic Hydrolysis: Adjust the pH of the solution to approximately 1.2 using HCl.

    • For Alkaline Hydrolysis: Adjust the pH of the solution to approximately 9.5 using NaOH.

  • Heating: Place the sealed vessel in a heated water bath set to a minimum of 60°C. Higher temperatures (e.g., 75°C) will significantly accelerate the degradation rate.[1][2]

  • Reaction Time: Allow the reaction to proceed for a sufficient duration. Based on published kinetics, several hours at elevated temperatures are required for significant degradation. (See Table 1 for degradation rates).

  • Cooling and Neutralization: Once the degradation is deemed sufficient, allow the solution to cool to room temperature. Neutralize the solution with either NaOH (if acidic) or HCl (if alkaline) to a pH between 6.0 and 8.0.

  • Verification (Optional): To confirm degradation, an analytical method such as UPLC can be used.[1][2][4] The disappearance of the this compound peak (retention time varies with method) and the appearance of degradation products (Compound B and Compound C) would indicate successful hydrolysis.[1][2]

  • Final Disposal: The resulting neutralized solution, containing the degradation products, must be collected in a properly labeled hazardous waste container for disposal by a licensed contractor.

Quantitative Data: this compound Degradation Rates

The following table summarizes the pseudo-first-order degradation rate constants (kobs) for this compound in aqueous solution at various pH levels and temperatures.[4] This data illustrates that degradation is slowest at a neutral pH and accelerates significantly under acidic or alkaline conditions, especially when combined with heat.

pHTemperature (°C)Degradation Rate Constant (kobs) (min-1)
1.2250.00035
1.2500.00068
1.2600.00112
7.4250.00001
7.4370.00002
7.4600.00009
9.5250.00012
9.5370.00024
9.5600.00078

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.

DantroleneDisposal Start This compound Identified as Waste IsExpired Is the this compound Expired (for Injection)? Start->IsExpired Evaluate Status IsSurplus Is it Surplus, Contaminated, or Spill Residue? IsExpired->IsSurplus No TrainingUse Use for Malignant Hyperthermia Training Drills IsExpired->TrainingUse Yes PreTreat Consider Laboratory Degradation Protocol? IsSurplus->PreTreat Yes Donate Donate to Simulation Center (e.g., via MHAUS) TrainingUse->Donate Or CollectWaste Collect in Labeled Hazardous Waste Container TrainingUse->CollectWaste Post-Drill Residue FinalDisposal Dispose via Licensed Waste Contractor Donate->FinalDisposal Shipped Degradation Perform Hydrolysis (Acidic or Alkaline) PreTreat->Degradation Yes PreTreat->CollectWaste No Degradation->CollectWaste After Neutralization CollectWaste->FinalDisposal For Final Disposal

Caption: this compound Disposal Decision Workflow.

This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize your institution's specific safety protocols and consult with your environmental health and safety department for guidance.

References

Personal protective equipment for handling dantrolene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling dantrolene (B1669809), with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound sodium is considered a hazardous substance.[1] It may be harmful if swallowed, and is suspected of causing genetic defects, cancer, and damage to fertility or an unborn child.[2][3] It may also cause damage to organs through prolonged or repeated exposure.[3] Therefore, adherence to strict safety protocols and the use of appropriate PPE is critical.

The recommended personal protective equipment for handling this compound is summarized below.

PPE CategoryItemSpecifications and Use Cases
Hand Protection GlovesUse impervious gloves such as nitrile or powder-free latex.[4][5] Double gloving is recommended.[5] Always inspect gloves for degradation before use and replace them if contaminated.[5]
Eye Protection Safety Goggles / Face ShieldWear appropriate protective eyeglasses or chemical safety goggles.[6] A face shield offers a fuller range of protection against splashes to the face and eyes.[7]
Body Protection Gown / Lab Coat / CoverallsWear a protective gown or lab coat to prevent skin exposure.[5][6] For quantities up to 500 grams, a lab coat may be suitable. For larger quantities (up to 1 kg), a disposable lab coat or coverall with low permeability is recommended.[5]
Respiratory Protection Dust Respirator / N95 MaskUse in a well-ventilated area.[5] If dust is generated, a dust respirator or an N95 particle mask should be used.[5][7] Personnel must be properly fit-tested and trained in accordance with OSHA standards.[7]

Handling and Storage Procedures

General Handling:

  • Avoid all personal contact, including inhalation of dust.[5]

  • Minimize dust generation and accumulation during handling.[4]

  • Use in a well-ventilated area or with appropriate exhaust ventilation like a fume hood.[5][8]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2]

  • Wash hands thoroughly after handling.[1][2]

Storage:

  • Keep containers tightly sealed in a dry, cool, and well-ventilated place.[6][8]

  • Store unreconstituted product at a controlled room temperature between 15°C to 30°C (59°F to 86°F).[9]

  • Protect the product from direct light.[9]

Spill and Disposal Management

Spill Cleanup:

  • Evacuate: Non-essential personnel should be evacuated from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear appropriate PPE, including respiratory protection, gloves, eye protection, and a lab coat.[4][5]

  • Containment: Prevent the spillage from entering drains or water courses.[5]

  • Cleanup:

    • For minor spills, use dry clean-up procedures to avoid generating dust.[5]

    • Collect spilled material using a method that controls dust, such as a damp cloth or a vacuum cleaner fitted with a HEPA filter.[4][5]

    • Sweep or shovel the material into a suitable, labeled container for disposal.[4][6]

  • Decontaminate: Clean the spill area thoroughly.[4]

Disposal:

  • Dispose of this compound waste and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2]

  • Place waste in an appropriately labeled and sealed container for disposal.[4]

Toxicological Data

The following table summarizes acute toxicity data for this compound sodium salt.

Route of AdministrationSpeciesDose
Oral (LDLO)Woman600 mg/kg
Oral (LD50)Rat7,432 mg/kg
Intraperitoneal (LD50)Rat413 mg/kg
Subcutaneous (LD50)Rat>16 g/kg
Data sourced from Cayman Chemical Safety Data Sheet.[3]

Experimental Protocols: Reconstitution

For experimental use, this compound is often reconstituted.

  • Reconstitution: Each vial should be reconstituted by adding 60 mL of sterile water for injection (without a bacteriostatic agent).[9] The vial should be shaken until the solution is clear.[9]

  • Incompatible Solutions: Do not use 5% Dextrose Injection, 0.9% Sodium Chloride Injection, or other acidic solutions, as they are not compatible.[9]

  • Stability: The reconstituted solution should be protected from direct light and used within 6 hours.[9]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.